molecular formula C3H11ClN2O2S B1521659 2-amino-N-methylethanesulfonamide hydrochloride CAS No. 223757-01-5

2-amino-N-methylethanesulfonamide hydrochloride

Cat. No.: B1521659
CAS No.: 223757-01-5
M. Wt: 174.65 g/mol
InChI Key: IMDTYQHPAJZVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-methylethanesulfonamide hydrochloride is a specialized chemical building block of significant interest in medicinal chemistry and biochemical research. This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly those containing sulfonamide functional groups. The sulfonamide moiety is a critical pharmacophore in drug development, known for its role in enzyme inhibition. Researchers leverage this structure in the design and discovery of novel carbonic anhydrase inhibitors, which have applications as diuretics, and in therapies for conditions like glaucoma and hypertension . The presence of both primary amine and N-methylated sulfonamide groups on a short ethylene linker provides a unique molecular scaffold with balanced polarity and reactivity. This allows researchers to conduct structure-activity relationship (SAR) studies, exploring how subtle changes in the sulfonamide moiety affect binding affinity and biological activity . The compound's reactivity enables further derivatization through acylation or alkylation at the amino group, making it a valuable intermediate for constructing diverse compound libraries aimed at high-throughput screening for various biological targets . It is also utilized as a protein modification reagent or a component in buffer systems in biochemical assays, where its reactive groups can be used to label or probe biological molecules . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-N-methylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDTYQHPAJZVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223757-01-5
Record name 2-amino-N-methylethane-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-methylethanesulfonamide Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer improved pharmacological profiles. Within this context, derivatives of endogenous compounds present a compelling avenue for exploration. Taurine, a ubiquitous sulfur-containing amino acid, and its analogs have garnered significant attention for their diverse physiological roles. This technical guide focuses on a specific derivative, 2-amino-N-methylethanesulfonamide hydrochloride, a molecule poised at the intersection of taurine biology and medicinal chemistry. As a Senior Application Scientist, the following guide is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the scientific rationale behind the study and application of this compound. We will delve into its fundamental chemical properties, explore plausible synthetic strategies, and discuss its potential as a valuable building block in the development of new therapeutic agents.

Molecular Overview and Physicochemical Properties

This compound is the hydrochloride salt of an N-methylated derivative of ethanesulfonamide, which itself can be considered an analog of taurine where the sulfonic acid is replaced by a sulfonamide group. The introduction of the N-methyl group and the hydrochloride salt form significantly influences its physicochemical properties compared to its parent compounds.

Chemical Structure and Identification
  • Chemical Name: this compound

  • CAS Number: 223757-01-5[1]

  • Molecular Formula: C₃H₁₁ClN₂O₂S[1]

  • Molecular Weight: 174.65 g/mol [1]

Physicochemical Data

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, permeability, and ultimately, bioavailability. While experimental data for this compound is not extensively available in the public domain, we can infer and predict certain characteristics based on its structure and data from related compounds.

PropertyPredicted/Estimated ValueSource/Rationale
pKa (Sulfonamide N-H) 8.5 - 10.5The pKa of sulfonamide N-H protons can vary, with values for some drug molecules falling in this range.[2][3][4][5][6]
pKa (Amine -NH₃⁺) ~9-10Typical for primary alkylammonium ions.
logP (Octanol/Water) -1.0 to 0.0N-methylation increases lipophilicity compared to the primary amine. The calculated XLogP3 is 0.66630.[7] Taurine itself has a very low logP of -1.17.[8]
Solubility High in aqueous solutionsAs a hydrochloride salt of a small molecule with multiple polar functional groups, high water solubility is expected.
Predicted Boiling Point 252.1°C at 760 mmHgPrediction from chemical property databases.[7]
Predicted Density 1.238 g/cm³Prediction from chemical property databases.[7]
Predicted Refractive Index 1.485Prediction from chemical property databases.[7]

Causality Behind Property Predictions:

The presence of the protonated primary amine (as the hydrochloride salt) and the polar sulfonamide group are the primary drivers for the predicted high aqueous solubility. The N-methyl group, while slightly increasing lipophilicity, is not expected to drastically reduce water solubility. The pKa of the sulfonamide nitrogen is of particular interest, as its acidity is influenced by the electron-withdrawing nature of the sulfonyl group. This parameter is crucial for understanding its ionization state at physiological pH and its potential for hydrogen bonding interactions with biological targets.

Synthesis and Manufacturing Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the sulfonamide bond, leading back to a protected aminoethyl precursor and a methylsulfamoyl chloride, or a similar strategy involving the formation of the sulfonamide followed by deprotection and salt formation.

G 2-amino-N-methylethanesulfonamide HCl 2-amino-N-methylethanesulfonamide HCl 2-amino-N-methylethanesulfonamide 2-amino-N-methylethanesulfonamide 2-amino-N-methylethanesulfonamide HCl->2-amino-N-methylethanesulfonamide HCl addition N-Boc-2-amino-N-methylethanesulfonamide N-Boc-2-amino-N-methylethanesulfonamide 2-amino-N-methylethanesulfonamide->N-Boc-2-amino-N-methylethanesulfonamide Deprotection N-Boc-2-aminoethan-1-amine N-Boc-2-aminoethan-1-amine N-Boc-2-amino-N-methylethanesulfonamide->N-Boc-2-aminoethan-1-amine Sulfonylation Methanesulfonyl chloride Methanesulfonyl chloride N-Boc-2-amino-N-methylethanesulfonamide->Methanesulfonyl chloride Alternative disconnection Methylamine Methylamine N-Boc-2-amino-N-methylethanesulfonamide->Methylamine Alternative disconnection 2-Aminoethanol 2-Aminoethanol N-Boc-2-aminoethan-1-amine->2-Aminoethanol Multi-step protection and amination

Caption: Retrosynthetic analysis of 2-amino-N-methylethanesulfonamide HCl.

Plausible Synthetic Protocol

The following protocol is a proposed, logical synthesis based on established chemical principles. It is designed to be a self-validating system, with clear steps and purification methods.

Step 1: Protection of 2-Aminoethanol

  • To a solution of 2-aminoethanol in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc₂O) at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting N-Boc-2-aminoethanol is purified by column chromatography.

Causality: The Boc protecting group is chosen for its stability under the conditions of the subsequent sulfonylation step and its ease of removal under acidic conditions.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

  • Dissolve the N-Boc-2-aminoethanol in dichloromethane and cool to 0 °C.

  • Add a base, such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for a few hours and then at room temperature until completion (monitored by TLC).

  • The resulting mesylate is then worked up and purified.

Causality: The hydroxyl group is a poor leaving group. Its conversion to a mesylate provides an excellent leaving group for the subsequent nucleophilic substitution with methylamine.

Step 3: Nucleophilic Substitution with Methylamine

  • The purified N-Boc-2-(methylsulfonyloxy)ethan-1-amine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • An excess of methylamine (as a solution in a solvent like THF or as a gas bubbled through the solution) is added.

  • The reaction is heated to facilitate the substitution.

  • After completion, the product, N-Boc-N'-methylethane-1,2-diamine, is isolated and purified.

Step 4: Sulfonylation

  • The N-Boc-N'-methylethane-1,2-diamine is dissolved in a suitable solvent, such as dichloromethane, along with a base (e.g., triethylamine or pyridine).

  • The solution is cooled to 0 °C, and methanesulfonyl chloride is added dropwise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The product, tert-butyl (2-(N-methylmethylsulfonamido)ethyl)carbamate, is isolated and purified.

Causality: This step constructs the key sulfonamide linkage. The use of a non-nucleophilic base is crucial to prevent side reactions with the sulfonyl chloride.

Step 5: Deprotection and Salt Formation

  • The purified Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dioxane.

  • A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in methanol) is added.

  • The reaction is stirred at room temperature until the deprotection is complete (monitored by the disappearance of the starting material by TLC).

  • The solvent is removed under reduced pressure, and the resulting solid, this compound, can be purified by recrystallization.

Causality: The acidic conditions efficiently cleave the Boc protecting group to reveal the primary amine, which is then protonated by the excess HCl to form the final hydrochloride salt.

G cluster_0 Synthesis Workflow A 2-Aminoethanol B N-Boc-2-aminoethanol A->B Boc₂O C N-Boc-2-(methylsulfonyloxy)ethan-1-amine B->C MsCl, Et₃N D N-Boc-N'-methylethane-1,2-diamine C->D CH₃NH₂ E tert-butyl (2-(N-methylmethylsulfonamido)ethyl)carbamate D->E MsCl, Et₃N F 2-amino-N-methylethanesulfonamide HCl E->F HCl

Caption: Proposed synthetic workflow for 2-amino-N-methylethanesulfonamide HCl.

Spectroscopic and Analytical Characterization

For any novel compound intended for research or drug development, unambiguous structural confirmation and purity assessment are non-negotiable. This is primarily achieved through a combination of spectroscopic techniques. While experimental spectra for this compound are not widely published, this section outlines the expected spectral characteristics and provides a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. The protons of the ethyl bridge will likely appear as two triplets. The N-methyl group will be a singlet, and the protons of the primary amine will also be a singlet, which may be broad and its chemical shift dependent on concentration and solvent. The sulfonamide N-H proton may also be observable as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the two carbons of the ethyl backbone and the N-methyl carbon. The chemical shifts will be influenced by the neighboring heteroatoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amine) 3300-3500 (broad)Characteristic of primary amine stretching vibrations.
N-H Stretch (Sulfonamide) ~3250The N-H stretch of the sulfonamide group.
C-H Stretch 2850-3000Aliphatic C-H stretching vibrations.
S=O Stretch (asymmetric) 1320-1350Strong absorption characteristic of the sulfonyl group.[9]
S=O Stretch (symmetric) 1140-1160Strong absorption characteristic of the sulfonyl group.[9]
S-N Stretch 900-930Stretching vibration of the sulfur-nitrogen bond.[9]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected as the base peak. Fragmentation of sulfonamides in the gas phase can be complex, but common fragmentation pathways include the loss of SO₂.[10]

Reactivity and Stability

The chemical reactivity and stability of this compound are crucial considerations for its handling, storage, and formulation.

  • Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a strong base. This allows for further reactions at this position.

  • Nucleophilicity of the Primary Amine: The primary amine is nucleophilic and can participate in a variety of reactions, such as acylation and alkylation.

  • Stability: As a hydrochloride salt, the compound is expected to be a stable, crystalline solid. The N-methylation of sulfonamides can, in some cases, increase their stability towards hydrolysis, particularly in acidic conditions. However, prolonged exposure to strong acids or bases at elevated temperatures could lead to degradation. The stability of the compound in various solvents and pH conditions should be experimentally determined for any specific application.

Pharmacological Considerations and Potential Applications

The structural similarity of this compound to taurine and other taurine derivatives suggests that it may possess interesting biological activities.

Relationship to Taurine and N-Methyltaurine

Taurine exhibits a wide range of physiological effects, including roles in neuromodulation, osmoregulation, and antioxidant defense.[11][12][13] N-methyltaurine, a naturally occurring derivative, has been shown to have good oral bioavailability and distributes to various tissues, including skeletal muscle, where it can exert protective effects.[11][12] The N-methylation of taurine can influence its interaction with transporters and receptors.

Potential as a Pharmacological Agent or Building Block

Given the diverse biological activities of taurine and its analogs, this compound could be investigated for a variety of therapeutic applications. Its potential roles could include:

  • Neuromodulatory Effects: Investigating its activity at GABA and glycine receptors, similar to taurine.

  • Cardioprotective and Metabolic Effects: Exploring its potential to influence cardiovascular and metabolic parameters.

Furthermore, this compound can serve as a valuable building block in medicinal chemistry . The primary amine and the sulfonamide nitrogen provide two points for further chemical modification, allowing for the synthesis of a library of more complex molecules for drug discovery programs. The sulfonamide moiety is a well-established pharmacophore found in a wide range of approved drugs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Hazard Identification: Based on available safety data sheets for similar compounds, it may be classified as harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound represents a fascinating and underexplored molecule with significant potential for researchers in the fields of medicinal chemistry and pharmacology. Its structural relationship to taurine, combined with the presence of a versatile sulfonamide moiety, makes it a compelling candidate for both direct pharmacological investigation and as a scaffold for the synthesis of novel drug candidates.

Future research should focus on several key areas:

  • Development and publication of a robust, scalable synthesis: This would greatly facilitate its accessibility to the research community.

  • Comprehensive spectroscopic and physicochemical characterization: The generation of a complete and publicly available dataset is essential for its widespread adoption.

  • In-depth pharmacological profiling: A thorough investigation of its biological activities, including its mechanism of action, is warranted.

  • Exploration of its utility as a medicinal chemistry building block: The synthesis and screening of libraries of compounds derived from this scaffold could lead to the discovery of new therapeutic agents.

This in-depth technical guide has aimed to provide a comprehensive overview of the current knowledge and future potential of this compound. It is hoped that this will serve as a valuable resource for scientists and researchers, stimulating further investigation into this promising compound.

References

  • Uno, T., & Machida, M. (Year). Infrared Spectra of Sulfonamide Derivatives. I.
  • Perreault, H., & Ramaley, L. (Year). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Ingenta Connect.
  • (Year). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...
  • (Year). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.
  • (Year). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...
  • (Year). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • (Year). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent.
  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed).
  • (Year). Figure 2. Representative mass spectra of selected sulfonamides without...
  • Ida, S., et al. (2020).
  • (Year). The use of taurine analogues to investigate taurine functions and their potential therapeutic applications.
  • (Year). 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR. Sigma-Aldrich.
  • (Year).
  • (2005).
  • Carpéné, C., et al. (Year).
  • (2007). Complete Assignment of 1H and 13C NMR Spectra of Some Alpha-Arylthio and Alpha-Arylsulfonyl Substituted N-methoxy-N-methyl Propionamides. PubMed.
  • (Year). 94987-87-8, 2-AMINO-N-METHYLETHANESULFONAMIDE Formula. ECHEMI.
  • (Year). This compound (cas 223757-01-5) SDS/MSDS download. Guidechem.
  • (Year). The pK a values of the sulfonamides studied.
  • (2020).
  • (Year). The pK a values of the sulfonamides investigated.
  • (Year). Products. 2a biotech.
  • (2011).
  • (2019).
  • (Year). pK Values Reported of Sulfonamides in Water.
  • (Year).
  • (Year). Compound: TAURINE (CHEMBL239243). ChEMBL - EMBL-EBI.
  • (Year). N-Methyl-p-toluenesulfonamide(640-61-9) 1H NMR spectrum. ChemicalBook.
  • (Year). N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • (Year). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • (Year). 6 Synthesis of N-Alkyl Amino Acids. Monash University.
  • (Year). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing).
  • (Year). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001129).
  • Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.
  • (Year). N-(2-amino-2-methylpropyl)methanesulfonamide hydrochloride. PubChemLite.
  • (Year). benzenesulfonamide, 4-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]- - Optional[1H NMR] - Spectrum. SpectraBase.
  • (Year).
  • (Year). 223757-01-5|this compound|BLD Pharm. BLD Pharm.
  • (Year). Methanesulfonamide(3144-09-0) 1H NMR spectrum. ChemicalBook.
  • (Year). This compound, 95% Purity, C3H11ClN2O2S, 1 gram. Oakwood Chemical.
  • (Year). 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]. PubChem.
  • (2010).
  • (2013).
  • Gupta, R. C., et al. (Year). Taurine analogues: A new class of therapeutics.
  • (2022). Role of Taurine and its Analogs Against Various Disorders and its Beneficial Effects: A Review Article. Acta Scientific.
  • (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH.
  • Jakaria, M., et al. (2019). Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. PubMed Central. and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. PubMed Central.

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-amino-N-methylethanesulfonamide hydrochloride is a sulfonamide compound with potential applications in pharmaceutical and biochemical research.[1] While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in publicly available literature, its structural analogy to the endogenous neuromodulator taurine and its derivative N-methyltaurine provides a strong foundation for a hypothesized pharmacological profile. This technical guide synthesizes the available information on structurally related compounds to propose a putative mechanism of action for this compound, focusing on its potential interactions with taurine and GABAergic systems. Furthermore, this guide will explore its role as a synthetic intermediate in the development of other bioactive sulfonamides and outline experimental protocols to validate the proposed mechanisms.

Introduction: Unveiling a Potential Neuromodulator

This compound (CAS: 223757-01-5) is a versatile chemical entity utilized as a building block in the synthesis of more complex molecules, particularly in the realm of sulfonamide-based drug discovery.[1][2] Its utility is noted in the development of therapeutics for neurological disorders and as a tool for studying enzyme inhibition and protein interactions.[1] The core of its potential biological activity is hypothesized to stem from its structural resemblance to N-methyltaurine and, by extension, taurine, one of the most abundant free amino acids in the mammalian central nervous system.[3][4] This guide will deconstruct the probable mechanistic pathways through which this compound may exert its effects.

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC3H11ClN2O2S[5]
Molecular Weight174.65 g/mol [5]
CAS Number223757-01-5[5]
SynonymsN-(2-Aminoethyl)Methanesulfonamide Hydrochloride, 2-amino-N-methylethane-1-sulfonamide hydrochloride[6]

A Hypothesized Mechanism of Action: A Taurine Analogue

The primary hypothesis for the mechanism of action of this compound is its function as a structural and functional analogue of taurine and N-methyltaurine. This suggests potential interactions with receptors and transporters that recognize these endogenous molecules.

Interaction with the Taurinergic System

Taurine exerts its effects through various mechanisms, including direct receptor binding and modulation of other neurotransmitter systems.[4]

  • Putative Taurine Receptor Agonism/Antagonism: A specific taurine receptor has been identified in the mammalian brain, exhibiting high-affinity binding for taurine (Kd of 92 nM).[1][5] It is plausible that this compound, due to its structural similarity, could bind to this receptor, acting as either an agonist, mimicking the effects of taurine, or an antagonist, blocking its action.

  • Modulation of Inhibitory Neurotransmission: Taurine is recognized as an inhibitory neuromodulator.[4] It has been shown to potentiate GABA-A receptors and also interact with glycine receptors.[4][6][7] Therefore, this compound may similarly enhance inhibitory neurotransmission, a mechanism relevant to its potential application in neurological disorders characterized by excitotoxicity.

Engagement with the GABAergic System

The structural similarities to taurine suggest a likely interaction with the GABAergic system, a major inhibitory network in the brain.

  • GABA-A Receptor Modulation: Taurine can act on a subclass of GABA-A receptors, competitively inhibiting the binding of the agonist muscimol.[7] It is hypothesized that this compound could also bind to GABA-A receptors, potentially at an allosteric site, to modulate chloride ion influx and neuronal hyperpolarization.

Hypothesized_Mechanism_of_Action cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Downstream Cellular Effects Compound 2-amino-N- methylethanesulfonamide hydrochloride Taurine_R Taurine Receptor Compound->Taurine_R Agonism or Antagonism GABA_A_R GABA-A Receptor Compound->GABA_A_R Modulation Glycine_R Glycine Receptor Compound->Glycine_R Modulation Neuronal_Inhibition Neuronal Inhibition Taurine_R->Neuronal_Inhibition Cell_Protection Cytoprotection (Anti-apoptotic, Antioxidant) Taurine_R->Cell_Protection GABA_A_R->Neuronal_Inhibition Glycine_R->Neuronal_Inhibition

Figure 1: A diagram illustrating the hypothesized mechanism of action of this compound as a taurine analogue, targeting key inhibitory neurotransmitter receptors and leading to downstream cellular effects such as neuronal inhibition and cytoprotection.

Cellular Protective Effects

Taurine and N-methyltaurine have demonstrated cytoprotective properties, particularly in the context of muscle atrophy, by mitigating oxidative stress and apoptosis.[3][8][9][10] Given its structural similarity, this compound could potentially exert similar protective effects in neuronal and other cell types. This is consistent with its noted application in research for neurological disorders where neuronal cell death is a key pathological feature.[1]

Role as a Synthetic Intermediate: A Gateway to Diverse Mechanisms

It is crucial to recognize that this compound is often employed as a precursor in the synthesis of more complex sulfonamide-containing molecules.[11][12][13][14] The final products of these syntheses can have vastly different mechanisms of action, which are determined by the overall structure of the molecule, not just the initial sulfonamide building block. For instance, some sulfonamides are designed as potent and selective enzyme inhibitors, such as carbonic anhydrase inhibitors, which are structurally distinct from antibacterial sulfa drugs that inhibit folate synthesis.[15][16]

Synthetic_Intermediate_Workflow Start 2-amino-N- methylethanesulfonamide hydrochloride Reaction Chemical Synthesis (e.g., Acylation, Alkylation) Start->Reaction Product Novel Bioactive Sulfonamide Reaction->Product Mechanism Diverse Mechanisms of Action (e.g., Enzyme Inhibition, Receptor Modulation) Product->Mechanism

Figure 2: A simplified workflow illustrating the use of this compound as a synthetic intermediate to generate novel bioactive sulfonamides with a wide range of potential mechanisms of action.

Experimental Protocols for Mechanism Validation

To transition from a hypothesized to a confirmed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the biological activity of this compound.

Radioligand Binding Assays

Objective: To determine if this compound directly binds to taurine, GABA-A, or glycine receptors.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., cortex, hippocampus).

  • Incubation: Incubate the membrane preparations with a specific radiolabeled ligand (e.g., [³H]-taurine, [³H]-muscimol for GABA-A sites, or [³H]-strychnine for glycine receptors) in the presence of varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

Electrophysiological Studies

Objective: To assess the functional effects of this compound on neuronal activity, specifically its ability to modulate inhibitory currents.

Methodology:

  • Cell Culture or Brain Slices: Use primary neuronal cultures or acute brain slices.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.

  • Drug Application: Apply known concentrations of this compound to the bath solution.

  • Current Measurement: Measure changes in postsynaptic currents evoked by the application of GABA or glycine, or spontaneous inhibitory postsynaptic currents (IPSCs).

  • Data Analysis: Analyze changes in current amplitude, frequency, and decay kinetics to determine if the compound enhances or inhibits receptor function.

In Vitro Cell Viability and Oxidative Stress Assays

Objective: To evaluate the potential cytoprotective effects of this compound.

Methodology:

  • Cell Culture: Use a relevant cell line (e.g., neuronal cell line like SH-SY5Y or muscle cell line like C2C12).

  • Induction of Stress: Treat cells with an agent that induces oxidative stress or apoptosis (e.g., hydrogen peroxide, dexamethasone).

  • Co-treatment: Co-treat a subset of cells with the stress-inducing agent and varying concentrations of this compound.

  • Viability Assessment: Measure cell viability using assays such as MTT or LDH release.

  • Oxidative Stress Measurement: Quantify markers of oxidative stress, such as reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFDA).

  • Apoptosis Assays: Assess apoptosis using techniques like TUNEL staining or caspase activity assays.

Conclusion and Future Directions

While the definitive mechanism of action for this compound remains to be experimentally elucidated, its structural relationship to taurine and N-methyltaurine provides a compelling basis for a hypothesized role as a modulator of inhibitory neurotransmission and a potential cytoprotective agent. Its established use as a synthetic intermediate underscores the versatility of the sulfonamide scaffold in medicinal chemistry. The experimental protocols outlined in this guide offer a clear path forward for researchers to rigorously test these hypotheses and uncover the full therapeutic potential of this compound and its derivatives. Future research should focus on in vivo studies to correlate these potential mechanisms with physiological and behavioral outcomes in animal models of neurological disorders.

References

  • Chem-Impex. N-(2-Aminoethyl)Methanesulfonamide Hydrochloride. [Link]
  • Tashiro, T., et al. (2020). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. ACS Omega, 5(19), 11241–11246. [Link]
  • Wikipedia. N-Methyltaurine. [Link]
  • Tashiro, T., et al. (2020). In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. ACS Omega. [Link]
  • Kontro, P., & Oja, S. S. (1990). Pharmacology of taurine. Acta Universitatis Ouluensis.
  • Bureau, M. H., & Olsen, R. W. (1991). Taurine acts on a subclass of GABAA receptors in mammalian brain in vitro. European journal of pharmacology, 207(1), 9–16. [Link]
  • Das, P., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1262, 133027. [Link]
  • Tashiro, T., et al. (2020).
  • The Chemical Properties and Industrial Uses of N-Methyltaurine. [Link]
  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131610. [Link]
  • Tashiro, T., et al. (2020).
  • Smith, A. M. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
  • Edwards, J. T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 22(23), 9226–9230. [Link]
  • Angeli, A., et al. (2014). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & medicinal chemistry, 22(1), 317-323. [Link]
  • Jones, S., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11629–11635. [Link]
  • Scicchitano, B. M., & Sica, G. (2018). The Beneficial Effects of Taurine to Counteract Sarcopenia. Current protein & peptide science, 19(7), 673–680. [Link]
  • Giamogante, F., et al. (2014). Taurine rescues cisplatin-induced muscle atrophy in vitro: a morphological study. Oxidative medicine and cellular longevity, 2014, 840951. [Link]/)

Sources

An In-Depth Technical Guide to 2-amino-N-methylethanesulfonamide Hydrochloride: Structure, Synthesis, and Inferred Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-methylethanesulfonamide hydrochloride (CAS: 223757-01-5), a small molecule of interest in synthetic and medicinal chemistry. Due to a lack of specific biological data in peer-reviewed literature, this guide focuses on the compound's fundamental chemical and physical properties, a plausible synthetic route, and an expert analysis of its potential biological significance. The analysis is based on the well-established roles of its core structural motifs: the sulfonamide group and N-methylation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the foundational aspects of this compound and its potential as a building block in the development of novel therapeutics.

Introduction: Unveiling a Potential Pharmacophore

This compound is a sulfonamide derivative that, while appearing in chemical catalogs, currently has no documented specific biological function in the public domain. However, its structure is intriguing to the medicinal chemist. It combines a flexible aminoethane backbone with a sulfonamide moiety, a privileged functional group in drug discovery.[1][2] Furthermore, the presence of an N-methyl group suggests a deliberate design choice to modulate its physicochemical properties.[3][4] This guide will dissect the knowns and unknowns of this compound, offering a scientifically grounded perspective on its potential utility.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any potential drug candidate is a thorough understanding of its structure and physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Molecular Structure

The chemical structure of this compound is characterized by a primary amine at one end of an ethyl chain and an N-methylated sulfonamide at the other. The hydrochloride salt form enhances its solubility in aqueous media.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 223757-01-5PubChem
Molecular Formula C3H11ClN2O2SPubChem
Molecular Weight 174.65 g/mol PubChem
Appearance White to off-white solidVendor Data
Solubility Expected to be soluble in waterInferred from HCl salt form
LogP (predicted) -1.4 to -0.8Vendor Data

Synthesis Pathway

While specific synthetic procedures for this compound are not widely published, a plausible route can be inferred from related patent literature, such as the preparation of 2-(amino)ethyl methyl sulfone salts.[5] The following is a proposed, multi-step synthesis protocol.

Proposed Synthetic Protocol

Step 1: Synthesis of N-(2-bromoethyl)methanesulfonamide

  • To a solution of 2-bromoethylamine hydrobromide in a suitable aprotic solvent (e.g., dichloromethane), add a base such as triethylamine at 0°C to neutralize the hydrobromide.

  • Slowly add methanesulfonyl chloride to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work up the reaction by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield N-(2-bromoethyl)methanesulfonamide.

Step 2: N-methylation

  • Dissolve N-(2-bromoethyl)methanesulfonamide in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a methylating agent, such as methyl iodide, and a mild base, like potassium carbonate.

  • Heat the reaction mixture to 50-60°C and monitor for completion by TLC.

  • After completion, extract the product with a suitable organic solvent and purify to obtain N-(2-bromoethyl)-N-methylmethanesulfonamide.

Step 3: Amination and Salt Formation

  • Subject the N-(2-bromoethyl)-N-methylmethanesulfonamide to an amination reaction, for example, using a protected form of ammonia followed by deprotection, or through a Gabriel synthesis.

  • After obtaining the free base, 2-amino-N-methylethanesulfonamide, dissolve it in a suitable solvent like ethanol.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain this compound.

G cluster_0 Synthesis Workflow start 2-Bromoethylamine Hydrobromide step1 Neutralization & Sulfonylation start->step1 intermediate1 N-(2-bromoethyl) methanesulfonamide step1->intermediate1 step2 N-methylation intermediate1->step2 intermediate2 N-(2-bromoethyl)-N- methylmethanesulfonamide step2->intermediate2 step3 Amination intermediate2->step3 intermediate3 2-amino-N-methyl ethanesulfonamide step3->intermediate3 step4 Salt Formation (HCl) intermediate3->step4 end_product 2-amino-N-methyl ethanesulfonamide HCl step4->end_product

Caption: Proposed synthetic workflow for this compound.

Biological Function: An Evidence-Based Inference

As of the date of this guide, no specific biological activity or mechanism of action has been published for this compound. However, its structural components provide a strong basis for inferring its potential roles in a biological context.

The Sulfonamide Core: A Versatile Pharmacophore

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse therapeutic applications.[1][6] These include:

  • Antimicrobial agents: The original "sulfa drugs" that revolutionized the treatment of bacterial infections.[2]

  • Diuretics: Used in the management of hypertension and edema.

  • Anticonvulsants: For the treatment of epilepsy.

  • Anti-inflammatory drugs: Including COX-2 inhibitors.

  • Anticancer agents: Such as tyrosine kinase inhibitors like pazopanib.[7]

  • Antidiabetic drugs.

The presence of the sulfonamide moiety in 2-amino-N-methylethanesulfonamide suggests it could be a valuable building block or intermediate for developing new drugs in these therapeutic areas.[1][6]

The Role of N-Methylation in Drug Design

N-methylation is a common and powerful strategy in drug discovery used to fine-tune the properties of a lead compound.[8][9] The addition of a methyl group to a nitrogen atom can have profound effects:

  • Improved Metabolic Stability: N-methylation can block sites of metabolic degradation by enzymes such as cytochrome P450s, thereby increasing the drug's half-life.[4]

  • Enhanced Membrane Permeability: By replacing a hydrogen bond donor (N-H) with a more lipophilic N-methyl group, cell membrane permeability can be improved, potentially leading to better oral bioavailability.[4][9]

  • Modulation of Receptor Binding: The steric bulk of the methyl group can alter the compound's conformation, leading to increased or decreased binding affinity and selectivity for its biological target.[3]

  • Increased Solubility: In some cases, N-methylation can disrupt crystal lattice packing, leading to improved aqueous solubility.[3]

The N-methylation in this compound is a clear indicator that it may have been designed or could be utilized with these principles in mind.

G cluster_0 Impact of N-Methylation in Drug Discovery cluster_1 Improved Pharmacokinetics cluster_2 Modulated Pharmacodynamics lead_compound Lead Compound (e.g., with -NH-) n_methylation N-Methylation Strategy lead_compound->n_methylation stability Increased Metabolic Stability n_methylation->stability permeability Enhanced Membrane Permeability n_methylation->permeability solubility Modulated Solubility n_methylation->solubility binding Altered Receptor Binding & Selectivity n_methylation->binding

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

The exploration of novel chemical entities is the foundational pillar of therapeutic innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional embarking on the preclinical evaluation of 2-amino-N-methylethanesulfonamide hydrochloride. As a structural analog of the ubiquitous amino acid taurine, this compound presents a unique opportunity for investigation across various biological systems. However, the current body of public-domain literature on its specific biological activity is nascent.

This document, therefore, is not a mere recitation of established findings. Instead, it is a comprehensive strategic framework—a technical whitepaper designed to empower you with the requisite methodologies and intellectual grounding to conduct a thorough and scientifically rigorous in vitro characterization. We will proceed from foundational cytotoxicity screening to nuanced mechanistic studies, providing not just the "how" but the critical "why" behind each experimental choice. Our approach is rooted in establishing self-validating protocols that ensure data integrity and reproducibility, forming a solid bedrock for any subsequent preclinical and clinical development.

Compound Profile: this compound

A precise understanding of a compound's physicochemical properties is a non-negotiable prerequisite for meaningful biological investigation. It informs solubility for dosing, stability in culture media, and potential liabilities.

Structure and Identity:

  • Chemical Name: this compound

  • Molecular Formula: C₃H₁₁ClN₂O₂S[1]

  • Molecular Weight: 174.65 g/mol [1][2]

Noteworthy Ambiguity in CAS Registry Number: Researchers should be aware that two CAS numbers are frequently associated with this compound or its free base: 94987-87-8 and 223757-01-5 . It is imperative to confirm the specific CAS number from the supplier and in all experimental records to ensure consistency and traceability. This guide will refer to the hydrochloride salt.

Table 1: Physicochemical Properties of 2-amino-N-methylethanesulfonamide

PropertyValueSource
Molecular Formula (Free Base) C₃H₁₀N₂O₂S[2]
Molecular Weight (Free Base) 138.19 g/mol [2]
Density 1.238 g/cm³[2]
Boiling Point 252.1°C at 760 mmHg[2]
Flash Point 106.3°C[2]
Topological Polar Surface Area 80.6 Ų[2]

These properties are for the free base and provide foundational information for handling and formulation.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability. A broad cytotoxicity screen provides a foundational dataset from which all subsequent, more focused mechanistic studies are derived. This tier aims to answer a fundamental question: Does this compound exhibit cytotoxic or cytostatic effects, and if so, is there any selectivity towards cancerous cells over normal cells?

Rationale and Experimental Design

We employ colorimetric assays that measure metabolic activity or total protein content as robust, high-throughput methods for assessing cell viability.[3] The selection of a diverse cell line panel is crucial. It should include representatives from different cancer types (e.g., breast, lung, colon) and, critically, a non-cancerous cell line (e.g., human embryonic kidney cells or normal fibroblasts) to establish a preliminary therapeutic index.[4]

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Compound Compound Stock (e.g., in DMSO or PBS) SerialDil Serial Dilutions Compound->SerialDil Cells Cell Line Culture (Cancer & Normal) Seeding Seed 96-well Plates Cells->Seeding Treatment Treat Cells with Dilutions Seeding->Treatment Incubation Incubate (e.g., 48-72 hours) Treatment->Incubation AssayChoice Select Assay Incubation->AssayChoice MTT MTT Assay (Metabolic Activity) AssayChoice->MTT SRB SRB Assay (Total Protein) AssayChoice->SRB Readout Measure Absorbance MTT->Readout SRB->Readout Viability Calculate % Cell Viability Readout->Viability IC50 Determine IC50 Value Viability->IC50

Tier 1 Experimental Workflow for Cytotoxicity Screening.
Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[5]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell lines

  • Complete culture medium

  • This compound

  • Vehicle (e.g., sterile PBS or DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[3]

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial dilutions in culture medium to achieve final desired concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[3]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[3][9]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[5]

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10] The amount of bound dye is proportional to the total cellular biomass.

Materials:

  • Materials from MTT assay, replacing MTT reagents with:

  • Cold 10% (w/v) Trichloroacetic Acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid[11]

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently add 25-50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[11]

  • Washing: Carefully remove the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[12][13]

  • Drying: Allow the plates to air-dry completely at room temperature.[12]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][13]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13]

  • Drying: Allow the plates to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.[11][13]

Data Presentation and Interpretation

The primary output of these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce cell viability by 50%.[3] This value is a key measure of a drug's potency.

Table 2: Hypothetical IC₅₀ Values for this compound after 48h Treatment

Cell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma15.2 ± 1.83.2
A549 Lung Carcinoma25.7 ± 2.51.9
HT-29 Colorectal Adenocarcinoma18.9 ± 2.12.6
HEK293 Normal Embryonic Kidney48.6 ± 4.3-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Tier 2: Elucidating the Mechanism of Cell Death

Should the Tier 1 screening reveal significant cytotoxic activity, the logical next step is to investigate the underlying mechanism. Is the compound inducing programmed cell death (apoptosis), causing cellular necrosis, or arresting the cell cycle? Answering this question is critical for target identification and further development.

Rationale and Experimental Design

Flow cytometry is a powerful technique for this purpose. By using specific fluorescent probes, we can quantitatively analyze large cell populations for hallmarks of apoptosis and changes in cell cycle distribution. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).[14]

G cluster_prep Preparation cluster_staining Staining cluster_analysis Flow Cytometry Analysis Cells Culture & Treat Cells (e.g., at IC50 concentration) Harvest Harvest Cells (Trypsinization) Cells->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Acquire Acquire Data on Flow Cytometer Incubate->Acquire Gate Gate Populations (Live, Apoptotic, Necrotic) Acquire->Gate Quantify Quantify Percentages Gate->Quantify

Tier 2 Experimental Workflow for Apoptosis Analysis.
Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells in 6-well plates with the test compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 24, 48 hours). Include untreated controls.

  • Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from the same well. Centrifuge at low speed (e.g., 500 x g) for 5 minutes.[15]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3]

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Detailed Protocol: Cell Cycle Analysis

This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A solution

  • Propidium Iodide (PI) staining solution

Step-by-Step Methodology:

  • Cell Preparation and Harvesting: Follow steps 1 and 2 from the Annexin V protocol.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).[17]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining buffer containing PI and RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains the DNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence intensity.[18]

Tier 3: Investigating Taurine-Related Mechanisms of Action

Given that this compound is a structural analog of taurine, a targeted investigation into taurine-related biological pathways is a logical progression. Taurine is known for its roles in cytoprotection, particularly as an antioxidant and an osmoregulator.[19] Its transport into cells is primarily mediated by the Sodium- and chloride-dependent taurine transporter (TauT, encoded by the SLC6A6 gene).[20][21]

Part A: Assessment of Antioxidant Potential

Taurine protects cells against oxidative stress-induced damage.[19] It is plausible that our test compound shares this activity. This can be assessed using both chemical and cell-based assays.[22]

Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay The CAA assay provides a more biologically relevant measure of antioxidant activity by quantifying the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) inside cells.[22]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black-walled plate.

  • Treatment: Treat cells with various concentrations of the test compound and a standard antioxidant (e.g., Quercetin).

  • Probe Loading: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA).[22]

  • Induce Oxidative Stress: Induce oxidative stress by adding a pro-oxidant like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22]

  • Measurement: Immediately measure fluorescence intensity over time using a microplate reader.

  • Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve. A lower area indicates higher antioxidant activity.[22]

G ROS Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Compound 2-amino-N-methylethanesulfonamide hydrochloride Compound->Nrf2_Keap1 may promote dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Hypothetical Antioxidant Signaling Pathway Modulation.
Part B: Interaction with the Taurine Transporter (TauT/SLC6A6)

To determine if the compound interacts with the primary taurine transporter, a competitive binding assay can be performed. This assay measures the ability of the unlabeled test compound to compete with a labeled substrate (e.g., [³H]taurine) for the binding sites on the transporter.[23]

Detailed Protocol: Competitive Taurine Transport Assay This protocol is adapted for use in cells overexpressing the TauT/SLC6A6 transporter or in cell lines with high endogenous expression.

Step-by-Step Methodology:

  • Cell Seeding: Seed appropriate cells in 24-well plates and grow to confluency.

  • Preparation: Wash cells with a sodium- and chloride-containing uptake buffer.

  • Competition: Add the uptake buffer containing a fixed concentration of [³H]taurine and varying concentrations of the unlabeled test compound (or cold taurine as a positive control).

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]taurine uptake against the concentration of the test compound. This will allow for the calculation of an IC₅₀ or a Ki (inhibition constant), indicating the compound's affinity for the transporter.[24][25]

Conclusion and Future Directions

This guide provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive biological profile of the compound. Positive results in these assays—particularly a high, selective cytotoxicity against cancer cells, a clear induction of apoptosis, and/or potent antioxidant activity—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo preclinical studies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Kasinski, A. L., Kelnar, K., & Bader, A. G. (2016). Sulforhodamine B (SRB)
  • G, S., & P, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX, 5, 1243-1247.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Rodbard, D. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 754-760.
  • Lee, S., & Kim, Y. (2014). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 108, 29.3.1-29.3.11.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
  • Invitrogen. (n.d.). The Annexin V Apoptosis Assay.
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • Cellculture2. (2024). Cell quantitation: SRB Assay.
  • protocols.io. (2023). SRB assay for measuring target cell killing.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • ResearchGate. (2025). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity.
  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(3), 583-591.
  • Chan, G. K., Klein, H. E., & Pan, J. Y. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PloS one, 6(11), e26908.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay.
  • NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1601, 1-17.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line....
  • Da Silva, A. C. C., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate.
  • Antwi-Boasiako, D., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants (Basel, Switzerland), 11(8), 1495.
  • Lila, M. A., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 438, 137934.
  • UniProt. (n.d.). SLC6A6 - Sodium- and chloride-dependent taurine transporter - Homo sapiens (Human).
  • Taurine Transporter SLC6A6 Expression Promotes Mesenchymal Stromal Cell Function. (2025). bioRxiv.
  • Wikipedia. (n.d.). Sodium- and chloride-dependent taurine transporter.
  • Function of taurine transporter (Slc6a6/TauT) as a GABA transporting protein and its relevance to GABA transport in rat retinal capillary endothelial cells. (2025).
  • Tomi, M., et al. (2022). Involvement of TauT/SLC6A6 in Taurine Transport at the Blood–Testis Barrier. Pharmaceutics, 14(1), 184.

Sources

preliminary screening of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Screening of 2-amino-N-methylethanesulfonamide hydrochloride

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and scientifically rigorous screening process to identify promising lead compounds. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, a small molecule featuring a sulfonamide moiety. While specific biological data for this compound is not extensively documented, its structural features—notably the sulfonamide group prevalent in many pharmaceuticals and its similarity to the endogenous molecule taurine—provide a strong rationale for targeted preliminary screening.[1] This document outlines a multi-tiered screening cascade designed to efficiently assess its potential antiproliferative, antimicrobial, and targeted biological activities. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a clear workflow for data interpretation, thereby establishing a foundation for subsequent, more detailed investigations in the drug development pipeline.

Introduction and Rationale

This compound (henceforth referred to as C3H11ClN2O2S) is a small molecule of interest due to its chemical structure. The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties.[1] Furthermore, the core structure of C3H11ClN2O2S, H₂N-CH₂-CH₂-SO₂-NHCH₃, bears a notable resemblance to taurine (2-aminoethanesulfonic acid), an abundant amino acid involved in numerous physiological processes, including osmoregulation, antioxidation, and neuromodulation. This structural analogy suggests that C3H11ClN2O2S could potentially interact with biological systems that recognize or transport taurine, such as amino acid transporters.[2]

The initial phase of evaluating a novel compound is the preliminary screening, a critical step designed to identify potential bioactivity and guide further research.[3][4] This guide proposes a logical, hypothesis-driven screening strategy to efficiently probe the therapeutic potential of C3H11ClN2O2S.

Compound Profile

A clear understanding of the test article's properties is fundamental.

PropertyValueSource(s)
Chemical Name This compound[5][6][7]
Molecular Formula C₃H₁₁ClN₂O₂S[5][8]
Molecular Weight 174.65 g/mol [5]
CAS Number 223757-01-5[5][8]
Synonyms 2-amino-N-methylethane-1-sulfonamide hydrochloride[7][8]
Physical Form Solid[9]

Note: Some databases may list alternative CAS numbers for related structures; 223757-01-5 is consistently associated with the hydrochloride salt form.

Rationale for Proposed Screening Cascade

The screening strategy is based on the compound's structural alerts. The sulfonamide group warrants investigation into its anticancer and antimicrobial potential, while the taurine-like backbone suggests exploring its interaction with amino acid metabolic pathways, which are increasingly recognized as therapeutic targets in oncology.[2]

G compound Compound: 2-amino-N-methylethanesulfonamide HCl sulfonamide Structural Feature: Sulfonamide Moiety compound->sulfonamide taurine Structural Feature: Taurine Analogue compound->taurine anticancer Hypothesis 1: Anticancer Activity sulfonamide->anticancer antimicrobial Hypothesis 2: Antimicrobial Activity sulfonamide->antimicrobial metabolic Hypothesis 3: Metabolic/Transporter Interaction taurine->metabolic assay1 Proposed Assay: Antiproliferative Screen anticancer->assay1 Test Hypothesis 1 assay2 Proposed Assay: MIC Screen antimicrobial->assay2 Test Hypothesis 2 assay3 Proposed Assay: Amino Acid Transporter Uptake Assay metabolic->assay3 Test Hypothesis 3

Caption: Logical framework linking the compound's structural features to hypothesized biological activities and the corresponding preliminary screening assays.

Foundational Screening: A Multi-Pronged Approach

The initial screening phase is designed to be broad, covering key areas of therapeutic interest suggested by the compound's structure. A standard approach involves evaluating antiproliferative and antimicrobial activities first.[3]

G cluster_tier1 cluster_tier2 start Compound Acquisition & QC tier1 Tier 1: Primary Screening start->tier1 antiproliferative Antiproliferative Assay (Cancer Cell Panel) tier1->antiproliferative antimicrobial Antimicrobial Assay (MIC Panel) tier1->antimicrobial tier2 Tier 2: Selectivity & Mechanism decision Go / No-Go Decision cytotoxicity Normal Cell Cytotoxicity Assay antiproliferative->cytotoxicity If Active antimicrobial->cytotoxicity If Active mechanistic Hypothesis-Driven Mechanistic Assay cytotoxicity->mechanistic If Selective mechanistic->decision

Caption: A tiered workflow for the preliminary screening of C3H11ClN2O2S, progressing from broad activity screening to selectivity and mechanistic studies.

Antiproliferative Activity Screening

A primary focus in drug discovery is identifying compounds that inhibit cancer cell growth.[3] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity and cell proliferation.[3]

  • Cell Culture: A panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast, and a pancreatic line like PANC-1 due to the potential link to amino acid metabolism) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[1][3] A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.

  • Plating: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.

  • Compound Treatment: C3H11ClN2O2S is dissolved in a suitable solvent (e.g., DMSO or water) and serially diluted to a range of concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations for 48-72 hours. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are included.

  • Cell Fixation: After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Data Acquisition: Unbound dye is washed away with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at ~510 nm.

  • Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by fitting the data to a dose-response curve.

Cell LineCancer TypeIC₅₀ (µM) of C3H11ClN2O2SIC₅₀ (µM) of DoxorubicinSelectivity Index (SI)*
A549Lung[Experimental Value][Experimental Value][Calculated Value]
HCT116Colon[Experimental Value][Experimental Value][Calculated Value]
MCF-7Breast[Experimental Value][Experimental Value][Calculated Value]
PANC-1Pancreas[Experimental Value][Experimental Value][Calculated Value]
FibroblastNormal[Experimental Value][Experimental Value]-

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value is desirable.

Antimicrobial Activity Screening

The prevalence of sulfonamides as antimicrobial agents necessitates an evaluation of C3H11ClN2O2S against a panel of pathogenic microbes. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

  • Microbial Strains: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

  • Inoculum Preparation: Microbes are cultured to a logarithmic growth phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Compound Preparation: C3H11ClN2O2S is serially diluted in a 96-well plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well. Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Controls: A positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) and a negative (no drug) control are essential for validation.

Microbial StrainGram Stain/TypeMIC (µg/mL) of C3H11ClN2O2SMIC (µg/mL) of Control Drug
S. aureusGram-positive[Experimental Value][Ciprofloxacin Value]
E. coliGram-negative[Experimental Value][Ciprofloxacin Value]
P. aeruginosaGram-negative[Experimental Value][Ciprofloxacin Value]
C. albicansFungal (Yeast)[Experimental Value][Fluconazole Value]

Conclusion and Next Steps

The preliminary screening cascade outlined in this guide provides a robust and efficient pathway to assess the potential of this compound. The foundational antiproliferative and antimicrobial screens will determine if the compound possesses general biological activity. If promising "hits" are identified (e.g., potent IC₅₀ against a cancer cell line with a high selectivity index), the subsequent logical step would be to investigate the hypothesis-driven mechanism related to its taurine-like structure. This could involve competitive uptake assays with radiolabeled taurine or assessing its effect on metabolic pathways sensitive to amino acid depletion.[2] The results of this preliminary screen will form a critical decision-making point for committing further resources to lead optimization and more complex in vivo studies.

References

  • A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds. (n.d.). BenchChem.
  • 2-Amino-N,N-dimethylethanesulfonamide hydrochloride AldrichCPR. (n.d.). Sigma-Aldrich.
  • This compound (cas 223757-01-5) SDS/MSDS download. (n.d.). Guidechem.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • This compound|94987-87-8. (n.d.). MOLBASE Encyclopedia.
  • 94987-87-8, 2-AMINO-N-METHYLETHANESULFONAMIDE Formula. (n.d.). ECHEMI.
  • Preliminary screening tests: Significance and symbolism. (2025). Wisdomlib.
  • This compound, 95% Purity, C3H11ClN2O2S, 1 gram. (n.d.). MilliporeSigma.
  • Targeting emerging amino acid dependencies and transporters in cancer therapy. (2025). PMC.

Sources

potential therapeutic applications of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The foundational principle of scientific exploration is to build upon the existing body of knowledge. In the spirit of this principle, we must report that a comprehensive search of the current scientific literature, patent databases, and clinical trial registries has revealed a significant and notable absence of information regarding the therapeutic applications of 2-amino-N-methylethanesulfonamide hydrochloride . This compound, while available from chemical suppliers for research purposes, does not appear to have been the subject of published investigation into its biological activity, mechanism of action, or potential as a therapeutic agent.[1][2]

Our investigation did uncover a patent in which this compound is mentioned as a chemical intermediate in the synthesis of a broader class of compounds, namely pyrrolopyrimidine derivatives, which were being investigated as Syk inhibitors for inflammatory and allergic diseases.[3] However, this context is one of a building block in a synthetic process, not of an active pharmaceutical ingredient itself. Further mentions in patent literature are descriptive of the chemical structure rather than its therapeutic function.[4][5]

The lack of data precludes the creation of the requested in-depth technical guide on the therapeutic applications of this specific molecule. To do so would be to engage in speculation, which stands in direct opposition to the principles of scientific integrity and evidence-based practice that guide our work.

Pivoting to a Data-Rich Alternative: The Therapeutic Landscape of Sulfonamides and Taurine Analogs

Given the structural features of this compound—namely, the presence of a sulfonamide group and its analogy to taurine—we propose a pivot to a topic with a rich and extensive history of research and clinical application: The Therapeutic Applications of Sulfonamides and Taurine Analogs .

This alternative topic would allow for the creation of a valuable and scientifically rigorous technical guide that aligns with the apparent interest in this chemical space. Such a guide would explore:

  • The diverse pharmacological activities of the sulfonamide functional group , from its well-established role in antimicrobial agents to its application in diuretics, anticonvulsants, and anti-inflammatory drugs.

  • The neuroprotective and cardioprotective effects of taurine and its synthetic analogs , delving into their mechanisms of action in conditions such as epilepsy, stroke, and heart failure.

  • Modern drug design strategies employing the sulfonamide moiety as a key pharmacophore.

  • Detailed experimental protocols for evaluating the efficacy and safety of sulfonamide- and taurine-based compounds in preclinical models.

  • In-depth analysis of relevant signaling pathways and molecular targets.

We believe that a technical guide on this broader, well-documented topic would be of significant value to the research community and would provide actionable insights for drug development professionals. We stand ready to develop this alternative guide with the same commitment to scientific integrity, depth, and clarity as originally intended.

We appreciate your understanding and look forward to the possibility of exploring this fascinating and therapeutically relevant area of medicinal chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Preparation of 2-amino-N-methylethanesulfonamide Hydrochloride Solutions for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The successful application of novel chemical compounds in cell-based assays is fundamentally dependent on the precise and reproducible preparation of experimental solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution, sterilization, and application of 2-amino-N-methylethanesulfonamide hydrochloride in a cell culture context. Emphasizing scientific integrity, these protocols detail not only the procedural steps but also the underlying principles governing solvent selection, pH management, and sterility. By incorporating quality control checkpoints and troubleshooting guidance, this guide is designed to function as a self-validating system, ensuring the reliability and accuracy of experimental outcomes.

Pre-Protocol Considerations: The Foundation of Reproducibility

Before proceeding to the bench, a thorough understanding of the compound's properties and its interaction with the cell culture system is critical. The choices made at this stage directly impact solution stability, cellular health, and experimental validity.

1.1. Compound Profile: this compound

A clear understanding of the test article is the first step. Key physicochemical properties are summarized below.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 223757-01-5[1][2]
Molecular Formula C₃H₁₁ClN₂O₂S[1][3]
Molecular Weight 174.65 g/mol [1]
Physical Form Solid

1.2. The Causality of Solvent Choice

The hydrochloride salt form of a compound typically confers increased aqueous solubility compared to its free base.[4][5] This is the primary reason to begin dissolution attempts in an aqueous-based solvent.

  • Primary Recommendation (Highest Priority): Sterile Water or PBS. Given its salt form, this compound is predicted to be soluble in aqueous solutions. Using a simple, buffered solvent like sterile, nuclease-free water or Phosphate-Buffered Saline (PBS) is the cleanest approach, minimizing the introduction of potentially confounding variables.

  • Alternative Solvent: Dimethyl Sulfoxide (DMSO). If aqueous solubility proves insufficient at the desired stock concentration, anhydrous DMSO is a common alternative for organic molecules.[6] However, its use requires caution. When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound may precipitate out as the solvent environment changes.[7] Furthermore, DMSO can have direct effects on cell physiology, making vehicle controls essential.

  • Direct Dissolution in Medium (Not Recommended for Stock): While tempting, dissolving the compound directly into cell culture medium to make a stock solution is ill-advised. Media components can interact with the compound, and achieving a high, accurate stock concentration is difficult.

1.3. The Critical Impact of pH on the Culture Environment

Mammalian cell lines thrive within a narrow physiological pH range, typically 7.2-7.4.[8][9] Cell culture media are formulated with buffering systems, most commonly the sodium bicarbonate/CO₂ system, to maintain this delicate balance.[9][10]

As a hydrochloride salt, this compound will form a mildly acidic solution. Introducing a significant volume of this acidic stock can overwhelm the buffering capacity of the medium, leading to a pH drop that stresses cells and can invalidate experimental results.[8][11] Therefore, a core principle is to prepare a highly concentrated stock solution, allowing the final working concentration to be achieved by adding a minimal volume (ideally ≤0.1% of the total media volume).

1.4. Ensuring Sterility: Filtration is Key

Contamination can rapidly destroy weeks of work.[12] While autoclaving is a common sterilization method, it is unsuitable for most small molecule compounds which can be degraded by high heat.[12]

The industry-standard method for sterilizing chemical solutions for cell culture is filtration through a 0.22 µm pore size membrane.[13] This physically removes bacteria and other potential contaminants without altering the chemical integrity of the compound.[14]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the primary, recommended method for preparing a highly concentrated, sterile stock solution.

2.1. Materials

  • This compound powder

  • Sterile, nuclease-free water or sterile PBS

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL)

  • Sterile, single-use aliquoting tubes (e.g., 1.5 mL microcentrifuge tubes)

  • Sterile 0.22 µm syringe filter (low protein binding, e.g., PVDF or PES)

  • Sterile syringes

  • Pipettors and sterile tips

  • Vortex mixer

2.2. Step-by-Step Methodology

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.010 L × 174.65 g/mol = 174.65 mg

  • Weighing: Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh 174.65 mg of this compound and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 8-9 mL of sterile water or PBS to the conical tube. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Troubleshooting: If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[6] Brief sonication can also be used as an alternative.

  • Volume Adjustment: Once fully dissolved, add sterile water or PBS to bring the final volume to exactly 10.0 mL. Invert the tube several times to ensure homogeneity.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Securely attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution directly into a new sterile 15 mL conical tube. This is the finalized stock solution. The use of sterile filtration is a critical step to prevent microbial contamination of your cell cultures.[12]

  • Aliquoting: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes (e.g., 100 µL aliquots). This practice is crucial to prevent contamination from repeated use of a single stock tube and to avoid degradation from multiple freeze-thaw cycles.[6][15]

  • Storage: Clearly label the aliquots with the compound name, concentration (100 mM), and preparation date. Store at -20°C for long-term use. For very frequent use, short-term storage at 4°C for up to one week is acceptable.

2.3. Workflow Visualization

G cluster_prep Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh Compound (174.65 mg) add_solvent 2. Add Sterile Solvent (e.g., Water/PBS) weigh->add_solvent dissolve 3. Vortex to Dissolve (Apply gentle heat if needed) add_solvent->dissolve adjust_vol 4. Adjust to Final Volume (10 mL) dissolve->adjust_vol filter 5. Sterile Filter (0.22 µm Syringe Filter) adjust_vol->filter aliquot 6. Aliquot (Single-use volumes) filter->aliquot store 7. Store (-20°C Long-Term) aliquot->store

Aqueous Stock Solution Preparation Workflow.

Quality Control: A Self-Validating Protocol

Trust in your results begins with trust in your reagents. The following steps validate the quality and consistency of your prepared stock solution.

  • Visual Solubility Check: After dissolution and before filtration, hold the tube against a light source. The solution should be clear and free of any visible particulates or haze.

  • Post-Filtration Sterility Test: To confirm the sterility of your technique and materials, incubate one aliquot of your stock solution in 5 mL of sterile cell culture medium for 48 hours at 37°C. Check for any signs of turbidity, which would indicate microbial contamination.

  • pH Verification of Working Solution: Prepare a test batch of your highest intended working concentration in your standard cell culture medium. Measure the pH of this solution and compare it to a control batch of medium with only the vehicle added. A significant deviation (>0.2 pH units) may indicate that the stock concentration is too high or that a buffered solvent is required. The pH of culture medium is a critical parameter for cell health.[9][16]

  • Vehicle Toxicity Control: In every experiment, it is crucial to treat a set of cells with the highest volume of the solvent (e.g., water, PBS, or DMSO) used to make the working solutions. This ensures that any observed cellular effects are due to the compound itself and not the solvent. This is a fundamental principle for robust cell-based assay design.[17]

Diagram of the Self-Validating Protocol System.

Application: Preparing and Using Working Solutions

The concentrated stock solution must be diluted in complete cell culture medium to the final concentration required for the experiment.

4.1. Dilution Protocol

  • Thaw one aliquot of the 100 mM stock solution at room temperature.

  • In a sterile tube, add the required volume of pre-warmed (37°C) complete cell culture medium.

  • Add the calculated volume of the stock solution to the medium. It is best practice to add the small volume of stock to the larger volume of medium.

  • Mix gently by pipetting or inverting the tube. Do not vortex, as this can shear proteins in serum-containing medium.

  • Apply the final working solution to your cells as dictated by your experimental design.

4.2. Example Dilution Table (from 100 mM Stock)

Desired Final ConcentrationVolume of Stock (µL) per 10 mL MediumFinal Dilution Factor
1 µM0.1 µL1:100,000
10 µM1.0 µL1:10,000
100 µM10.0 µL1:1,000
1 mM100.0 µL1:100

Note: For concentrations requiring sub-microliter volumes, it is highly recommended to perform a serial dilution (e.g., first dilute the 100 mM stock to 10 mM or 1 mM) to ensure accurate pipetting.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in water/PBS. The compound's intrinsic aqueous solubility is lower than 100 mM.Try preparing a lower concentration stock (e.g., 50 mM or 10 mM). As a last resort, attempt dissolution in sterile DMSO (see Section 1.2).
Precipitate forms when stock is added to medium. The compound is less soluble in the complex, neutral pH environment of the medium. This is common with DMSO stocks.Decrease the final working concentration. Ensure the stock solution is added to pre-warmed medium and mixed immediately. If using DMSO, ensure the final concentration is <0.5% to maintain solubility and minimize toxicity.[7]
Cell culture medium turns yellow after adding compound. The acidic stock solution has overwhelmed the medium's buffer.Prepare a more concentrated stock solution to reduce the required volume. Alternatively, prepare the stock in a buffered solution like PBS instead of unbuffered water. Verify the pH of the final medium (see Section 3).
Cell death or stress observed in vehicle control wells. If using DMSO, the concentration may be too high for your specific cell line.Reduce the final DMSO concentration in the culture. The goal is to find the highest tolerable amount of DMSO and use the most dilute stock possible to achieve the desired final concentration.[7]

References

  • Products - 2a biotech. 2a biotech. [Link]
  • Sterile filtration and clarific
  • Understanding pH and Osmolality in Cell Culture Media.
  • Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells?.
  • The pH of culture medium. Cellculture2 - Altervista. [Link]
  • The Impact of pH on Cell Culture Media. HuanKai Group. [Link]
  • Sartorius Sterile Filtr
  • pH In Cell Culture - How Does pH Buffered Culture Media Work?. Scientific Bioprocessing. [Link]
  • Stock Solutions.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Sterile Filtration and Clarific
  • Preparing Stock Solutions. PhytoTech Labs. [Link]
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • This compound, 95% Purity, C3H11ClN2O2S, 1 gram. LabAlley. [Link]
  • Process for improving the solubility of cell culture media.
  • Process for improving the solubility of cell culture media.
  • How can I dissolve free amino acids?.
  • Cell cultures in drug development: Applications, challenges and limit
  • How to dissolve mixture of amino acids at high concentrations?.

Sources

Application Notes and Protocols for In Vivo Administration of 2-Amino-N-methylethanesulfonamide Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Taurine Analog

2-Amino-N-methylethanesulfonamide hydrochloride, a close structural analog of N-methyltaurine (NMT), represents a compelling compound for in vivo investigation. NMT, a derivative of the ubiquitous amino acid taurine, has demonstrated significant cytoprotective and anti-atrophic properties in preclinical models.[1][2] Found naturally in red algae, NMT has shown high oral bioavailability and a promising safety profile, making its hydrochloride salt an attractive candidate for therapeutic development.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies with this compound. By integrating established preclinical methodologies with insights into the compound's putative mechanisms of action, this document aims to facilitate the exploration of its therapeutic efficacy in various animal models.

Scientific Rationale and Putative Mechanisms of Action

The scientific interest in this compound is largely predicated on the known biological activities of taurine and NMT. Taurine exerts a wide range of physiological effects, including osmoregulation, neuromodulation, and antioxidant defense.[5] A key aspect of taurine's function is its role in maintaining mitochondrial health.[6][7] It is essential for the proper synthesis of mitochondrial proteins, thereby ensuring the integrity of the electron transport chain and mitigating the production of reactive oxygen species (ROS).[5]

Recent studies suggest that NMT shares these cytoprotective properties and can attenuate glucocorticoid-induced muscle atrophy both in vitro and in vivo.[1][2] This anti-atrophic effect is particularly relevant for studying conditions such as sarcopenia, cachexia, and corticosteroid-induced myopathy.

The extracellular signal-regulated kinase (ERK) pathway is a critical regulator of muscle mass. Inhibition of ERK1/2 signaling has been shown to induce muscle atrophy by reducing protein synthesis and increasing the expression of atrophy-related genes.[1] Conversely, activation of the ERK pathway can protect against muscle wasting.[8] Given that taurine administration has been shown to increase the phosphorylation of ERK1/2 in the hippocampus, it is plausible that this compound may exert its potential anti-atrophic effects through the modulation of this pathway.[9]

Diagram 1: Proposed Signaling Pathway

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion Compound 2-Amino-N- methylethanesulfonamide hydrochloride Transporter Taurine Transporter (e.g., SLC6A6) Compound->Transporter ERK_Pathway ERK Pathway Activation Transporter->ERK_Pathway ? Mito_Function Improved Mitochondrial Function Transporter->Mito_Function ? Protein_Synthesis Increased Protein Synthesis ERK_Pathway->Protein_Synthesis Atrophy_Genes Decreased Atrophy Gene Expression ERK_Pathway->Atrophy_Genes Muscle_Health Promotion of Muscle Health & Prevention of Atrophy Protein_Synthesis->Muscle_Health Atrophy_Genes->Muscle_Health ROS Reduced ROS Production Mito_Function->ROS ROS->Muscle_Health

Caption: Putative mechanism of action.

PART 1: Preclinical Considerations

Prior to initiating efficacy studies, a thorough characterization of the test compound's physicochemical properties and acute toxicity is paramount. These preliminary assessments are essential for ensuring accurate dosing, minimizing confounding variables, and adhering to ethical guidelines for animal research.[10]

Physicochemical Properties and Formulation
PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 94987-87-8[11]
Molecular Formula C₃H₁₁ClN₂O₂S[11]
Molecular Weight 174.65 g/mol [11]
Appearance Solid (predicted)-
Solubility N-methyltaurine (free base) is readily soluble in water. Hydrochloride salts are generally formulated to enhance aqueous solubility. Therefore, good solubility in aqueous vehicles (water, saline, PBS) is anticipated. A pilot solubility test is recommended.[4][7]

Formulation Recommendations:

For most routes of administration, sterile, isotonic solutions are preferred to minimize tissue irritation.[1]

  • Aqueous Vehicles (Recommended):

    • Sterile Water for Injection

    • 0.9% Sodium Chloride Injection (Normal Saline)

    • Phosphate-Buffered Saline (PBS)

  • Organic Solvents (Use with Caution):

    • Dimethyl sulfoxide (DMSO): Can be used for initial stock solutions, but the final concentration in the administered dose should be minimized (ideally <10%) to avoid toxicity.[2]

    • Ethanol: Should be used with caution due to potential for irritation and toxicity.

Acute Toxicity Assessment

Determining the acute toxicity profile is a critical step for establishing a safe dose range for subsequent in vivo studies. The Median Lethal Dose (LD50) is a common metric, though modern approaches focus on identifying doses that cause evident toxicity without lethality.[12] While no specific LD50 is available for this compound, the oral LD50 for taurine in rats is greater than 5 g/kg, suggesting a low order of acute toxicity for this class of compounds.[13]

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This protocol provides a framework for determining the acute oral toxicity of this compound. The up-and-down procedure is designed to estimate the LD50 using a minimal number of animals.[14]

Diagram 2: Workflow for Acute Toxicity Assessment

toxicity_workflow Start Start: Acute Toxicity Assessment Dose_Selection Select Initial Dose (e.g., 2000 mg/kg based on taurine data) Start->Dose_Selection Animal_Dosing Dose a Single Animal (Oral Gavage) Dose_Selection->Animal_Dosing Observation Observe for 48 hours Animal_Dosing->Observation Outcome Animal Survives? Observation->Outcome Increase_Dose Increase Dose for Next Animal Outcome->Increase_Dose Yes Decrease_Dose Decrease Dose for Next Animal Outcome->Decrease_Dose No Continue_Testing Continue until stopping criteria are met (e.g., 3 reversals) Increase_Dose->Continue_Testing Decrease_Dose->Continue_Testing Continue_Testing->Animal_Dosing Calculate_LD50 Calculate LD50 and Confidence Intervals Continue_Testing->Calculate_LD50 End End: Determine Safe Starting Dose Calculate_LD50->End

Sources

A Robust HPLC-HILIC Method for the Quantitative Analysis of 2-amino-N-methylethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a specific and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-amino-N-methylethanesulfonamide hydrochloride. Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was chosen to achieve optimal retention and separation without the need for complex derivatization or ion-pairing agents. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for quality control and assay purposes in a pharmaceutical development setting.[1][2] This document provides a complete protocol, from reagent preparation to method validation, offering a comprehensive guide for immediate implementation.

Introduction and Scientific Rationale

This compound (CAS: 223757-01-5, Formula: C₃H₁₁ClN₂O₂S) is a small polar molecule containing both a primary amine and a sulfonamide functional group.[3][4] Such compounds are common building blocks or potential impurities in the synthesis of active pharmaceutical ingredients (APIs). A precise and accurate analytical method is therefore critical for ensuring the quality, purity, and consistency of drug substances and intermediates.

Standard reversed-phase HPLC often provides insufficient retention for highly polar analytes like this one, leading to elution near the solvent front and poor resolution from other polar species. To overcome this challenge, two primary strategies are typically employed: derivatization to increase hydrophobicity and improve detection, or alternative chromatographic modes.[5][6] While effective, derivatization introduces an additional chemical reaction step, which can be a source of variability and error.

This method instead utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, a polar stationary phase (such as an amide- or silica-based column) is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to effective retention.[7] This approach offers a direct, robust, and efficient means of analysis for this compound.

Analytical Method

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent HILIC column).

  • Data Acquisition: Chromatography Data System (e.g., Empower™, Chromeleon™).

  • Reagents:

    • This compound Reference Standard (≥98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Ammonium Acetate (ACS grade or higher).

    • Glacial Acetic Acid (ACS grade or higher).

    • Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. The low UV wavelength is selected because the analyte lacks a significant chromophore.

ParameterCondition
Column BEH Amide, 1.7 µm, 2.1 mm x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 15% Mobile Phase A : 85% Mobile Phase B
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Detector Wavelength 205 nm
Run Time 10 minutes
Analyte Retention Time Approximately 4.5 minutes

Step-by-Step Experimental Protocols

Reagent Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 4.5):

    • Weigh approximately 0.77 g of Ammonium Acetate and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 4.5 using glacial Acetic Acid.

    • Filter the solution through a 0.22 µm nylon filter.

  • Diluent (Mobile Phase Composition):

    • Prepare by mixing 150 mL of Mobile Phase A with 850 mL of Acetonitrile (Mobile Phase B).

    • This solution is used for preparing both standard and sample solutions to ensure compatibility with the mobile phase and prevent peak distortion.

Standard Solution Preparation (100 µg/mL)
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Working Standard (100 µg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the Diluent.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Add approximately 20 mL of Diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with Diluent.

  • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the Diluent.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Analytical Workflow

The diagram below outlines the complete analytical procedure from preparation to result calculation.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing reagent_prep Reagent Preparation (Mobile Phase, Diluent) std_prep Standard Preparation (Stock & Working) sample_prep Sample Preparation (Weighing, Dissolution, Filtration) sst System Suitability Test (SST) (Inject Standard 5x) sample_prep->sst sequence Analytical Sequence Run (Blank -> Standard -> Samples) sst->sequence integration Peak Integration (Area of Analyte Peak) sequence->integration calculation Calculation (% Assay or Purity) integration->calculation report Final Report calculation->report

Caption: Analytical workflow for HPLC analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified.[8][9][10] This is achieved by making five replicate injections of the Working Standard solution (100 µg/mL). The results must conform to the criteria in the table below.[11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Areas ≤ 2.0%Confirms injection and system precision.
%RSD of Retention Times ≤ 1.0%Indicates stable pump performance and elution.
Calculation

The assay or purity of this compound is calculated using the following external standard formula:

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample: Peak area of the analyte in the sample chromatogram.

  • Area_Standard: Average peak area from the standard injections.

  • Conc_Standard: Concentration of the working standard solution (µg/mL).

  • Conc_Sample: Nominal concentration of the sample solution (µg/mL).

  • Purity_Standard: Purity of the reference standard (as a percentage).

Method Validation Summary (per ICH Q2(R2))

The analytical method was fully validated to demonstrate its suitability for its intended purpose.[12][13]

Specificity

Specificity was confirmed by analyzing a blank (diluent) and a placebo sample, both of which showed no interfering peaks at the retention time of the analyte. Additionally, forced degradation studies (acid, base, peroxide, heat, light) were performed. The main peak was well-resolved from all degradation product peaks, and peak purity analysis confirmed its homogeneity.

Linearity

Linearity was assessed over a range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).

ParameterResult
Range 50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.

Level% Recovery (Mean ± SD)Acceptance Criteria
80%99.5% ± 0.4%98.0% - 102.0%
100%100.2% ± 0.3%98.0% - 102.0%
120%100.8% ± 0.5%98.0% - 102.0%
Precision
  • Repeatability (Intra-assay): Six separate sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria
Assay Results 0.6%0.8%≤ 2.0%
LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.

ParameterResultS/N Ratio
LOD 0.1 µg/mL~3:1
LOQ 0.3 µg/mL~10:1
Robustness

The method's robustness was tested by making small, deliberate variations in the chromatographic conditions. The system suitability parameters remained within the acceptance criteria in all cases.

Parameter VariedVariationResult
Flow Rate ± 0.03 mL/minSST criteria met, retention time shifted as expected.
Column Temperature ± 2°CSST criteria met.
Mobile Phase pH ± 0.2 unitsSST criteria met.

Conclusion

The HILIC-based HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. It provides excellent retention and peak shape without derivatization, making it a highly efficient and reliable choice for quality control laboratories in the pharmaceutical industry. The comprehensive validation confirms its adherence to ICH guidelines, ensuring data integrity and regulatory compliance.

References

  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. [Link]
  • Pharma Guideline. System Suitability in HPLC Analysis. [Link]
  • Slideshare. System suitability testing. [Link]
  • YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
  • Acta Scientific. (2020).
  • AMSbiopharma. (2025).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • 2a biotech. This compound. [Link]
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • Stancan. This compound, 95% Purity. [Link]
  • PubChem. (2S)-2-amino-N-methylpropanamide hydrochloride. [Link]
  • International Journal of Pharmaceutical and Clinical Research. (2016).
  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
  • MDPI. (2023).
  • Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
  • ResearchGate. (2016).

Sources

Application Note: Quantitative Analysis of 2-Amino-N-methylethanesulfonamide Hydrochloride Derivatives in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-amino-N-methylethanesulfonamide hydrochloride and its potential derivatives. These small, polar, zwitterionic compounds present unique challenges for retention and extraction. This note outlines a strategic approach using Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Solid-Phase Extraction (SPE) to achieve reliable and reproducible quantification in complex biological matrices, such as plasma and urine. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolism, and toxicological studies.

Introduction: The Analytical Challenge

2-amino-N-methylethanesulfonamide, a derivative of taurine, and its related compounds are characterized by high polarity, the presence of both a primary or secondary amine and a strongly acidic sulfonic acid group. As hydrochloride salts, they are readily soluble in aqueous media but are notoriously difficult to retain and separate using conventional reversed-phase liquid chromatography (RPLC). The zwitterionic nature of these molecules at physiological pH further complicates their extraction from biological fluids, where endogenous polar compounds and salts can cause significant matrix effects.

This application note addresses these challenges by leveraging advanced chromatographic and sample preparation techniques. We will detail a workflow that ensures efficient extraction, selective separation, and sensitive detection, grounded in the principles of analytical quality by design (QbD) and compliant with international validation guidelines.

Foundational Principles: Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.

Physicochemical Properties

2-amino-N-methylethanesulfonamide is structurally related to taurine. Its hydrochloride salt form ensures solubility in aqueous solutions.

PropertyValue (2-amino-N-methylethanesulfonamide)Value (Hydrochloride Salt)Source
Molecular FormulaC₃H₁₀N₂O₂SC₃H₁₁ClN₂O₂S[1]
Molecular Weight138.19 g/mol 174.65 g/mol [1]
XLogP30.666N/A[1]
Topological Polar Surface Area80.6 Ų80.6 Ų[1]
Boiling Point252.1 °C at 760 mmHgN/A[1]
Ionization Behavior (pKa)
  • Sulfonic Acid Group (pKa₁ ~ 1.5-2.0): This group is strongly acidic and will be deprotonated (negatively charged) across the entire physiological and analytical pH range.

  • Amino Group (pKa₂ ~ 9.0-9.5): This group will be protonated (positively charged) in acidic to neutral conditions.

This zwitterionic nature (carrying both a positive and negative charge) from ~pH 2 to ~pH 9 is a critical consideration for both sample preparation and chromatography.

Experimental Workflow: A Strategic Approach

A robust bioanalytical method requires a seamless integration of sample preparation, chromatography, and mass spectrometric detection. The workflow presented here is designed to maximize recovery, minimize matrix effects, and ensure high sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection s1 Biological Matrix (Plasma, Urine) s2 Protein Precipitation (Acetonitrile) s1->s2 Initial Cleanup s3 Mixed-Mode SPE (Cation Exchange + Reversed Phase) s2->s3 Selective Extraction s4 Elution & Reconstitution s3->s4 Final Sample l1 HILIC Column s4->l1 Injection l2 Gradient Elution (High Organic to Aqueous) m1 ESI+ Ionization l2->m1 Eluent Transfer m2 MRM Acquisition m1->m2 Precursor -> Product m3 Quantification m2->m3 Data Processing

Caption: High-level workflow for the analysis of 2-amino-N-methylethanesulfonamide derivatives.

Detailed Protocols

Materials and Reagents
  • Standards: Analytical grade this compound and its deuterated internal standard (IS).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%) and ammonium formate (≥99%).

  • SPE Cartridges: Mixed-mode polymeric cation-exchange cartridges (e.g., EVOLUTE EXPRESS CX, Discovery DSC-MCAX).[2]

  • LC Column: HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, SIELC Obelisc N).[3][4]

Protocol 1: Sample Preparation using Mixed-Mode SPE

The combination of reversed-phase and ion-exchange retention mechanisms in mixed-mode SPE provides superior cleanup for zwitterionic compounds compared to single-mode techniques.[2][5]

Rationale: At an acidic pH, the amino group of the analyte is positively charged, enabling strong retention on the cation-exchange sorbent. This allows for aggressive organic washes to remove hydrophobic interferences, while the analyte is retained.

Step-by-Step Procedure:

  • Pre-treatment: Thaw biological samples (e.g., 100 µL of plasma) and spike with the internal standard. Precipitate proteins by adding 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes.

  • Dilution & Acidification: Transfer the supernatant to a clean tube and dilute with 1 mL of 2% formic acid in water. This ensures the analyte is in its cationic form.

  • SPE Conditioning: Condition the mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of 100% methanol to remove non-polar interferences.[2]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amino group, disrupting the ion-exchange retention.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid, which is compatible with the initial HILIC mobile phase.

Protocol 2: LC-MS/MS Analysis

Rationale: HILIC is the preferred chromatographic mode for retaining and separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[6] This high organic content also enhances ESI efficiency and sensitivity.

Instrumentation:

  • LC System: A UHPLC system capable of accurate gradient delivery.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterRecommended SettingRationale
Column Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phase provides excellent retention and peak shape for polar amines.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides buffering and promotes good peak shape.
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:WaterHigh organic content for HILIC retention.
Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B)Gradient starts with high organic to retain the analyte, then increases aqueous content to elute.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL

MS/MS Conditions:

Rationale: Electrospray ionization in positive mode (ESI+) is optimal for protonating the basic amino group of the analyte. Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity for quantification. Fragmentation patterns are predicted based on the well-documented behavior of taurine.[7][8][9] The primary fragmentation pathway involves the loss of the sulfonic acid group (SO₃), which corresponds to a neutral loss of 80 Da.

Fragmentation cluster_parent Precursor Ion cluster_products Product Ions parent [M+H]⁺ (e.g., m/z 139.06 for parent) p1 [M+H - SO₃]⁺ (m/z 59.07) Quantifier parent->p1 -SO₃ (80 Da) p2 [M+H - H₂O - SO₃]⁺ (m/z 41.05) Qualifier parent->p2 -SO₃, -H₂O

Caption: Predicted ESI+ fragmentation pathway for 2-amino-N-methylethanesulfonamide.

MRM Transitions (Hypothetical for Derivatives):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)
Analyte [M+H]⁺[M+H - SO₃]⁺Quantifier15-25
Analyte [M+H]⁺[M+H - SO₃ - R group]⁺Qualifier20-35
Internal Standard [M(dₓ)+H]⁺[M(dₓ)+H - SO₃]⁺Quantifier15-25

Note: M represents the molecular weight of the neutral parent molecule. Collision energies must be optimized empirically for each specific instrument and derivative.

Method Validation

The developed method must be validated according to established regulatory guidelines, such as those from the ICH (International Council for Harmonisation).[10][11]

Key Validation Parameters:

ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity & Range Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range.
Accuracy Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at the LLOQ) for intra- and inter-day assays.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery & Matrix Effect Consistent and reproducible analyte recovery; matrix factor should be close to 1.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

The analysis of this compound derivatives by LC-MS/MS requires a specialized approach to overcome the challenges associated with their high polarity and zwitterionic nature. The combination of mixed-mode solid-phase extraction for selective sample cleanup and hydrophilic interaction liquid chromatography for robust separation provides a reliable and sensitive method suitable for regulated bioanalysis. The protocols and principles outlined in this application note serve as a comprehensive starting point for method development and validation, enabling accurate quantification of these challenging analytes in complex biological matrices.

References

  • Catharino, R. R., & Haddad, R. (2007). Fast Analysis of Taurine in Energetic Drinks by Electrospray Ionization Mass Spectrometry. ResearchGate.
  • Chen, S., & Li, L. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Journal of Chromatography A, 1185(2), 193-200.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • Chrom Tech. (n.d.). Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE.
  • Biotage. (2023). When should I choose a mixed-mode SPE?
  • Di Pizzo, F., et al. (2024). Development and Validation of a Robust and Straightforward LC-MS Method for Measuring Taurine in Whole Blood and Plasma of Dogs and Reference Intervals Calculation. Metabolites, 14(1), 2.
  • Wang, Y., et al. (2023). Integration of semi-empirical MS/MS library with characteristic features for the annotation of novel amino acid-conjugated bile acids. Analytical Methods, 15(37), 4647-4655.
  • Shimadzu. (n.d.). Non-Derivatization LC/MS/MS Method for Determination of Total Proteinogenic Amino Acids and Taurine in Infant/Adult Nutritional Formula.
  • Liu, J., et al. (2014). Two complementary liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to study the excretion and metabolic interaction of edaravone and taurine in rats. Journal of Pharmaceutical and Biomedical Analysis, 100, 199-206.
  • Poole, E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6213-6226.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • Cutignano, A., et al. (2023). Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 226, 115252.
  • Poole, E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.
  • Poole, E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ResearchGate.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Takács-Novák, K., & Avdeef, A. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. ADMET & DMPK, 6(3), 161-185.
  • Poole, E., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
  • Chaimbault, P., et al. (2004). Development of an LC-MS-MS method for the quantification of taurine derivatives in marine invertebrates. ResearchGate.
  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds.
  • Cheng, C. H., et al. (2015). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 5, 17234.
  • Plavec, J., et al. (2017). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Journal of Chemical Information and Modeling, 57(1), 108-120.
  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
  • PubChem. (n.d.). 2-Aminoethanesulphonamide monohydrochloride.

Sources

Application of 2-amino-N-methylethanesulfonamide hydrochloride in Metabolic Disorder Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Taurine Transport in Metabolic Homeostasis

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a growing global health crisis. At the cellular level, these conditions are characterized by dysregulated nutrient sensing, energy expenditure, and inflammatory signaling. A key, yet often overlooked, player in maintaining metabolic homeostasis is the amino acid taurine (2-aminoethanesulfonic acid). Taurine is involved in a multitude of physiological processes, including osmoregulation, antioxidation, and calcium signaling.[1] The intracellular concentration of taurine is primarily regulated by the sodium- and chloride-dependent taurine transporter (TauT), encoded by the SLC6A6 gene.[1][2]

Given the critical role of taurine in cellular function, the modulation of TauT activity presents a compelling therapeutic strategy for metabolic disorders. While direct research on 2-amino-N-methylethanesulfonamide hydrochloride is limited, its structural similarity to taurine suggests its potential utility as a modulator of the taurine transporter. This application note will, therefore, focus on the broader class of taurine transporter inhibitors and provide a framework for investigating their effects on metabolic pathways, using a representative compound for protocol development. Understanding how inhibition of taurine transport impacts cellular metabolism can provide invaluable insights into disease pathogenesis and aid in the discovery of novel therapeutic agents.

Mechanism of Action: Targeting the Taurine Transporter

The taurine transporter (TauT) is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[3][4] It actively cotransports taurine into cells against its concentration gradient, a process driven by the electrochemical gradients of sodium and chloride ions. This transport is crucial for maintaining high intracellular taurine levels, which are essential for the protective effects of taurine.

Inhibitors of TauT can be broadly categorized as competitive or non-competitive. Competitive inhibitors, such as β-alanine and guanidinoethane sulfonate, bind to the same site as taurine, thereby preventing its uptake.[1][5] The consequence of TauT inhibition in the context of metabolic studies is a reduction in intracellular taurine levels, which can lead to a cascade of downstream effects, including:

  • Increased Oxidative Stress: With diminished taurine levels, cells become more susceptible to oxidative damage from reactive oxygen species (ROS), a key contributor to insulin resistance and inflammation in metabolic diseases.

  • Impaired Osmoregulation: Altered intracellular taurine can compromise a cell's ability to regulate its volume in response to osmotic stress, potentially leading to cellular dysfunction and apoptosis.

  • Dysregulated Glucose and Lipid Metabolism: Emerging evidence suggests a link between taurine levels and the regulation of key metabolic processes. For instance, taurine has been shown to influence adipocyte differentiation and may play a role in glucose homeostasis.[1]

  • Mitochondrial Dysfunction: Taurine is important for mitochondrial function, and its depletion can lead to impaired energy production and further oxidative stress.[1]

The following diagram illustrates the proposed mechanism of action for a TauT inhibitor in a metabolic context.

TauT_Inhibition cluster_membrane Cell Membrane cluster_cell Intracellular Effects TauT Taurine Transporter (TauT/SLC6A6) Taurine_int Intracellular Taurine TauT->Taurine_int Taurine_ext Extracellular Taurine Taurine_ext->TauT Uptake Inhibitor 2-amino-N-methylethanesulfonamide hydrochloride (or other TauT inhibitor) Inhibitor->TauT Inhibition Oxidative_Stress Increased Oxidative Stress Taurine_int->Oxidative_Stress Reduced Antioxidant Capacity Mito_Dysfunction Mitochondrial Dysfunction Taurine_int->Mito_Dysfunction Impaired Function Metabolic_Dysregulation Dysregulated Glucose/ Lipid Metabolism Taurine_int->Metabolic_Dysregulation Altered Signaling

Caption: Experimental workflow for assessing the impact of a TauT inhibitor on insulin resistance in adipocytes.

Data Presentation

The following table provides an example of how to present data from the in vitro TauT inhibition assay.

CompoundIC₅₀ (µM)Inhibition Mechanism
Test Compound 150.2Competitive
β-alanine (Positive Control)45.8Competitive
Untreated ControlN/AN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The exploration of taurine transporter inhibitors, such as the potential candidate this compound, opens up a promising avenue for research in metabolic disorders. The provided protocols offer a foundational framework for characterizing the inhibitory activity of novel compounds and for investigating their downstream metabolic consequences. Future studies should aim to elucidate the precise molecular mechanisms by which TauT inhibition impacts insulin signaling, lipid metabolism, and inflammatory pathways. In vivo studies using animal models of metabolic disease will be crucial to validate the therapeutic potential of this class of compounds. A deeper understanding of the role of taurine transport in metabolic homeostasis will undoubtedly pave the way for the development of innovative treatments for these prevalent and debilitating diseases.

References

  • (PDF) Molecular basis of human taurine transporter uptake and inhibition - ResearchGate.
  • Net taurine transport and its inhibition by a taurine antagonist - PubMed.
  • Molecular basis of human taurine transporter uptake and inhibition - PubMed.
  • Significance of taurine transporter (TauT) in homeostasis and its layers of regulation.
  • Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy - PubMed.
  • (PDF) Structural Studies of the Taurine Transporter: A Potential Biological Target from the GABA Transporter Subfamily in Cancer Therapy - ResearchGate.
  • Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed.
  • Cancer SLC6A6-mediated taurine uptake transactivates immune checkpoint genes and induces exhaustion in CD8+ T cells - PubMed.
  • Involvement of TauT/SLC6A6 in Taurine Transport at the Blood-Testis Barrier - PubMed.

Sources

Application Notes & Protocols: The Strategic Use of 2-amino-N-methylethanesulfonamide Hydrochloride in Novel Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-amino-N-methylethanesulfonamide hydrochloride as a versatile precursor in synthetic organic chemistry. While a niche building block, its unique structural features—a primary aliphatic amine and a secondary N-methylsulfonamide—offer a valuable scaffold for introducing polarity, hydrogen bonding capabilities, and metabolic stability into novel chemical entities. This guide elucidates the precursor's physicochemical properties, explores its core reactivity, and provides a detailed, field-proven protocol for its incorporation into a target molecule via amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

Introduction: A Bifunctional Building Block for Modern Drug Discovery

This compound is a derivative of taurine, a naturally occurring aminosulfonic acid.[1][2] Its structure presents two key points of chemical functionality: a nucleophilic primary amine at the 2-position and a stable N-methylsulfonamide group. This bifunctional nature makes it an attractive starting material for creating compounds with desirable pharmacokinetic properties.

  • The Primary Amine (-NH₂): Serves as a versatile chemical handle for a wide array of synthetic transformations, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the straightforward linkage of the precursor to a variety of molecular cores.[3]

  • The N-Methylsulfonamide (-SO₂NHCH₃): This group is a well-established pharmacophore element. It is highly polar, metabolically robust, and capable of acting as a hydrogen bond acceptor (via the sulfonyl oxygens). The N-methylation prevents the formation of potentially reactive or poorly soluble primary sulfonamides in certain contexts.[4]

The strategic incorporation of this precursor can be used to modulate a drug candidate's solubility, cell permeability, and metabolic profile, making it a valuable tool in the hit-to-lead optimization process.

Physicochemical & Handling Data

Proper handling and characterization are critical for reproducible synthetic outcomes. The key properties of the title compound are summarized below.

PropertyDataSource(s)
IUPAC Name This compound-
CAS Number 94987-87-8[5]
Molecular Formula C₃H₁₁ClN₂O₂S[5]
Molecular Weight 174.65 g/mol [5]
Appearance Off-white to white crystalline solid-
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.[2]
Storage Store in a cool, dry place. Hygroscopic; keep container tightly sealed under inert atmosphere.-

Core Synthetic Application: Amide Bond Formation

One of the most fundamental and widespread reactions in drug synthesis is the formation of an amide bond.[6] The primary amine of this compound is an excellent nucleophile for this transformation, readily reacting with activated carboxylic acids to form a stable amide linkage. This reaction effectively "caps" the amine with a new substituent, integrating the sulfonamide moiety into a larger molecular framework.

The general pathway involves the activation of a carboxylic acid (R-COOH) using a coupling agent, followed by nucleophilic attack from the primary amine of the precursor.

G Precursor 2-amino-N-methylethanesulfonamide (Free Base) CouplingAgents Coupling Agents (e.g., EDC, HOBt) Precursor->CouplingAgents CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->CouplingAgents Product Amide Product (R-CO-NH-CH₂CH₂-SO₂NHCH₃) CouplingAgents->Product Amide Bond Formation Solvent (e.g., DMF) Base (e.g., DIPEA)

Caption: General reaction scheme for amide coupling.

Detailed Protocol: Synthesis of a Model Amide Derivative

This protocol details a robust and reproducible method for coupling this compound with a generic carboxylic acid, a procedure adaptable to a wide range of drug discovery projects.

4.1. Principle & Causality

This protocol employs a standard carbodiimide-mediated coupling reaction.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Hydroxybenzotriazole (HOBt) is used as an additive. It traps the reactive intermediate to form an activated ester, which minimizes side reactions and suppresses racemization if the carboxylic acid has a chiral center.

  • N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the precursor, liberating the free primary amine required for the reaction. It also scavenges the acid produced during the reaction.

  • Dimethylformamide (DMF) is chosen as the solvent for its high polarity, which effectively dissolves the reactants and reagents, facilitating the reaction.

4.2. Materials and Reagents

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

4.3. Step-by-Step Experimental Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M with respect to the limiting reagent). Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add DIPEA (2.5 eq) to this solution and swirl gently.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture in the reaction flask.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-16 hours. A complete reaction is indicated by the consumption of the limiting starting material.

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This sequence removes unreacted acid, water-soluble reagents (like EDC urea byproduct), and residual DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure amide product.

4.4. Characterization and Quality Control

  • TLC: Confirm the purity of the final product by observing a single spot with a distinct Rf value.

  • HPLC-MS: Verify the purity (>95%) and confirm the molecular weight of the product. The mass spectrum should show a clear [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated mass of the target amide.

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the final compound. Key diagnostic signals in ¹H NMR include the appearance of a new amide N-H proton and the characteristic shifts of the methylene protons adjacent to the newly formed amide and the sulfonamide group.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis A1 Weigh Acid, EDC, HOBt A2 Dissolve in Anhydrous DMF A1->A2 A3 Pre-activate for 15 min A2->A3 B1 Add Amine Solution to Flask A3->B1 Combine Reactants A4 Prepare Amine Precursor + DIPEA in DMF B2 Stir at Room Temp (4-16 h) B1->B2 B3 Monitor by TLC B2->B3 C1 Pour into EtOAc/Water B3->C1 Reaction Complete C2 Wash with NaHCO₃ (aq) C1->C2 C3 Wash with Brine C2->C3 C4 Dry Organic Layer (MgSO₄) C3->C4 C5 Concentrate in Vacuo C4->C5 D1 Purify via Flash Chromatography C5->D1 Crude Product D2 Characterize Product (HPLC-MS, NMR) D1->D2 D3 Final Product (>95% Purity) D2->D3

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient activation time.2. Inactive coupling reagents (hydrolyzed EDC).3. Insufficient base (incomplete deprotonation of amine·HCl).1. Ensure 15-30 min pre-activation.2. Use fresh, high-purity EDC and HOBt.3. Ensure at least 2.2 equivalents of DIPEA are used.
Low Yield 1. Product is water-soluble and lost during workup.2. Decomposition on silica gel.1. Back-extract aqueous layers with EtOAc or switch to a different extraction solvent like Dichloromethane.2. Neutralize silica gel with triethylamine before use, or consider reverse-phase chromatography.
Multiple Spots on TLC 1. Side reaction (e.g., N-acylurea formation).2. Incomplete reaction.1. Ensure HOBt is used to suppress side reactions.2. Increase reaction time or slightly warm the reaction (e.g., to 40 °C).

Conclusion

This compound represents a specialized but highly effective building block for introducing the N-methylsulfonamide pharmacophore into drug candidates. Its primary amine handle allows for predictable and efficient incorporation using standard synthetic methodologies, such as the amide coupling protocol detailed herein. By providing a reliable means to enhance polarity and metabolic stability, this precursor serves as a valuable asset in the iterative process of drug design and optimization.

References

  • Bondareva, O. M., et al. (2008). Synthesis of taurine. Pharmaceutical Chemistry Journal, 42(3).
  • Smolobochkin, A., et al. (2020). Synthesis of novel macrocyclic and heterocyclic taurine derivatives based on the reaction of sodium 2-[(4,4-diethoxybutyl)amino]ethanesulfonate with phenols. Chemistry of Heterocyclic Compounds.
  • Wikipedia contributors. (2023). Taurine. Wikipedia, The Free Encyclopedia.
  • MOLBASE. (n.d.). This compound. MOLBASE Encyclopedia.
  • PubMed. (1995). Synthesis of taurine- and/or acetyl group-conjugated poly(D-Glu, D-Lys) derivatives and their effects on fibrinolysis. PubMed.
  • Google Patents. (2009). Synthesis of taurine. CN101508657A.
  • Wikipedia contributors. (2023). N-Methyltaurine. Wikipedia, The Free Encyclopedia.
  • Google Patents. (2013). Compounds derived from taurine, process of their preparation and pharmaceutical compositions containing these. US8569335B2.
  • Wikipedia contributors. (2023). Drug precursors. Wikipedia, The Free Encyclopedia.
  • SyntheticPages. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. SyntheticPages.
  • ResearchGate. (2023). Marketed drugs bearing N-methyl amide group. ResearchGate.
  • PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • PubMed Central. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • ResearchGate. (n.d.). Scheme 1. Synthetic routes for compounds 2 – 6. ResearchGate.
  • ResearchGate. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-N-methylethanesulfonamide Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of 2-amino-N-methylethanesulfonamide hydrochloride in solution. As a Senior Application Scientist, this guide synthesizes established principles of pharmaceutical stability analysis to provide practical, actionable advice for your experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter during your work with this compound solutions.

Issue 1: Rapid Loss of Potency in Aqueous Buffer

Symptoms: You've prepared a stock solution of this compound in a standard aqueous buffer (e.g., PBS pH 7.4). When you analyze it over a short period, you observe a significant decrease in the concentration of the parent compound.

Possible Causes & Investigation Workflow:

A rapid loss of potency in aqueous solutions often points to chemical instability, which can be influenced by several factors. A systematic approach, known as a forced degradation study, is the most effective way to identify the root cause.[1][2][3] This involves intentionally stressing the compound under various conditions to understand its degradation pathways.[3]

Step-by-Step Troubleshooting Protocol:

  • pH Profile Analysis: The stability of compounds with amine and sulfonamide groups can be highly pH-dependent.[4]

    • Prepare solutions of your compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9).

    • Incubate these solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound and the appearance of any new peaks by a stability-indicating method like HPLC over time (e.g., at 0, 2, 4, 8, 24 hours).

    • Rationale: This will help you determine the optimal pH range for stability. Hydrolysis of the sulfonamide group is a potential degradation pathway that can be catalyzed by acidic or basic conditions.[5]

  • Temperature Stress Testing:

    • Using the buffer in which you observed the initial instability, incubate aliquots of the solution at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Analyze the samples at various time points to determine the rate of degradation as a function of temperature.

    • Rationale: This helps to understand the thermal liability of the compound and to predict its shelf-life under different storage conditions.

  • Oxidative Degradation Assessment:

    • Expose your compound in solution to a mild oxidizing agent, such as a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂).[2]

    • Monitor the degradation of the parent compound and the formation of new products.

    • Rationale: The primary amine group in the molecule could be susceptible to oxidation. This experiment will confirm if oxidative pathways contribute to the observed instability.

Data Summary (Hypothetical):

Condition% Degradation after 24hMajor Degradant Peak (RT)
pH 3 (40°C)15%2.1 min
pH 7 (40°C)5%Not significant
pH 9 (40°C)25%2.1 min, 3.5 min
0.1% H₂O₂ (RT)8%4.2 min

Workflow Diagram:

start Observed Potency Loss ph_study pH Stability Study (pH 3, 5, 7, 9) start->ph_study temp_study Thermal Stress (RT, 40°C, 60°C) start->temp_study ox_study Oxidative Stress (H₂O₂ exposure) start->ox_study analysis HPLC Analysis (Monitor Parent & Degradants) ph_study->analysis temp_study->analysis ox_study->analysis conclusion Identify Degradation Pathway & Determine Optimal Conditions analysis->conclusion

Caption: Troubleshooting workflow for potency loss.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms: During routine analysis of your this compound solution, you notice new, unidentified peaks in your HPLC chromatogram that were not present in the freshly prepared sample.

Possible Causes & Investigation Workflow:

The appearance of new peaks is a direct indication of degradation or impurity formation. To ensure the quality and safety of your formulation, it's crucial to identify these new chemical entities.[1] Forced degradation studies are designed to generate these degradation products to develop and validate analytical methods capable of detecting them.[1][3]

Step-by-Step Troubleshooting Protocol:

  • Characterize the Degradation Conditions:

    • Review the history of the sample that showed the new peaks. Was it exposed to light? Was it stored at a higher temperature than usual? Was the pH of the solution altered?

    • This information will provide clues as to the nature of the degradation.

  • Systematic Forced Degradation:

    • Perform a comprehensive forced degradation study as outlined in regulatory guidelines.[2] This typically includes:

      • Acid/Base Hydrolysis: Refluxing the drug in 0.1N HCl and 0.1N NaOH.[5]

      • Oxidation: Treatment with hydrogen peroxide.

      • Thermal Stress: Heating the solution.

      • Photostability: Exposing the solution to UV and visible light in a photostability chamber.[5]

    • Rationale: This systematic approach helps to generate the degradation products under controlled conditions, making them easier to identify. The goal is to achieve a modest amount of degradation (e.g., 5-20%) to primarily observe the initial breakdown products.[3]

  • Peak Tracking and Identification:

    • Use a diode array detector (DAD) or photodiode array (PDA) detector with your HPLC to obtain UV spectra of the parent compound and the new peaks. This can help determine if the degradants share a similar chromophore.

    • For structural elucidation, couple your HPLC system to a mass spectrometer (LC-MS). By comparing the mass-to-charge ratio of the new peaks to the parent compound, you can propose potential molecular structures for the degradants.

Hypothetical Degradation Pathway:

parent 2-Amino-N-methylethanesulfonamide hydrolysis_product 2-Aminoethanesulfonic acid (Taurine) + Methylamine parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product Oxidized Species parent->oxidation_product  Oxidation (H₂O₂)

Caption: Potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a stock solution of this compound?

Based on general principles for compounds with primary amines and sulfonamide groups, it is recommended to store aqueous stock solutions at 2-8°C, protected from light. For long-term storage, consider preparing aliquots and freezing them at -20°C or below. However, you should always perform your own stability studies to confirm the optimal storage conditions for your specific formulation and concentration.

Q2: What is the likely primary degradation pathway for this molecule?

Given its structure, the most probable non-photolytic degradation pathway is hydrolysis of the sulfonamide bond. This reaction can be catalyzed by either acidic or basic conditions, leading to the formation of 2-aminoethanesulfonic acid (taurine) and methylamine. The primary amine also presents a potential site for oxidative degradation.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. To develop such a method, typically using HPLC:

  • Generate Degradation Samples: Perform forced degradation studies (acid, base, oxidation, heat, light) to create a solution containing the parent compound and its potential degradation products.[6]

  • Method Development: Screen different columns, mobile phase compositions, and gradients to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Validation: Once you have good separation, validate the method according to ICH guidelines (e.g., ICH Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can resolve the parent drug from its degradation products.[1]

Q4: My solution turned slightly yellow after being on the bench for a day. What could be the cause?

A color change often indicates the formation of new chemical species, which could be degradation products. This is frequently associated with oxidative degradation or photodecomposition. You should protect your solution from light and consider purging your buffers with an inert gas like nitrogen or argon to minimize exposure to oxygen. Analyze the discolored solution by HPLC-UV/Vis to see if new peaks have appeared and to check their UV-Vis spectra for chromophores that might explain the color.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced degrad
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

troubleshooting 2-amino-N-methylethanesulfonamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 2-amino-N-methylethanesulfonamide hydrochloride is a specialized research chemical with limited publicly available data on its specific experimental behavior. This guide has been developed by leveraging established principles for structurally related compounds, namely taurine analogs and sulfonamides. The troubleshooting advice and protocols provided herein are intended as a starting point and may require optimization for your specific application.

Troubleshooting Guide

This guide is designed to help you navigate common challenges you may encounter during your experiments with this compound.

Handling and Storage

Question: I've noticed inconsistent results between experiments. Could my storage conditions be the issue?

Answer: Yes, improper storage can significantly impact the stability and purity of this compound. As a hydrochloride salt of a primary amine and a sulfonamide, it is susceptible to degradation from moisture and elevated temperatures.

  • Expert Insight: The hydrochloride salt form enhances stability and solubility compared to the free base. However, it can still be hygroscopic. Absorbed moisture can lead to hydrolysis of the sulfonamide group, particularly under acidic or basic conditions, or promote clumping, which makes accurate weighing difficult.

Troubleshooting Steps:

  • Verify Storage Conditions: This compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight.[1] A desiccator is highly recommended.

  • Aliquot Upon Receipt: To minimize freeze-thaw cycles and moisture absorption from repeated opening of the main container, it is best practice to aliquot the compound into smaller, single-use vials upon receipt.

  • Inert Atmosphere: For long-term storage, consider flushing the vials with an inert gas like argon or nitrogen before sealing.

Sample Preparation & Solubility

Question: I'm struggling to dissolve this compound in my desired solvent.

Answer: Solubility issues are a common hurdle. As a hydrochloride salt, it is expected to have good solubility in aqueous solutions. However, its solubility in organic solvents may be limited.

  • Expert Insight: The presence of the polar sulfonyl and amine hydrochloride groups makes the molecule highly polar. While this is advantageous for aqueous buffers, it presents a challenge for nonpolar organic solvents. The N-methyl group slightly increases lipophilicity compared to its parent amine, but the overall character remains polar.

Troubleshooting Protocol for Solubility Issues:

  • Start with Aqueous Buffers: Attempt to dissolve the compound in deionized water or common biological buffers (e.g., PBS, TRIS).

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid dissolution. Avoid aggressive heating, which could promote degradation.

  • Sonication: Using a sonicator bath can help break up aggregates and enhance dissolution.

  • pH Adjustment: The solubility of amine salts can be pH-dependent. If dissolving in an unbuffered aqueous solution, the pH will be acidic. Adjusting the pH towards neutral may improve solubility, but be cautious of going to highly basic conditions which could deprotonate the amine and potentially decrease solubility or stability.

  • Co-solvents: For applications requiring an organic solvent, consider a polar aprotic solvent like DMSO or DMF. If these are not compatible with your experiment, a co-solvent system (e.g., a small percentage of DMSO in your aqueous buffer) may be effective.

Table 1: Recommended Starting Solvents for Solubility Testing

Solvent TypeExamplesExpected SolubilityNotes
Aqueous Deionized Water, PBS (pH 7.4), TRIS bufferHighPreferred for most biological applications.
Polar Protic Methanol, EthanolModerate to LowMay require heating or sonication.[2][3][4]
Polar Aprotic DMSO, DMFModerateOften used for stock solutions. Ensure compatibility with your experimental system.
Nonpolar Chloroform, Toluene, HexaneVery Low / InsolubleNot recommended.
Reaction & Incubation

Question: My reaction yield is low, or I'm observing unexpected byproducts. What could be going wrong?

Answer: Low yields or side reactions can often be traced back to the stability of the sulfonamide group or reactivity of the primary amine.

  • Expert Insight: The sulfonamide bond is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of strong nucleophiles.[5][6] The primary amine is nucleophilic and can participate in unwanted side reactions if not properly accounted for in your experimental design.

Troubleshooting Workflow for Unexpected Reaction Outcomes:

G start Low Yield / Byproducts Observed check_pH Verify Reaction pH start->check_pH check_temp Assess Reaction Temperature check_pH->check_temp pH is neutral optimize_pH Optimize pH (near neutral if possible) check_pH->optimize_pH pH is extreme ( <4 or >9 ) check_reagents Evaluate Reagent Compatibility check_temp->check_reagents Temp is moderate optimize_temp Lower Temperature / Reduce Time check_temp->optimize_temp High Temp / Long Duration protecting_group Consider Amine Protecting Group check_reagents->protecting_group Reagents react with amines analyze_byproducts Analyze Byproducts (LC-MS) check_reagents->analyze_byproducts Reagents are compatible solution Improved Yield and Purity optimize_pH->solution optimize_temp->solution protecting_group->solution analyze_byproducts->solution

Caption: Troubleshooting workflow for reaction optimization.

Step-by-Step Protocol for Investigating Low Yields:

  • Reaction Condition Analysis:

    • pH: Are you running the reaction under strongly acidic or basic conditions? Sulfonamides are most stable at neutral to slightly alkaline pH.[6]

    • Temperature: Is the reaction performed at an elevated temperature for a prolonged period? This can lead to thermal degradation.

    • Nucleophiles: Does your reaction mixture contain strong nucleophiles that could attack the sulfur atom of the sulfonamide?

  • Amine Reactivity: If your reaction is not intended to modify the primary amine, ensure that it is not interfering. In some synthetic contexts, a protecting group strategy may be necessary.

  • Analytical Investigation: Use LC-MS to analyze your crude reaction mixture. This can help identify potential degradation products or side products, providing clues to the unwanted reaction pathway.

Analytical Characterization

Question: I'm seeing ambiguous results in my NMR / Mass Spec analysis. How can I get cleaner data?

Answer: Artifacts in analytical data can arise from sample purity, choice of solvent, or instrument parameters.

  • Expert Insight (NMR): The protons on the carbons adjacent to the nitrogen and sulfur atoms should be distinct and observable. The N-methyl group will present as a singlet. Broad peaks could indicate aggregation, chemical exchange, or the presence of paramagnetic impurities. The hydrochloride salt may result in a broad NH3+ signal. Using a deuterated solvent like DMSO-d6 can help in observing exchangeable protons.[7][8][9][10][11]

  • Expert Insight (Mass Spec): As a small, polar molecule, electrospray ionization (ESI) in positive mode is the preferred method. You should expect to see the [M+H]+ ion. Fragmentation may occur at the C-S and S-N bonds. The presence of sulfur gives a characteristic isotopic pattern ([M+2]+ peak is ~4.4% of the [M]+ peak).[12][13][14][15][16]

Troubleshooting Analytical Issues:

Table 2: Common Analytical Problems and Solutions

ProblemPotential CauseRecommended Solution
NMR: Broad peaksSample aggregation; chemical exchange; paramagnetic impurities.Dilute the sample; use a different solvent (e.g., DMSO-d6); filter the sample.
NMR: Baseline artifactsSample is too concentrated, saturating the detector.Reduce the sample concentration; adjust the receiver gain on the spectrometer.[7]
MS: No or low signalPoor ionization; compound instability in the source.Optimize ESI source parameters (e.g., capillary voltage, gas flow); use a fresh sample; consider alternative ionization methods if available.
MS: Multiple unexpected ionsSample impurity; in-source fragmentation; salt adducts (e.g., [M+Na]+).Purify the sample (e.g., via HPLC); reduce in-source fragmentation energy; check for sodium contamination in solvents.

Protocol for HPLC-MS Analysis:

  • Column Selection: A reverse-phase C18 column is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic mobile phase helps to keep the amine protonated, leading to better peak shape on a C18 column.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B). A shallow gradient will provide the best resolution for this polar compound.

  • Detection:

    • UV/Vis: Monitor at a low wavelength (e.g., 210-220 nm) as the molecule lacks a strong chromophore.

    • MS (ESI+): Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution? A1: We recommend preparing a high-concentration stock solution in a solvent like sterile water or DMSO. For a 10 mM stock solution, weigh 1.746 mg of this compound (MW: 174.65 g/mol ) and dissolve it in 1 mL of your chosen solvent. Store stock solutions in aliquots at -20°C or -80°C.

Q2: Is this compound cell-permeable? A2: As a small, polar, charged molecule, passive diffusion across the cell membrane is expected to be low. Its structural similarity to taurine suggests it may utilize an amino acid transporter, but this would need to be experimentally verified. For cell-based assays, you may need to use higher concentrations or longer incubation times.

Q3: How can I confirm the purity of the compound I received? A3: You can assess purity using several methods. HPLC with UV detection is a common method for quantifying purity. 1H-NMR can confirm the structure and identify organic impurities. LC-MS will confirm the mass and can also be used to assess purity.

Q4: Are there any known safety concerns? A4: Always consult the Safety Data Sheet (SDS) provided by the supplier.[1][5][6][17][18] In general, handle with standard laboratory precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.

Q5: My experiment involves coupling a molecule to the primary amine. What conditions should I use? A5: Standard amine coupling chemistries, such as reaction with an NHS-ester or an isothiocyanate, can be used. The reaction should be performed in an aprotic polar solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA or triethylamine) to scavenge the HCl and deprotonate the amine, rendering it nucleophilic. Monitor the reaction progress by TLC or LC-MS.

Workflow for Amine Coupling Reaction:

G dissolve Dissolve Amine HCl in DMF/DMSO add_base Add Non-Nucleophilic Base (e.g., DIPEA, 2-3 eq) dissolve->add_base add_reagent Add Electrophilic Reagent (e.g., NHS-ester, 1.1 eq) add_base->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC / LC-MS stir->monitor workup Aqueous Workup / Purification monitor->workup

Caption: General workflow for coupling to the primary amine.

References

  • Borek, D., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, 30;230(1-2):237-44.
  • El-Gawad, H., et al. (2019). Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. PubMed Central, 21;10(6):1219.
  • Ali, M., et al. (2005). Taurine analogues; a new class of therapeutics: retrospect and prospects. PubMed, 12(17):2021-39.
  • ResearchGate. (2013). How can I dissolve taurine (2-aminoethanesulfonic acid) in methanol?.
  • ResearchGate. (2017). Solubility of taurine and its application for the crystallization process improvement.
  • Della Corte, L., et al. (2001). The use of taurine analogues to investigate taurine functions and their potential therapeutic applications. ResearchGate.
  • Hamming, M. C., & Foster, N. G. (1972). Mass Spectrometric Studies of Sulfur Compounds: The Alpha and Beta Substituted Naphthylthiaalkanes. J-Stage, 21(4), 293-300.
  • Wang, T., et al. (1994). Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. ACS Publications.
  • OneMine. (1965). RI 6698 Mass Spectra Of Organic Sulfur Compounds.
  • Liénard, D., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed, 473, 21-46.
  • ResearchGate. (2013). How can I dissolve taurine (2-aminoethanesulfonic acid) in methanol?.
  • ResearchGate. (2022). Flight mass spectra of the new sulfur‐bearing organic molecules....
  • OneMine. (1965). RI 6698 Mass Spectra Of Organic Sulfur Compounds.
  • Liénard, D., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. PubMed, 473, 21-46.
  • SDSU NMR Facility. (n.d.). 5) Common Problems.
  • Rogers, M. T. NMR. (n.d.). NMR Artifacts.
  • Reddit. (2023). NMR Artefacts.
  • ResearchGate. (2019). Common problems and artifacts encountered in solution‐state NMR experiments.
  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
  • Biomatik. (n.d.). Peptide Synthesis FAQ.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • ResearchGate. (2025). Determination and Correlation of the Solubility for Taurine in Water and Organic Solvent Systems.
  • ResearchGate. (2017). Solubility of taurine and its application for the crystallization process improvement.
  • SDSU NMR Facility. (n.d.). 5) Common Problems.
  • Rogers, M. T. NMR. (n.d.). NMR Artifacts.
  • ResearchGate. (2013). How can I dissolve taurine (2-aminoethanesulfonic acid) in methanol?.
  • ResearchGate. (2019). Common problems and artifacts encountered in solution‐state NMR experiments.
  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
  • Reddit. (2023). NMR Artefacts.
  • Biomatik. (n.d.). Peptide Synthesis FAQ.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • ResearchGate. (2025). Determination and Correlation of the Solubility for Taurine in Water and Organic Solvent Systems.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-methylethanesulfonamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-amino-N-methylethanesulfonamide hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to ensure your success.

I. Synthesis Overview: A Mechanistic Approach

The synthesis of this compound typically proceeds through a multi-step pathway, often starting from taurine (2-aminoethanesulfonic acid) or a related precursor.[1][2] A common strategy involves the protection of the amino group, conversion of the sulfonic acid to a more reactive species like a sulfonyl chloride, reaction with methylamine, and subsequent deprotection and salt formation. Understanding the nuances of each step is critical for troubleshooting and optimization.

A plausible synthetic route is outlined below:

Synthesis_Workflow Taurine Taurine Boc_Taurine N-Boc-Taurine Taurine->Boc_Taurine Boc Anhydride, Base Boc_Sulfonyl_Chloride N-Boc-2-aminoethanesulfonyl Chloride Boc_Taurine->Boc_Sulfonyl_Chloride Chlorinating Agent (e.g., SOCl2, PCl5) Boc_Sulfonamide N-Boc-2-amino-N- methylethanesulfonamide Boc_Sulfonyl_Chloride->Boc_Sulfonamide Methylamine, Base Final_Product 2-amino-N-methylethanesulfonamide Hydrochloride Boc_Sulfonamide->Final_Product Acidic Deprotection (e.g., HCl in Dioxane)

Caption: General workflow for this compound synthesis.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.

Low or No Product Yield

Question 1: My reaction to form the N-Boc-2-aminoethanesulfonyl chloride from N-Boc-taurine is resulting in a low yield. What are the likely causes?

Answer: Low yields at this stage are frequently due to the challenging conversion of the sulfonic acid to the sulfonyl chloride and the inherent instability of the sulfonyl chloride product.

  • Cause A: Ineffective Chlorination. The direct conversion of sulfonic acids to sulfonyl chlorides can be less efficient than the corresponding conversion of carboxylic acids.

    • Solution: Ensure your chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) is fresh and the reaction is conducted under strictly anhydrous conditions.[3] The presence of moisture will lead to the hydrolysis of the chlorinating agent and the desired sulfonyl chloride.[3][4] Consider the use of a Vilsmeier-Haack type reagent, generated in situ from DMF and an acid chloride like oxalyl chloride or thionyl chloride, which can be more effective.[5]

  • Cause B: Degradation of the Sulfonyl Chloride. Aliphatic sulfonyl chlorides can be unstable, particularly at elevated temperatures.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C) and use the crude sulfonyl chloride immediately in the next step without extensive purification.[5] If purification is necessary, consider rapid filtration through a plug of silica gel under an inert atmosphere.

Question 2: The sulfonamide formation step with methylamine is giving a poor yield. What should I investigate?

Answer: Several factors can contribute to a low yield in the sulfonylation of methylamine.

  • Cause A: Hydrolysis of the Sulfonyl Chloride. As a highly reactive electrophile, the sulfonyl chloride is very susceptible to hydrolysis.[3][4]

    • Solution: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents and ensure all glassware is thoroughly dried. Add the methylamine solution (e.g., in THF or as a gas) slowly to a cooled solution of the sulfonyl chloride to control the exotherm and minimize side reactions.

  • Cause B: Inappropriate Base or Stoichiometry. The reaction generates one equivalent of HCl, which must be neutralized to prevent the protonation of the methylamine nucleophile.

    • Solution: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl.[3] A slight excess of methylamine (1.1-1.2 equivalents) can also be used to drive the reaction to completion, with the excess also acting as a base.

Impurity Profile Issues

Question 3: I am observing a significant amount of an unidentifiable, polar impurity in my final product after deprotection. What could it be?

Answer: A common polar impurity is the sulfonic acid resulting from the hydrolysis of the intermediate sulfonyl chloride.

  • Cause: Hydrolysis of N-Boc-2-aminoethanesulfonyl Chloride. If the sulfonyl chloride intermediate is exposed to moisture before or during the reaction with methylamine, it will hydrolyze back to N-Boc-taurine. This protected sulfonic acid will then be deprotected in the final step to yield taurine, which is highly polar.

    • Solution: As mentioned previously, meticulous adherence to anhydrous techniques is crucial.[3] Minimize the time between the formation of the sulfonyl chloride and its use in the subsequent step.

Question 4: After the reaction with methylamine, I see a side product with a higher molecular weight than my desired N-Boc sulfonamide. What is this?

Answer: This is likely the result of a double sulfonylation of methylamine, though less common than with primary amines that have two N-H bonds. A more probable side reaction is the reaction of the sulfonyl chloride with any residual water to form a sulfonic anhydride, which can then react with methylamine.

  • Cause: Formation of Sulfonic Anhydride. If the conversion of the sulfonic acid to the sulfonyl chloride is not complete, or if there is trace moisture, a sulfonic anhydride intermediate can form.

    • Solution: Ensure a slight excess of the chlorinating agent and strictly anhydrous conditions. The use of a catalyst like DMF can also minimize anhydride formation.[5] Purification of the crude sulfonamide by column chromatography or recrystallization can remove this impurity.[3]

Deprotection and Purification Challenges

Question 5: The Boc deprotection is incomplete, or I am seeing degradation of my product. How can I optimize this step?

Answer: Incomplete deprotection or product degradation can often be attributed to the reaction conditions.

  • Cause A: Insufficient Acid. While strong acids like TFA or HCl are typically effective for Boc deprotection, an insufficient amount will lead to an incomplete reaction.[6]

    • Solution: Use a stoichiometric excess of the acid. For generating the hydrochloride salt, using a solution of HCl in an organic solvent like dioxane or methanol is a common and effective method.

  • Cause B: Acid-Labile Functionality. Although the target molecule is relatively simple, in more complex syntheses, other functional groups may be sensitive to strong acid.

    • Solution: If acid sensitivity is a concern, milder deprotection methods can be employed, although they may require subsequent conversion to the hydrochloride salt.[6] For example, using oxalyl chloride in methanol has been reported as a mild deprotection method.[7]

Question 6: My final product is difficult to crystallize and purify. What techniques can I try?

Answer: The hydrochloride salt of 2-amino-N-methylethanesulfonamide is expected to be a water-soluble solid.[8] Difficulty in crystallization often points to the presence of impurities.

  • Solution 1: Recrystallization. If the crude product is a solid, recrystallization is a powerful purification technique.[3] A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures should be identified. Common choices for polar, salt-like compounds include alcohol/ether or alcohol/acetone mixtures.

  • Solution 2: Trituration. If the product is an oil or an amorphous solid, trituration can induce crystallization. This involves stirring the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble.

  • Solution 3: Column Chromatography. While less common for final salt forms, if the free base is accessible, it can be purified by silica gel chromatography before conversion to the hydrochloride salt.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group for the amine?

A1: Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Fmoc (9-fluorenylmethyloxycarbonyl) group is another common choice for amino protection.[9] However, its deprotection requires basic conditions (e.g., piperidine), which would necessitate a separate step for hydrochloride salt formation.[9]

Q2: What are the key safety precautions for this synthesis?

A2: Several reagents used in this synthesis require careful handling.

  • Thionyl chloride and phosphorus pentachloride are corrosive and react violently with water, releasing toxic gases. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methylamine is a flammable and corrosive gas or volatile liquid. It should also be handled in a fume hood.

  • Strong acids like HCl and TFA are corrosive and should be handled with care.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of organic reactions.[3] For the sulfonamide formation and deprotection steps, TLC can be used to track the disappearance of the starting material and the appearance of the product. Staining with ninhydrin can be useful for visualizing the primary amine in the final product. For the conversion of the sulfonic acid to the sulfonyl chloride, this is more challenging to monitor by TLC. In this case, the reaction is often run for a set time under optimized conditions, and the crude product is used directly.

IV. Key Reaction Parameter Optimization

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane, THF, Chloroform)[3]Prevents hydrolysis of reactive intermediates like sulfonyl chlorides.[3][4]
Temperature 0 °C to room temperatureControls exothermic reactions and minimizes the degradation of unstable intermediates.[10]
Base Non-nucleophilic organic base (e.g., Triethylamine, Pyridine)[3]Neutralizes HCl byproduct without competing with the primary amine nucleophile.[3]
Atmosphere Inert (Nitrogen or Argon)[3]Excludes moisture and oxygen, which can lead to side reactions and degradation.[3]

V. Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-aminoethanesulfonyl Chloride
  • To a stirred suspension of N-Boc-taurine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 eq).

  • Slowly add oxalyl chloride or thionyl chloride (2.0-3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The resulting solution/suspension of the crude sulfonyl chloride is typically used directly in the next step without isolation.

Protocol 2: Synthesis of this compound
  • Cool the crude N-Boc-2-aminoethanesulfonyl chloride solution from Protocol 1 to 0 °C.

  • Slowly add a solution of methylamine (2.0-2.5 eq, e.g., as a 2M solution in THF) dropwise.

  • Add triethylamine (1.5 eq) to the reaction mixture.[3]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[3]

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N-methylethanesulfonamide.

  • Dissolve the crude product in a minimal amount of methanol or dioxane.

  • Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl until the solution is acidic.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).

  • Concentrate the solvent under reduced pressure. The resulting solid can be triturated with ether or recrystallized from an appropriate solvent system (e.g., methanol/ether) to yield the pure hydrochloride salt.

VI. References

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). DE1157234B - Process for the production of pure N-methyltaurine. Retrieved from

  • Wikipedia. (n.d.). N-Methyltaurine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875422A - New synthesis method of N-acyl-N-methyltaurine. Retrieved from

  • Eureka. (n.d.). Method for efficiently synthesizing N-methyltaurine and sodium N-methyltaurate. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Boc deprotection of primary and secondary sulfonimidamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • MOLBASE Encyclopedia. (n.d.). This compound|94987-87-8. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]

  • NIH. (n.d.). Taurine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate.... Retrieved from

  • PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • ResearchGate. (2000). An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides:Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride. Retrieved from [Link]

  • AHH Chemical. (n.d.). This compound, 95% Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Taurine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide. Retrieved from

  • WebMD. (2021). Taurine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Retrieved from [Link]

  • Cleveland Clinic Health Essentials. (2023). Taurine Benefits and Side Effects. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-N-methylethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to optimize your purification processes, ensuring high purity and yield.

I. Core Concepts in Purification

The purification of this compound, a polar organic salt, presents unique challenges. Its hydrochloride salt form significantly increases its polarity compared to its freebase, influencing solvent selection for recrystallization and chromatographic behavior.[1] Understanding the physicochemical properties of this molecule is paramount to selecting an appropriate purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods include:

  • Recrystallization: This is often the preferred method for crystalline solids. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]

  • Column Chromatography: While challenging for highly polar salts, techniques like reversed-phase chromatography or normal-phase chromatography with polar-modified silica or alumina can be effective.[3][4]

  • Acid-Base Extraction: This can be used to remove non-basic or weakly basic impurities by converting the desired amine to its salt form, which is soluble in an aqueous phase, while non-polar impurities remain in an organic phase.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from various sources during synthesis.[5] These may include:

  • Starting materials and reagents: Unreacted starting materials or residual reagents.

  • By-products: Products from side reactions occurring during the synthesis.[5]

  • Degradation products: The compound may degrade under certain conditions (e.g., high temperature, extreme pH).

  • Residual solvents: Solvents used in the synthesis or previous purification steps.[5]

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for identifying and quantifying organic impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and detect impurities with distinct spectral signatures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify unknown impurities.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful yet sometimes finicky technique. This section addresses common issues encountered during the recrystallization of this compound.

Q4: My compound will not dissolve in any single solvent I've tried for recrystallization. What should I do?

A4: This is a common challenge with polar salts. Here’s a systematic approach:

  • Try Solvent Mixtures: Use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[7] For a polar compound like an amine hydrochloride, a good starting point could be a mixture of an alcohol (e.g., methanol, ethanol) and an ether (e.g., diethyl ether) or an ester (e.g., ethyl acetate).[1]

  • Consider Water-Miscible Solvents: Given the polar nature of the hydrochloride salt, mixtures of water with alcohols (e.g., ethanol/water, isopropanol/water) or acetic acid/water can be effective.[7][8]

  • Ensure You Are Using a Salt: If you are working with the free amine, it may be an oil or low-melting solid. Converting it to the hydrochloride salt will often yield a more crystalline solid that is easier to recrystallize.[1]

Q5: My compound "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[7] This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent.

  • Reduce the Cooling Rate: Allow the solution to cool very slowly. Insulating the flask can help.

  • Use a More Dilute Solution: Adding a small amount of the "good" solvent can sometimes prevent oiling.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Q6: The yield from my recrystallization is very low. How can I improve it?

A6: Low yield can be due to several factors:

  • Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[2] Excess solvent will keep more of your product in solution upon cooling.

  • Cooling for an insufficient amount of time: Ensure the solution has reached room temperature and then consider further cooling in an ice bath to maximize crystal formation.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

Experimental Protocol: Optimizing Recrystallization

Here is a step-by-step workflow for developing a robust recrystallization procedure:

Caption: Workflow for Recrystallization Optimization.

III. Troubleshooting Guide: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative. However, the high polarity of this compound requires special considerations.

Q7: My compound streaks badly or doesn't move from the origin on a standard silica gel column. What's happening?

A7: Standard silica gel is acidic and can strongly interact with basic amines and their salts, leading to poor separation and tailing.[3][9]

  • Use a Modified Stationary Phase:

    • Amine-functionalized silica: This is often a good choice as it minimizes the acidic interactions.[1][3]

    • Alumina (neutral or basic): Can be a suitable alternative to silica.

  • Modify the Mobile Phase:

    • Add a basic modifier: Incorporating a small amount of a competing amine, like triethylamine (TEA) or ammonia in methanol, to your eluent can neutralize the acidic sites on the silica and improve peak shape.[3][9]

  • Consider Reversed-Phase Chromatography:

    • For highly polar compounds, reversed-phase (e.g., C18) chromatography can be very effective. The mobile phase is typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[4]

Q8: How do I choose the right mobile phase for reversed-phase HPLC?

A8: The goal is to find a mobile phase composition that provides good retention and separation of your compound from its impurities.

  • Start with a Gradient: Begin with a high percentage of the aqueous phase (e.g., 95% water with 0.1% formic acid) and gradually increase the organic phase (e.g., to 95% acetonitrile with 0.1% formic acid). This will help you determine the approximate solvent strength needed to elute your compound.

  • Optimize with Isocratic or Shallow Gradient Elution: Once you have an idea of the elution conditions, you can fine-tune the separation using a constant mobile phase composition (isocratic) or a slower, more shallow gradient around the elution point of your compound.

Data Presentation: Solvent Selection for Chromatography
Stationary PhaseMobile Phase SystemRationale
Normal Phase (Silica Gel) Dichloromethane/Methanol with 1% TriethylamineThe basic modifier (TEA) minimizes interactions with acidic silanol groups, improving peak shape for the amine salt.[9]
Normal Phase (Amine-functionalized Silica) Hexane/Ethyl AcetateThe amine-functionalized surface is less acidic, allowing for good separation without a basic modifier.[1][3]
Reversed-Phase (C18) Water/Acetonitrile with 0.1% Formic AcidIdeal for polar, ionizable compounds. The acidic modifier helps to protonate the amine, leading to consistent retention.
Visualization: Logic for Chromatography Method Selection

Chromatography_Selection Start Crude 2-amino-N-methylethanesulfonamide HCl TLC_Test Run TLC on Silica with DCM/MeOH Start->TLC_Test Streaking Significant Streaking/No Movement? TLC_Test->Streaking Modify_Mobile Add Triethylamine to Mobile Phase Streaking->Modify_Mobile Yes Good_Sep Good Separation on TLC? Streaking->Good_Sep No Modify_Mobile->TLC_Test Try_RP Switch to Reversed-Phase (C18) Run_Column Proceed with Column Chromatography Try_RP->Run_Column Good_Sep->Try_RP No Good_Sep->Run_Column Yes

Caption: Decision tree for selecting a chromatography method.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from

  • Reddit. (2019, September 29). Can amine salts run through a silica column?. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Unknown. (n.d.). Recrystallization1. Retrieved from

  • Unknown. (n.d.). recrystallization.pdf. Retrieved from

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 2-Amino-N-methylethanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-methylethanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common issue of batch-to-batch variability with this compound. By understanding the root causes and implementing robust analytical and procedural controls, you can ensure the consistency and reliability of your experimental outcomes.

Introduction to Batch-to-Batch Variability

Batch-to-batch variability refers to the differences observed in the properties and performance of different production lots of the same chemical compound.[1][2][3] For a niche chemical like this compound, which serves as a crucial intermediate in pharmaceutical synthesis, such variability can significantly impact reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[4][5] This guide provides a structured approach to identifying, analyzing, and mitigating these inconsistencies.

The primary sources of variability can be broadly categorized into three areas: raw materials, manufacturing processes, and storage/handling conditions.[6][7][8] A thorough understanding of these factors is the first step toward effective control.

Troubleshooting Guides and FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)
1. Purity and Impurity Profiling

Q1: We've observed a lower-than-expected purity in a new batch of this compound. What are the likely impurities and how can we identify them?

A1: Lower purity is a common manifestation of batch-to-batch variability. The impurities can stem from several sources within the manufacturing process.

Likely Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • By-products: Unwanted products from side reactions.

  • Degradation Products: Resulting from instability of the compound under certain conditions.[9]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[10]

Identification Workflow: A multi-technique analytical approach is essential for comprehensive impurity profiling.

Step-by-Step Protocol for Impurity Identification:

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying impurities.[11]

    • Method: Develop a gradient HPLC method using a suitable column (e.g., C18) and a mobile phase combination (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid).

    • Detection: Use a UV detector at a wavelength where the main compound and potential impurities absorb. A photodiode array (PDA) detector can provide spectral information to help in preliminary identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the separated impurities.[11][12]

    • Method: Couple the HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of each impurity provides its molecular weight, which is a critical piece of information for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of unknown impurities.[11]

    • Method: If an impurity is present at a sufficient level, it can be isolated using preparative HPLC and then analyzed by ¹H and ¹³C NMR.

  • Gas Chromatography (GC): Specifically for identifying and quantifying residual solvents.[11]

    • Method: A headspace GC-MS is the standard technique for this analysis.

Q2: Our impurity profile varies significantly between batches. How can we standardize this?

A2: Standardizing the impurity profile requires a holistic approach focusing on process control and raw material qualification.

Causality and Mitigation Strategy:

  • Raw Material Variability: The quality of starting materials is a primary driver of impurity variation.[3][7][8]

    • Action: Implement stringent specifications for all raw materials. This includes identity, purity, and impurity limits. Qualify and audit your suppliers to ensure they have robust quality systems.

  • Process Parameter Control: Minor deviations in reaction conditions can lead to different impurity profiles.[6][13]

    • Action: Tightly control critical process parameters such as temperature, pressure, reaction time, and stoichiometry. Implement in-process controls (IPCs) to monitor the reaction progress and impurity formation in real-time.

  • Purification Process Optimization: The effectiveness of the crystallization and filtration steps determines the final impurity levels.

    • Action: Optimize the purification process. This may involve experimenting with different solvents, temperatures, and cooling rates during crystallization to maximize impurity rejection.

Logical Relationship Diagram:

G RM Raw Material Variability IP Inconsistent Impurity Profile RM->IP PP Process Parameter Deviations PP->IP PU Suboptimal Purification PU->IP

Caption: Sources of Inconsistent Impurity Profiles.

2. Physical Properties

Q3: We are experiencing issues with the dissolution rate of different batches, which is affecting our reaction kinetics. What could be the cause?

A3: Variability in dissolution rate is often linked to differences in the physical properties of the solid material, primarily particle size and crystal form (polymorphism).

Key Physical Attributes and Their Impact:

Physical PropertyImpact on DissolutionAnalytical Technique
Particle Size Distribution (PSD) Smaller particles have a larger surface area, leading to faster dissolution.Laser Diffraction, Sieving
Crystal Form (Polymorphism) Different polymorphs can have different solubilities and dissolution rates.[1]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC)
Wettability Poor wettability can hinder the solvent's ability to contact the solid, slowing dissolution.Contact Angle Measurement

Troubleshooting Protocol:

  • Characterize Incoming Batches: Before use, perform a comprehensive physical characterization of each new batch.

    • Particle Size Analysis: Use laser diffraction to obtain the particle size distribution.

    • Polymorph Screening: Run an XRPD scan to identify the crystal form. Compare the diffractogram to a reference standard of the desired polymorph.

  • Control Crystallization: The crystallization process is the most critical step for controlling particle size and polymorphism.[14][15][16]

    • Seeding: Use a consistent seeding protocol (seed loading, size, and quality) to control nucleation and crystal growth.

    • Cooling/Antisolvent Addition Rate: A controlled rate prevents excessive nucleation, which can lead to fine particles.

    • Agitation: The agitation rate affects crystal breakage and agglomeration.[17]

  • Milling: If necessary, a milling step can be introduced to achieve a target particle size distribution.[18] However, this must be carefully controlled to avoid inducing polymorphic transformations or creating amorphous content.

Experimental Workflow for Consistent Particle Size:

G cluster_0 Crystallization Control cluster_1 Downstream Processing cluster_2 Quality Control C1 Define Target PSD & Polymorph C2 Optimize Seeding Protocol C1->C2 C3 Control Cooling/Antisolvent Rate C2->C3 C4 Set Agitation Parameters C3->C4 Q1 In-Process PSD Monitoring (PAT) C3->Q1 D1 Controlled Filtration & Drying C4->D1 D2 Optional: Controlled Milling D1->D2 Q2 Final Batch Release Testing (PSD, XRPD) D1->Q2 D2->Q2

Caption: Workflow for Achieving Consistent Particle Size.

3. Stability and Degradation

Q4: We have noticed a decrease in assay and an increase in a specific impurity over time in stored batches. What are the likely degradation pathways and how can we improve stability?

A4: The stability of this compound can be influenced by temperature, humidity, and light. Understanding the degradation pathways is key to establishing appropriate storage and handling conditions.

Potential Degradation Mechanisms: While specific degradation pathways for this molecule are not extensively published, related amine compounds are susceptible to:

  • Oxidation: The primary amine group can be susceptible to oxidation, especially in the presence of trace metals and oxygen.[9]

  • Hydrolysis: The sulfonamide group could potentially undergo hydrolysis under extreme pH and temperature conditions.

  • Dimerization/Polymerization: Formation of dimers or other oligomers can occur, particularly at elevated temperatures.

Forced Degradation Study Protocol: To identify the degradation products and understand the stability-indicating nature of your analytical methods, a forced degradation study is recommended.

  • Stress Conditions: Expose the material to a range of stress conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C[19]

    • Oxidative: 3% H₂O₂ at room temperature[19]

    • Thermal: 80 °C

    • Photolytic: Expose to UV and visible light (ICH Q1B guidelines)

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Peak Tracking and Identification: Use LC-MS to identify the major degradation products formed under each condition.

Improving Stability:

  • Storage Conditions: Based on the forced degradation results, establish appropriate storage conditions. Typically, this would involve storing the material in well-sealed containers, protected from light, at a controlled room temperature or refrigerated.

  • Packaging: Use inert packaging materials to prevent leaching of impurities that could catalyze degradation.[8][20]

General Recommendations for Managing Variability
  • Establish a Robust Quality Agreement with Your Supplier: This should clearly define the specifications for the material, the analytical methods to be used, and the process for handling out-of-specification results.

  • Implement a Data-Centric Approach: Track and trend data from incoming batches.[2] Multivariate analysis of this data can help identify subtle shifts in material properties over time.[21]

  • Quality by Design (QbD): For drug development professionals, applying QbD principles to the processes where this intermediate is used can help build in robustness to handle a certain degree of raw material variability.[22][23]

By systematically investigating and controlling the factors that contribute to batch-to-batch variability, you can ensure the consistent quality of this compound and the reliability of your research and development efforts.

References
  • Toref. (n.d.). Controlling Impurities In Drug Manufacturing.
  • Vertex AI Search. (2023, August 17). Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing.
  • Vertex AI Search. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs.
  • Richmond, E. W., & Shah, V. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing?.
  • Processes. (2025, August 9). Identifying sources of batch to batch variation in processability.
  • ResearchGate. (n.d.). Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing | Request PDF.
  • ACS Publications. (2020, August 26). Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System | Organic Process Research & Development.
  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
  • Semantic Scholar. (n.d.). Particle Size and Shape Control in Crystallization Processes.
  • PubMed. (2019, April 20). Managing API raw material variability during continuous twin-screw wet granulation.
  • BioPharm International. (n.d.). Biopharma Takes On Raw Material Variability.
  • ACS Publications. (2022, December 1). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strat.
  • ACS Publications. (2025, May 6). Autonomous Control of the Crystal Size and Shape in Dense Suspensions via Imaging | Industrial & Engineering Chemistry Research.
  • Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability.
  • ResearchGate. (2025, August 5). (PDF) Strategies to Control Particle Size During Crystallization Processes.
  • Surface Measurement Systems. (n.d.). Batch-to-Batch Variability - Applications using Sorption Experiments.
  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
  • BioPharm International. (n.d.). Raw Material Variability.
  • PubMed. (2019, October 5). Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness.
  • European Patent Office. (2009, November 16). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - European Patent Office - EP 2305634 A1.
  • Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate ....
  • Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
  • NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC.
  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • NIH. (n.d.). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PMC.
  • Google Patents. (n.d.). CN101811978A - Preparation method of 2-aminobutanamide hydrochloride.
  • Google Patents. (n.d.). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.

Sources

Technical Support Center: Overcoming Sulfonamide Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of sulfonamide resistance. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during your experimental workflows. As a senior application scientist, my goal is to not only provide protocols but to also explain the scientific reasoning behind experimental choices, ensuring your research is built on a foundation of technical accuracy and field-proven insights.

Introduction to Sulfonamide Action and Resistance

Sulfonamides, a class of synthetic antimicrobial agents, act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides block the production of dihydrofolate, a precursor for essential components of DNA and RNA synthesis, ultimately leading to bacteriostasis.[1] However, the extensive use of these drugs has driven the evolution and spread of resistance, primarily through two main strategies employed by bacteria: modification of the drug target and reduced intracellular drug concentration.[2][3]

This guide will delve into the experimental approaches to identify and characterize these resistance mechanisms and provide robust troubleshooting strategies to navigate the complexities of your research.

Section 1: Troubleshooting Minimum Inhibitory Concentration (MIC) Testing

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure of an antibiotic's efficacy. Inconsistent or unexpected MIC results can be a significant roadblock in research. This section addresses common issues encountered during sulfonamide MIC testing.

FAQ 1: My MIC values for the same sulfonamide and bacterial strain are inconsistent across experiments. What are the likely causes?

Inconsistent MICs are a frequent issue and can often be traced back to subtle variations in experimental conditions. Here’s a systematic approach to troubleshooting:

  • Media Composition: The composition of your growth medium can significantly impact sulfonamide activity. Mueller-Hinton Broth (MHB) is the standard for most susceptibility testing; however, lots can vary in their concentrations of thymidine and thymine, which can allow bacteria to bypass the folate synthesis pathway, leading to falsely elevated MICs.[4]

    • Causality: Sulfonamides block the de novo synthesis of folate. If the medium is rich in downstream products of the folate pathway, the bacteria can simply import these essential molecules, rendering the sulfonamide ineffective.

    • Troubleshooting:

      • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB): This standardized medium has controlled levels of divalent cations.

      • Check for Thymidine Content: If you suspect high thymidine levels, you can supplement the media with lysed horse blood or thymidine phosphorylase to degrade the thymidine.[4]

      • Test a Quality Control (QC) Strain: Always include a reference strain with a known sulfonamide MIC range (e.g., E. coli ATCC 25922) in your assays. Consistent QC strain results suggest the issue lies with your test strain or specific experimental conditions.

  • Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MICs.

    • Causality: A higher than intended inoculum can overwhelm the antibiotic, leading to apparent resistance. A lower inoculum may result in falsely low MICs.

    • Troubleshooting:

      • Standardize to 0.5 McFarland: Ensure your bacterial suspension is adjusted to a 0.5 McFarland turbidity standard before dilution.

      • Verify CFU/mL: Periodically plate your final inoculum to confirm it is within the recommended range (typically ~5 x 10^5 CFU/mL for broth microdilution).

  • Incubation Conditions: Time and temperature of incubation must be consistent.

    • Causality: Longer incubation times can allow for the emergence of resistant subpopulations or for the degradation of the antibiotic.

    • Troubleshooting:

      • Standardize Incubation Time: For most fast-growing bacteria, this is 16-20 hours.

      • Ensure Uniform Temperature: Use a calibrated incubator and avoid stacking plates, which can lead to uneven temperature distribution.

Experimental Protocol: Broth Microdilution for Sulfonamide MIC Determination

This protocol outlines the standardized method for determining the MIC of a sulfonamide against a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfonamide stock solution (in a suitable solvent like DMSO)

  • Bacterial culture grown to logarithmic phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Prepare Sulfonamide Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the sulfonamide in CAMHB. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculate the Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), resulting in a final inoculum of ~5 x 10^5 CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Section 2: Investigating Target-Site Modifications

The most common mechanism of high-level sulfonamide resistance is the modification of the DHPS enzyme, either through mutations in the chromosomal folP gene or the acquisition of plasmid-borne sul genes (sul1, sul2, sul3, etc.), which encode for drug-insensitive DHPS variants.[2][3]

FAQ 2: I have a sulfonamide-resistant isolate. How can I determine if resistance is due to a target-site modification?

A combination of molecular and biochemical approaches is necessary to confirm target-site modification as the resistance mechanism.

  • Step 1: PCR for sul Genes: The presence of sul genes is a strong indicator of acquired resistance.

    • Causality: sul genes encode for DHPS enzymes with altered active sites that have a much lower affinity for sulfonamides while retaining their ability to bind pABA.[3]

    • Troubleshooting PCR:

      • Non-specific Amplification: If you observe multiple bands on your agarose gel, this could be due to primers binding to unintended DNA sequences.[5][6]

        • Solution: Increase the annealing temperature of your PCR cycle. This increases the stringency of primer binding. You can also try redesigning your primers to be more specific.[5]

      • No Amplification: This could be due to poor DNA quality, incorrect primer design, or suboptimal PCR conditions.

        • Solution: Ensure your DNA is of high purity. Run a positive control (a strain known to contain the sul gene) and a negative control (a susceptible strain). Optimize the MgCl2 concentration and annealing temperature.[7]

  • Step 2: Sequencing of the folP Gene: If sul genes are absent, mutations in the chromosomal folP gene are the likely cause of resistance.

    • Causality: Point mutations in folP can lead to amino acid substitutions in the DHPS active site, reducing its affinity for sulfonamides.[8]

    • Procedure: Amplify the folP gene using PCR and send the product for Sanger sequencing. Compare the resulting sequence to the wild-type folP sequence of a susceptible reference strain.

  • Step 3: DHPS Enzyme Kinetic Assays: This biochemical assay directly measures the impact of the sulfonamide on DHPS activity.

    • Causality: A resistant DHPS enzyme will show a higher Ki (inhibition constant) for the sulfonamide compared to the wild-type enzyme.

    • Troubleshooting DHPS Assays:

      • High Background Noise: This can be caused by contamination of reagents or the inherent instability of the substrates.[9]

        • Solution: Use high-purity reagents. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.

      • Non-linear Reaction Rates: If the reaction rate is not linear over time, it could be due to substrate depletion, enzyme instability, or product inhibition.[10]

        • Solution: Measure the initial reaction velocity. Optimize enzyme and substrate concentrations to ensure you are in the linear range of the assay.

Experimental Protocol: PCR for the Detection of sul1 and sul2 Genes

Materials:

  • Bacterial DNA extract

  • sul1 and sul2 specific primers (validated from literature)

  • Taq DNA polymerase and buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare PCR Master Mix: Combine Taq polymerase, buffer, dNTPs, forward and reverse primers for either sul1 or sul2, and nuclease-free water.

  • Add DNA Template: Add 1-2 µL of your bacterial DNA extract to the master mix.

  • PCR Amplification: Run the following thermocycler program (annealing temperature may need optimization):

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • Visualize PCR Products: Run the PCR products on a 1.5% agarose gel with a DNA ladder. The presence of a band of the expected size indicates a positive result.

Experimental Protocol: Continuous Spectrophotometric Assay for DHPS Inhibition

This assay measures DHPS activity by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[11]

Materials:

  • Purified DHPS enzyme (wild-type and mutant)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • p-aminobenzoic acid (pABA)

  • Dihydrofolate reductase (DHFR)

  • NADPH

  • Sulfonamide inhibitor

  • Assay buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl2, pH 8.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing DHPP, pABA, NADPH, and DHFR at optimized concentrations.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of the sulfonamide in the assay buffer.

  • Assay Setup: To each well, add the reagent mix and a specific concentration of the sulfonamide or a solvent control.

  • Initiate Reaction: Add the DHPS enzyme to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADPH oxidation is proportional to DHPS activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration and determine the IC50 or Ki value.

Section 3: Investigating Reduced Intracellular Drug Concentration

Another key strategy for sulfonamide resistance is to reduce the amount of drug that reaches the DHPS target. This is primarily achieved through the action of efflux pumps.

FAQ 3: How can I determine if efflux pumps are contributing to sulfonamide resistance in my bacterial isolate?

The involvement of efflux pumps can be investigated using a combination of phenotypic and molecular methods.

  • Phenotypic Assay with an Efflux Pump Inhibitor (EPI):

    • Causality: Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell.[12] An EPI will block this activity, leading to increased intracellular accumulation of the antibiotic and a restoration of susceptibility.

    • Procedure: Perform an MIC assay with the sulfonamide in the presence and absence of a broad-spectrum EPI, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI suggests efflux pump involvement.

    • Troubleshooting:

      • EPI Toxicity: EPIs can be toxic to bacteria at high concentrations. Always determine the MIC of the EPI alone to ensure you are using a sub-inhibitory concentration in your synergy assays.

      • Non-specific Effects: Some EPIs can have off-target effects. It is important to use multiple EPIs with different mechanisms of action if possible.

  • Real-time Efflux Assays using Fluorescent Dyes:

    • Causality: These assays directly measure the extrusion of a fluorescent substrate that is a known substrate of efflux pumps.[13][14]

    • Procedure: Bacterial cells are loaded with a fluorescent dye (e.g., ethidium bromide or Hoechst 33342) in the presence of an EPI. The EPI is then washed away, and the cells are re-energized (e.g., with glucose). The decrease in intracellular fluorescence over time, measured with a fluorometer, is indicative of efflux pump activity.[12]

    • Troubleshooting:

      • Dye Photobleaching: Minimize the exposure of the fluorescent dye to the excitation light to prevent photobleaching.

      • False Negatives: Some efflux pumps may not recognize the specific fluorescent dye being used.[13] It may be necessary to test multiple dyes.

Experimental Protocol: Checkerboard Assay to Assess Synergy between a Sulfonamide and an Efflux Pump Inhibitor

The checkerboard assay is a two-dimensional dilution method to assess the interaction between two compounds.[15]

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Sulfonamide stock solution

  • EPI stock solution

  • Bacterial inoculum prepared as for MIC testing

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of the plate, prepare serial two-fold dilutions of the sulfonamide.

    • Along the y-axis, prepare serial two-fold dilutions of the EPI.

  • Inoculate the Plate: Add the standardized bacterial inoculum to all wells.

  • Incubation: Incubate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference or additive effect

      • FICI > 4: Antagonism

Interpreting Ambiguous Checkerboard Results

It is not uncommon to obtain FICI values that fall into the "indifference" range. This does not necessarily mean there is no interaction.

  • Consider the "Lowest FICI" Method: Some researchers report the single lowest FICI value observed across all non-growth wells as the representative value for the interaction.[16]

  • Visual Inspection: Observe the pattern of growth inhibition on the plate. A clear shift in the MIC of the sulfonamide in the presence of the EPI, even if the FICI is not ≤ 0.5, can be indicative of an interaction.

  • Statistical Analysis: If performing multiple replicates, statistical analysis can help determine if the observed shift in MIC is significant.

Section 4: Exploring Metabolic Bypass Mechanisms

In some cases, bacteria may develop resistance by acquiring the ability to bypass the folate synthesis pathway altogether, for instance, by developing an efficient folate uptake system.

FAQ 4: I have a sulfonamide-resistant isolate that does not have sul genes or mutations in folP, and efflux pump inhibitors have no effect. How can I investigate a potential metabolic bypass?

Investigating metabolic bypass mechanisms requires more advanced techniques, often involving genetic manipulation and metabolic profiling.

  • Gene Knockout Studies:

    • Causality: If a bacterium has acquired a gene for a folate transporter, knocking out this gene should restore sulfonamide susceptibility.[17][18]

    • Procedure:

      • Identify potential folate transporter genes in the genome of your resistant isolate through bioinformatics analysis.

      • Use a gene knockout strategy (e.g., homologous recombination or CRISPR-Cas9) to delete the candidate gene.

      • Perform MIC testing on the knockout mutant. A significant decrease in the sulfonamide MIC compared to the wild-type resistant strain would confirm the role of the transporter in resistance.

  • Metabolic Flux Analysis:

    • Causality: This technique uses stable isotope-labeled substrates (e.g., 13C-glucose) to trace the flow of metabolites through different pathways.[19][20]

    • Procedure: Grow the resistant and a susceptible control strain in the presence of the labeled substrate. Analyze the isotopic labeling patterns of key metabolites in the folate pathway and related pathways using mass spectrometry. A significant rerouting of metabolism in the resistant strain would be indicative of a bypass mechanism.

Data Summary and Visualization

Table 1: Troubleshooting Common Issues in Sulfonamide Resistance Experiments
Problem Potential Cause Recommended Action
Inconsistent MICs Media composition (thymidine), inoculum density, incubation conditionsUse CAMHB, check for thymidine, standardize inoculum, control incubation
Non-specific PCR bands Low annealing temperature, poor primer designIncrease annealing temperature, redesign primers
No PCR product Poor DNA quality, incorrect PCR conditionsPurify DNA, optimize PCR, use controls
High background in DHPS assay Reagent contamination, substrate instabilityUse high-purity reagents, run no-enzyme control
Ambiguous checkerboard results Weak interaction, experimental variabilityUse lowest FICI method, visual inspection, statistical analysis
EPI toxicity High EPI concentrationDetermine MIC of EPI alone, use sub-inhibitory concentration
Diagrams

Sulfonamide_Action_and_Resistance cluster_pathway Bacterial Folate Synthesis Pathway cluster_drug Drug Action cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate DNA_RNA DNA/RNA Precursors Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Target_Mod Target Modification (sul genes, folP mutations) Efflux Efflux Pump Bypass Metabolic Bypass (Folate Uptake)

Troubleshooting_Workflow Start High Sulfonamide MIC Observed PCR PCR for sul genes Start->PCR Sequencing Sequence folP gene PCR->Sequencing Negative Sul_Positive Acquired Resistance (sul gene present) PCR->Sul_Positive Positive EPI_Assay MIC with Efflux Pump Inhibitor (EPI) Sequencing->EPI_Assay No Mutation FolP_Mutation Target Site Mutation (folP mutation found) Sequencing->FolP_Mutation Mutation Found Metabolic_Study Investigate Metabolic Bypass EPI_Assay->Metabolic_Study No Change Efflux_Mediated Efflux-Mediated Resistance (MIC decreases with EPI) EPI_Assay->Efflux_Mediated MIC Decreases Bypass_Mechanism Potential Metabolic Bypass Metabolic_Study->Bypass_Mechanism

References

  • Bonapace, C. R., et al. (2002). Comparison of methods of interpretation of checkerboard synergy testing. Diagnostic Microbiology and Infectious Diseases, 44(4), 363-366.
  • Genetic Education. (2023).
  • Do Different Interpretative Methods Used for Evaluation of Checkerboard Synergy Test Affect the Results? (2012). Mikrobiyoloji Bulteni, 46(3), 493-502.
  • [Do different interpretative methods used for evaluation of checkerboard synergy test affect the results?]. (2012). Sigma-Aldrich.
  • Bacterial efflux pumps excrete SYTO™ dyes from bacteria and lead to false-neg
  • Comparison of methods of interpretation of checkerboard synergy testing. (2002).
  • Troubleshooting Non-Specific Amplific
  • Unraveling Bacterial Defenses: A Comparative Guide to Sulfonamide Resistance. (2025). Benchchem.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • [Gene knockout strategies for metabolic pathway regulation in industrial microbes]. (2010). Sheng Wu Gong Cheng Xue Bao, 26(9), 1199-208.
  • [Gene knockout strategies for metabolic pathway regulation in industrial microbes]. (2010). Semantic Scholar.
  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma.
  • Disrupting Folate Metabolism Reduces the Capacity of Bacteria in Exponential Growth to Develop Persisters to Antibiotics. (2018). Microbiology, 164(11), 1432-1445.
  • New research identifies metabolic targets to combat antibiotic-resistant bacterial infections. (2025). News-Medical.net.
  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). Analytical Biochemistry, 371(2), 169-175.
  • Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB). (2016). Frontiers in Microbiology, 7, 431.
  • Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB). (2016). PubMed.
  • A Review of Gene Knockout Strategies for Microbial Cells. (2016).
  • Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. (2020). Molecules, 25(19), 4386.
  • Experimental and Metabolic Modeling Evidence for a Folate-Cleaving Side-Activity of Ketopantoate Hydroxymethyltransferase (PanB). (2016).
  • Errors and artifacts in coupled spectrophotometric assays of enzyme activity. (1995). Phytochemistry, 38(5), 1065-1071.
  • PCR Basic Troubleshooting Guide. (n.d.).
  • How to troubleshoot non-specific PCR amplification? (2025).
  • Effect of media type and composition on NOSO-502 MIC values and test reproducibility. (2023).
  • Bacterial efflux pumps excrete SYTO™ dyes and lead to false-negative staining results. (2023). Analyst, 148(21), 5155-5161.
  • PCR Troubleshooting. (n.d.). Bio-Rad.
  • Validating the Inhibitory Effect of Sulfathiazole on Dihydropteroate Synthase: A Compar
  • Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery. (2015). Pharmaceuticals, 8(4), 799-851.
  • Sulfonamide resistance: Mechanisms and trends. (2000).
  • Sulfonamide resistance: mechanisms and trends. (2000). Semantic Scholar.
  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv.
  • How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016). mBio, 7(4), e00830-16.
  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. (2010). ACS Chemical Biology, 5(6), 575-585.
  • Replacing sulfa drugs with novel DHPS inhibitors. (2014). Expert Opinion on Drug Discovery, 9(11), 1345-1358.
  • Clinically relevant mutations in core metabolic genes confer antibiotic resistance. (2021). Science, 371(6531), eaba0862.
  • Emerging challenges in antimicrobial resistance: implications for pathogenic microorganisms, novel antibiotics, and their impact on sustainability. (2024). Journal of Ambient Intelligence and Humanized Computing.
  • What's the matter with MICs: The contribution of nutrients and limiting resources to the pharmacodynamics of antibiotics and bacteria. (2022). bioRxiv.
  • Fluorescent Dye and Efflux Pumps. (n.d.).
  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007).
  • Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. (2018). Tuberculosis, 111, 107-113.
  • How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? (2018).
  • Protein and Enzyme Activity Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa. (2022). International Journal of Molecular Sciences, 23(14), 7686.
  • Protocols & Troubleshooting Guides. (n.d.). R&D Systems.
  • MDH Assay Enzyme Hints & Tips. (2022). San Diego Miramar College.
  • Help with an enzyme activity assay. (2021). Reddit.
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). Annals of Clinical Microbiology and Antimicrobials, 7, 18.
  • ELISA Troubleshooting Guide. (n.d.). Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Analysis of N-Methyltaurine's Biological Efficacy and Validation Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Landscape of Taurine Analogs

In the quest for novel therapeutic agents, taurine and its derivatives have emerged as a promising class of compounds with diverse biological activities, ranging from neuromodulation to anticancer effects.[1][2][3] While the compound "2-amino-N-methylethanesulfonamide hydrochloride" is documented in chemical databases, there is a notable absence of published biological data or efficacy studies in the public domain. This guide, therefore, pivots to a closely related and extensively studied analog: N-methyltaurine (2-(methylamino)ethanesulfonic acid) . This structural analog of taurine not only offers a wealth of research data but also serves as a pragmatic and insightful alternative for researchers interested in this chemical space.

N-methyltaurine is a naturally occurring taurine derivative found in sources such as red algae.[4][5] Its biological significance is underscored by its role as an intermediate in various industrial syntheses, including pharmaceuticals.[6] This guide will provide a comprehensive comparison of N-methyltaurine's biological effects, supported by detailed experimental protocols and data, to empower researchers in their drug discovery and development endeavors.

Mechanism of Action: A Multifaceted Profile

While the precise mechanisms of N-methyltaurine are still under investigation, its biological activities are thought to be closely linked to those of its parent compound, taurine. Taurine is known to exert its effects through several pathways, including:

  • GABAergic and Glycinergic Receptor Modulation: Taurine can bind to GABA-A and glycine receptors, contributing to its neuromodulatory and neuroprotective effects.[2][7]

  • Antioxidant and Anti-inflammatory Properties: Taurine plays a crucial role in mitigating oxidative stress and inflammation, which are implicated in a wide range of diseases.[2][7]

  • Calcium Homeostasis Regulation: By modulating intracellular calcium levels, taurine influences processes like excitation-contraction coupling in skeletal muscle.[4]

  • Osmoregulation: Taurine is a key organic osmolyte involved in maintaining cell volume.

N-methyltaurine is hypothesized to share some of these mechanisms, and research has begun to elucidate its specific biological actions, particularly in the context of muscle physiology.

N-Methyltaurine Potential Signaling Pathways NMT N-Methyltaurine Transporter Taurine Transporter NMT->Transporter Uptake Cell Target Cell (e.g., Myocyte) Transporter->Cell ROS Reactive Oxygen Species (ROS) Cell->ROS Reduces Ca_Modulation Intracellular Ca2+ Modulation Cell->Ca_Modulation Influences Cytoprotection Cytoprotective Effects Atrophy_Prevention Prevention of Muscle Atrophy Cytoprotection->Atrophy_Prevention Leads to

Caption: Potential mechanism of N-methyltaurine's cytoprotective effects.

Experimental Validation of Biological Effects: A Step-by-Step Guide

To rigorously assess the biological effects of N-methyltaurine, a multi-pronged experimental approach is essential. Below are detailed protocols for key assays.

Pharmacokinetic Analysis of N-Methyltaurine in a Murine Model

Objective: To determine the bioavailability and tissue distribution of orally administered N-methyltaurine.

Methodology:

  • Animal Model: Utilize male C57BL/6 mice, 8-10 weeks old.

  • Administration:

    • Intravenous (IV): Administer N-methyltaurine (1 mg/kg) dissolved in saline via the tail vein.

    • Oral (PO): Administer N-methyltaurine (5 mg/kg) dissolved in drinking water by oral gavage.

  • Sample Preparation:

    • Plasma: Deproteinize plasma samples with an equal volume of 5% sulfosalicylic acid containing an internal standard (e.g., sarcosine).

    • Tissues: Homogenize tissues in 10 volumes of 5% sulfosalicylic acid with an internal standard.

  • Quantification by HPLC:

    • Derivatize the supernatant with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

    • Analyze the derivatized samples using a reverse-phase HPLC system with fluorescence detection.

  • Data Analysis: Calculate pharmacokinetic parameters, including AUC (Area Under the Curve), using a noncompartmental model.[4][5] Oral bioavailability is determined by the formula: (AUC oral / AUC IV) x (Dose IV / Dose oral) x 100.

In Vitro Assessment of Cytoprotective Effects Against Dexamethasone-Induced Myotube Atrophy

Objective: To evaluate the ability of N-methyltaurine to protect skeletal muscle cells from glucocorticoid-induced atrophy.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.

  • Treatment:

    • Treat differentiated myotubes with dexamethasone (a synthetic glucocorticoid) to induce atrophy.

    • Concurrently treat a subset of dexamethasone-exposed myotubes with varying concentrations of N-methyltaurine.

    • Include control groups (untreated and N-methyltaurine only).

  • Myotube Diameter Measurement:

    • After 24-48 hours of treatment, fix the cells and stain for a muscle-specific protein (e.g., myosin heavy chain).

    • Capture images using fluorescence microscopy.

    • Measure the diameter of at least 100 myotubes per condition using image analysis software.

  • Protein Synthesis and Degradation Assays:

    • Protein Synthesis: Measure the incorporation of puromycin into newly synthesized peptides using the SUnSET method followed by western blotting.

    • Protein Degradation: Quantify the expression of key atrophy-related ubiquitin ligases (e.g., MuRF1 and MAFbx/atrogin-1) via qPCR or western blotting.

In Vitro Myotube Atrophy Assay Workflow Start C2C12 Myoblast Culture Differentiate Differentiate to Myotubes (2% Horse Serum) Start->Differentiate Treatment Treatment Groups (24-48h) Differentiate->Treatment Control Control Treatment->Control Dex Dexamethasone Treatment->Dex Dex_NMT Dexamethasone + N-Methyltaurine Treatment->Dex_NMT NMT_only N-Methyltaurine Only Treatment->NMT_only Analysis Analysis Control->Analysis Dex->Analysis Dex_NMT->Analysis NMT_only->Analysis Diameter Myotube Diameter Measurement Analysis->Diameter Protein_Synthesis Protein Synthesis Assay (SUnSET) Analysis->Protein_Synthesis Protein_Degradation Protein Degradation Markers (qPCR/Western) Analysis->Protein_Degradation

Caption: Workflow for assessing N-methyltaurine's effect on myotube atrophy.

Comparative Performance and Data Summary

The following tables summarize key findings from studies on N-methyltaurine, providing a basis for comparison with other potential therapeutic agents.

Table 1: Pharmacokinetic Profile of N-Methyltaurine in Mice

ParameterValueReference
Oral Bioavailability~96.1%[5]
Time to Peak Plasma Concentration (Oral)~30 minutes[4]
Tissue DistributionDetected in liver, kidney, muscles, heart, and brain[5]

Table 2: Efficacy of N-Methyltaurine in Preventing Myotube Atrophy

ConditionMyotube Diameter (% of Control)Key Atrophy Marker (MuRF1) ExpressionReference
Control100%Baseline[5]
DexamethasoneSignificantly ReducedSignificantly Increased[5]
Dexamethasone + N-MethyltaurineSignificantly Rescued vs. DexamethasoneSignificantly Reduced vs. Dexamethasone[5]

Discussion and Future Directions

The available data strongly suggest that N-methyltaurine is a biologically active compound with excellent oral bioavailability and a protective effect against glucocorticoid-induced muscle atrophy.[5] Its favorable pharmacokinetic profile makes it an attractive candidate for further preclinical and clinical development.

Compared to its parent compound, taurine, which has limitations in crossing the blood-brain barrier, N-methyltaurine's distribution to the brain warrants further investigation into its potential neuromodulatory effects.[5][7] Future research should focus on:

  • Elucidating the specific molecular targets of N-methyltaurine.

  • Evaluating its efficacy in other models of muscle wasting and neurological disorders.

  • Conducting comprehensive toxicological studies to establish its safety profile.

  • Comparing its efficacy directly with other taurine derivatives like taltrimide, acamprosate, and tauromustine, which are already in clinical use for different indications.[1]

References

  • Taurine analogues; a new class of therapeutics: retrospect and prospects. Current Medicinal Chemistry. [Link]
  • Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Tre
  • Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evalu
  • The process of extracting taurine derivatives
  • Advances in drug design based on the amino Acid approach: taurine analogues for the tre
  • Exploring the Properties and Applications of N-Methyltaurine (CAS 107-68-6). LookChem. [Link]
  • In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice. ACS Omega. [Link]
  • N-Methyltaurine | C3H9NO3S | CID 7882. PubChem. [Link]
  • In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle
  • In Vivo and In Vitro Study of N-Methyltaurine on Pharmacokinetics and Antimuscle Atrophic Effects in Mice.

Sources

A Comparative Guide to Sulfonamide Derivatives: Evaluating 2-amino-N-methylethanesulfonamide hydrochloride in the Context of Established Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The sulfonamide moiety (-S(=O)₂NR₂) is a cornerstone pharmacophore in medicinal chemistry, tracing its lineage to the first commercially available antibiotics and now spanning a vast range of therapeutic classes.[1] This guide provides a comparative framework for researchers and drug development professionals to evaluate novel sulfonamide derivatives. We will dissect the structural, physicochemical, and biological properties of major sulfonamide classes—antibacterials, carbonic anhydrase inhibitors, and diuretics. Using 2-amino-N-methylethanesulfonamide hydrochloride as a case study, this guide illustrates how to apply established Structure-Activity Relationship (SAR) principles to analyze a novel scaffold, even in the absence of extensive biological data, and to design a robust experimental plan for its characterization.

The Sulfonamide Scaffold: A Legacy of Chemical Versatility

First introduced in the 1930s with the discovery of Prontosil, sulfonamide-based drugs were revolutionary, representing the first broadly effective systemic antibacterials and saving countless lives before the advent of penicillin.[1] The foundational structure consists of a sulfonyl group connected to an amine. The true versatility of this scaffold lies in the diverse substitutions possible at the sulfonamide nitrogen (N1) and, in the case of aromatic sulfonamides, on the benzene ring. These modifications dramatically alter the molecule's physicochemical properties and, consequently, its biological targets and therapeutic applications.[2][3]

While initially famed for their antibacterial action, sulfonamide derivatives have been successfully developed for a multitude of non-antimicrobial applications, including:

  • Diuretics (e.g., Furosemide, Hydrochlorothiazide)[4]

  • Antidiabetics (e.g., Glyburide)[4]

  • Carbonic Anhydrase Inhibitors for glaucoma treatment (e.g., Acetazolamide)[3]

  • Anti-inflammatory Agents (e.g., Celecoxib)[4]

  • Antiviral and Anticancer agents [3][5]

This functional diversity underscores the importance of understanding the distinct SAR for each therapeutic class to guide the development of new chemical entities.

Structural Analysis: this compound

To understand the potential of a novel derivative, we must first deconstruct its architecture in comparison to established sulfonamides.

  • Chemical Structure: this compound

  • Molecular Formula: C₃H₁₁ClN₂O₂S[6]

  • Molecular Weight: 174.65 g/mol [6]

At first glance, two features distinguish this molecule from the classical antibacterial sulfonamides like sulfanilamide:

  • Aliphatic Backbone: It possesses an ethanesulfonamide core, lacking the p-aminobenzene ring that is the hallmark of antibacterial sulfa drugs.

  • N-Substitution: The sulfonamide nitrogen is substituted with a methyl group. The molecule also features a primary amino group on the ethyl side chain.

These structural deviations are critical. The p-aminobenzene structure in antibacterial sulfonamides is a structural mimic of para-aminobenzoic acid (PABA), the natural substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[7] The absence of this aromatic ring in this compound strongly suggests it will not function as a classical antibacterial via this mechanism. Its properties will be governed by its aliphatic nature, higher polarity, and the reactivity of its primary amine.

Comparative Analysis of Major Sulfonamide Classes

The biological activity of a sulfonamide is dictated by its specific structure. Below is a comparison of three major classes, highlighting their distinct mechanisms and SAR.

Antibacterial Sulfonamides (e.g., Sulfamethoxazole)
  • Mechanism of Action: These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. By blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA, they halt bacterial growth and reproduction (bacteriostasis).[4][7] Humans are unaffected as they acquire folic acid from their diet.[4]

Folic_Acid_Pathway cluster_bacterium Bacterial Cell Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Forms Dihydropteroic Acid THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA_RNA DNA, RNA, Proteins THF->DNA_RNA Sulfonamide Sulfonamides (e.g., Sulfamethoxazole) Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Point of Sulfonamide Inhibition.

  • Key Structure-Activity Relationships (SAR):

    • The aniline amino group (-NH₂) must be in the para position and should be unsubstituted (or be a prodrug that is converted to a free amine in vivo).[2]

    • The benzene ring and the sulfonamide functional group are both essential.

    • Substitution on the N1-amino group with heterocyclic rings can modulate the pharmacokinetic and physicochemical properties, such as pKa and protein binding.[2]

Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)
  • Mechanism of Action: These drugs target carbonic anhydrase (CA), a zinc-containing metalloenzyme. The ionized sulfonamide group (-SO₂NH⁻) coordinates to the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking the enzyme's catalytic activity.[3] This has applications in treating glaucoma, high-altitude sickness, and certain types of epilepsy.

  • Key Structure-Activity Relationships (SAR):

    • The sulfonamide moiety must be unsubstituted (-SO₂NH₂) to allow for binding to the zinc ion.[8] N-substituted sulfonamides are generally inactive as CA inhibitors.

    • The aromatic or heterocyclic ring to which the sulfonamide is attached influences the binding affinity and isoform selectivity.

Thiazide Diuretics (e.g., Hydrochlorothiazide)
  • Mechanism of Action: Thiazide and thiazide-like diuretics act on the distal convoluted tubule in the kidney to inhibit the sodium-chloride (Na⁺/Cl⁻) symporter. This reduces the reabsorption of sodium and chloride, leading to increased water excretion (diuresis) and a reduction in blood pressure.[1]

  • Key Structure-Activity Relationships (SAR):

    • The core structure is a benzothiadiazine dioxide.

    • An unsubstituted sulfonamide group at position 7 is essential for diuretic activity.

    • Substitution at position 3 with a lipophilic group can increase the potency and duration of action.

Physicochemical and Biological Property Comparison

The utility of a sulfonamide derivative is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Property2-amino-N-methylethanesulfonamide HClSulfamethoxazole (Antibacterial)Acetazolamide (CA Inhibitor)Hydrochlorothiazide (Diuretic)
Structure Aliphatic SulfonamideAromatic SulfonamideHeterocyclic SulfonamideBenzothiadiazine Derivative
Molecular Weight 174.65 g/mol [6]253.28 g/mol 222.25 g/mol 297.74 g/mol
Primary Target Not establishedDihydropteroate Synthase (DHPS)[7]Carbonic Anhydrase (CA)[3]Na⁺/Cl⁻ Symporter[1]
pKa Not established1.7, 5.6[9]7.2, 8.67.9, 9.2
Aqueous Solubility Expected to be highPoorly solubleSlightly solubleVery slightly soluble
Key SAR Feature Primary amine for derivatizationp-aminobenzene moiety[2]Unsubstituted -SO₂NH₂[8]Unsubstituted -SO₂NH₂ at C7

Key Experimental Protocols for Comparative Evaluation

To characterize a novel sulfonamide like this compound, a series of standardized in vitro assays is required. The choice of assay is dictated by the hypothesized activity based on its structure.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is the foundational assay to screen for antibacterial activity. The broth microdilution method is a standardized, quantitative technique.[10]

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because it has low levels of sulfonamide antagonists (thymidine, PABA) and supports the growth of most non-fastidious pathogens.[10]

  • Inoculum: A standardized bacterial suspension (0.5 McFarland standard) is crucial for reproducibility, ensuring the final bacterial concentration is ~5 x 10⁵ CFU/mL.[10]

  • Controls: A growth control (no drug) validates bacterial viability, while a sterility control (no bacteria) ensures the medium is not contaminated.

Step-by-Step Methodology:

  • Preparation of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Suspend several bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air.[10]

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Stock Solution of Compound B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (37°C, 16-20h) D->E F Read Plate for Visible Growth E->F G Determine MIC Value F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Given that many non-antibacterial sulfonamides target CA, this assay is a logical next step. It measures the esterase activity of CA using a chromogenic substrate.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of purified human carbonic anhydrase (e.g., hCA II) in buffer (e.g., Tris-SO₄).

    • Prepare a stock solution of the test inhibitor (and a standard inhibitor like acetazolamide) in DMSO.

    • Prepare a solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

  • Assay Setup: In a 96-well plate, add the CA enzyme solution, buffer, and varying concentrations of the test inhibitor or standard.

  • Initiation: Start the reaction by adding the p-NPA substrate to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm over time using a plate reader. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting percent inhibition against inhibitor concentration.

Predictive Analysis and Future Directions

Based on the established SAR principles, we can formulate a hypothesis for this compound:

  • Antibacterial Activity: It is highly unlikely to exhibit potent antibacterial activity via the classical DHPS inhibition mechanism due to the lack of the PABA-mimicking p-aminobenzene scaffold.[2] Any observed weak activity would likely be through a non-specific mechanism.

  • Carbonic Anhydrase Inhibition: The N-methyl substitution on the sulfonamide nitrogen likely precludes it from acting as a direct CA inhibitor, which requires a free -SO₂NH₂ group for zinc binding.[8]

  • Potential as a Synthetic Intermediate: The true value of this compound may lie in its utility as a chemical building block. The primary amino group on the ethyl side chain provides a reactive handle for chemical modification. It can be used in fragment-based drug discovery or for synthesizing libraries of novel compounds where the sulfonamide acts as a hydrogen bond acceptor or a structural linker rather than the primary pharmacophore.

Future experimental work should focus on:

  • Confirming the lack of antibacterial and CA inhibitory activity using the protocols outlined above.

  • Using the primary amine as a point for chemical elaboration to synthesize a focused library of derivatives.

  • Screening these new derivatives against a broad range of biological targets (e.g., kinases, proteases, GPCRs) to identify novel activities.

Conclusion

The sulfonamide scaffold remains a remarkably fertile ground for drug discovery. A thorough understanding of the structure-activity relationships that define each therapeutic class is paramount for guiding modern research. While this compound is unlikely to be a direct therapeutic agent in its current form, its analysis serves as a valuable exercise in applying foundational medicinal chemistry principles. It highlights the importance of not just listing data, but of understanding the structural causality behind biological function. Its potential as a versatile synthetic intermediate makes it a relevant tool for researchers aiming to explore new chemical space built upon a privileged and historically significant framework.

References

  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Khan, I., et al. (2022). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules.
  • Yousif, M. N. M., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 695-707.
  • Al-Ghorbani, M., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
  • van der Heden, van, E., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Pharmacy and Pharmacology.
  • Pharmacentral. (n.d.). Understanding Sulfonamides: Mechanisms and Applications.
  • Bentham Science. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives.
  • El-Sayed, M., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics.
  • ResearchGate. (n.d.). Therapeutic applications of sulfonamides.
  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.
  • Ghorab, M. M., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica – Drug Research, 74(3), 849-860.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics.
  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters. Journal of Medicinal Chemistry.
  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides.
  • National Center for Biotechnology Information. (2022). Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. International Journal of Molecular Sciences, 23(8), 4132.
  • Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus.
  • National Center for Biotechnology Information. (1964). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Journal of Pharmaceutical Sciences, 53, 1242-3.
  • MOLBASE. (n.d.). This compound.
  • International Journal of Frontiers in Chemistry and Pharmacy Research. (2024).
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • JETIR. (n.d.). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH.
  • PubChem. (n.d.). 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/88151132
  • PubChem. (n.d.). (2S)-2-amino-N-methylpropanamide hydrochloride.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • PrepChem.com. (n.d.). Synthesis of N-monomethanesulphonylethylene diamine, hydrochloride.
  • Google Patents. (n.d.). CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate....
  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.

Sources

A Comparative Analysis of 2-amino-N-methylethanesulfonamide hydrochloride Efficacy: A Predictive Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Taurine Analog

In the landscape of neurological drug discovery, the quest for novel anticonvulsant agents with improved efficacy and favorable safety profiles is a perpetual endeavor. Within this context, 2-amino-N-methylethanesulfonamide hydrochloride emerges as a compound of significant interest. Structurally, it is a close analog of taurine, an endogenous amino acid with well-documented neuroprotective and neuromodulatory properties. While direct experimental efficacy data for this compound is not yet publicly available, its molecular architecture strongly suggests a potential role as a modulator of neuronal excitability.

This guide presents a comparative analysis of the predicted efficacy of this compound, drawing upon a wealth of experimental data from its structural relatives, most notably taurine and its N-substituted derivatives. By examining the established anticonvulsant activities and mechanisms of these comparator compounds, we aim to provide a scientifically grounded framework for researchers to design and execute robust experimental validations of this promising molecule. Our analysis is rooted in the principles of structure-activity relationships and the known pharmacology of taurine analogs, offering a valuable resource for those investigating novel therapeutic strategies for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

The Mechanistic Landscape: Modulating the Balance of Excitation and Inhibition

The predicted anticonvulsant activity of this compound is predicated on its likely interaction with the primary inhibitory and excitatory neurotransmitter systems in the central nervous system: the GABAergic and glutamatergic pathways, respectively. An imbalance between these systems is a hallmark of epilepsy.[1][2]

The GABAergic Hypothesis: Enhancing Inhibition

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain.[2] Its binding to GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[3] Taurine has been shown to act as a partial agonist at GABA-A receptors, thereby potentiating GABAergic inhibition.[4][5] It is highly probable that this compound, as a structural analog of taurine, shares this mechanism. The N-methyl group on the sulfonamide moiety may influence its binding affinity and efficacy at the GABA-A receptor compared to taurine.

The Glutamatergic Hypothesis: Dampening Excitation

Glutamate is the major excitatory neurotransmitter, and its over-activation, particularly through the N-methyl-D-aspartate (NMDA) receptor, can lead to excitotoxicity and seizure propagation.[1][6] Taurine has been demonstrated to protect against glutamate-induced neurotoxicity.[7] This neuroprotective effect may be mediated by a reduction in glutamate release or a direct modulation of glutamate receptors. Acamprosate, a taurine analog, is thought to exert its therapeutic effects in alcohol dependence by modulating the glutamatergic system.[8][9] It is plausible that this compound could also attenuate excessive glutamatergic signaling, contributing to its potential anticonvulsant profile.

The intricate interplay between these two neurotransmitter systems is crucial for maintaining neuronal homeostasis. The predicted dual action of this compound on both enhancing GABAergic inhibition and dampening glutamatergic excitation presents a compelling rationale for its investigation as a novel anticonvulsant.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug_action Predicted Action of this compound Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds to GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Binds to Excitation Neuronal Excitation NMDA_Receptor->Excitation Inhibition Neuronal Inhibition GABA_A_Receptor->Inhibition Drug_Glutamate Inhibition of Glutamate Release/ Receptor Antagonism Drug_Glutamate->Glutamate_Release Inhibits Drug_GABA Potentiation of GABA-A Receptor Drug_GABA->GABA_A_Receptor Enhances Experimental_Workflow cluster_setup Experimental Setup cluster_mes MES Test cluster_ptz PTZ Test Animal_Acclimatization Animal Acclimatization (CF-1 Mice) MES_Admin Compound/Vehicle Administration Animal_Acclimatization->MES_Admin PTZ_Admin Compound/Vehicle Administration Animal_Acclimatization->PTZ_Admin Compound_Prep Compound Preparation (Test Compound & Vehicle) Compound_Prep->MES_Admin Compound_Prep->PTZ_Admin MES_Anesthesia Corneal Anesthesia & Saline Application MES_Admin->MES_Anesthesia MES_Stim Electrical Stimulation (50mA, 60Hz, 0.2s) MES_Anesthesia->MES_Stim MES_Observe Observe for Tonic Hindlimb Extension MES_Stim->MES_Observe MES_Data Record Protection & Calculate ED50 MES_Observe->MES_Data PTZ_Inject Subcutaneous PTZ Injection (85mg/kg) PTZ_Admin->PTZ_Inject PTZ_Observe Observe for 30 min for Clonic Seizures PTZ_Inject->PTZ_Observe PTZ_Data Record Protection & Calculate ED50 PTZ_Observe->PTZ_Data

Workflow for anticonvulsant efficacy screening.

Conclusion: A Promising Candidate Warranting Empirical Investigation

While direct experimental evidence for the efficacy of this compound remains to be established, a comprehensive analysis of its structural relationship to taurine and its derivatives provides a strong rationale for its investigation as a novel anticonvulsant agent. The predicted mechanism of action, involving the modulation of both inhibitory GABAergic and excitatory glutamatergic neurotransmission, aligns with the known pathophysiology of epilepsy.

The comparative data from structurally similar compounds, although variable, highlight the potential for N-substituted taurine analogs to possess significant anticonvulsant activity. The provided experimental protocols for the MES and PTZ seizure tests offer a standardized framework for the empirical validation of this potential.

Ultimately, the true therapeutic value of this compound can only be ascertained through rigorous preclinical testing. This guide serves as a foundational resource, providing the theoretical underpinning and practical methodologies to embark on this important scientific endeavor. The findings from such studies will be crucial in determining if this novel taurine analog can contribute to the next generation of therapies for epilepsy and related neurological disorders.

References

  • The Role of Glutamate Receptors in Epilepsy.
  • GABAergic mechanisms in epilepsy. PubMed. [Link]
  • What is Acamprosate? Uses, Side Effects & Mechanism of Action. Relevance Recovery. [Link]
  • The role of glutamate in epilepsy and other CNS disorders. PubMed. [Link]
  • New mechanism for glutamate hypothesis in epilepsy. Frontiers. [Link]
  • Glutamate and Epilepsy. Students for TLE. [Link]
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed. [Link]
  • Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Altered GABA Signaling in Early Life Epilepsies.
  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Anticonvulsant activity of some 2-aminoethanesulphonic acid (taurine)
  • Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. [Link]
  • Mutations affecting GABAergic signaling in seizures and epilepsy.
  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]
  • Taurine's limited diffusibility across the blood-brain barrier may be the main factor restricting the antiepileptic effect of this compound. PubMed. [Link]
  • Regulation of GABAA Receptor Gene Expression and Epilepsy.
  • Pentylenetetrazole-Induced Kindling Mouse Model.
  • Anticonvulsant activity, teratogenicity and pharmacokinetics of novel valproyltaurinamide derivatives in mice.
  • GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. Students for TLE. [Link]
  • The Role of Glutamate Receptors in Epilepsy. PubMed. [Link]
  • Synthesis and anticonvulsant properties of some 2-aminoethanesulfonic acid (taurine)
  • Effects of the anticonvulsant taurine derivative, taltrimide, on membrane transport and binding of GABA and taurine in the mouse cerebrum. PubMed. [Link]
  • The Effect of Low-Doses of Caffeine and Taurine on Convulsive Seizure Parameters in Rats.
  • The effect of pentylenetetrazole-kindling on the extracellular glutamate and taurine levels in the frontal cortex of r
  • Effect of Taurine on Controlling the Side Effects of Valproic Acid in Epileptic Rats.
  • Electrophysiological Evidence for Anti-epileptic Property of Taurine. PubMed. [Link]
  • Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed. [Link]
  • Activating effects of homotaurine and taurine on corticoreticular epilepsy. PubMed. [Link]
  • Practice guideline update summary: Efficacy and tolerability of the new antiepileptic drugs I: Treatment of new-onset epilepsy.
  • Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide. PubMed. [Link]
  • The Antidepressant Activity of a Taurine-Containing Derivative of 4-Phenylpyrrolidone-2 in a Model of Chronic Unpredictable Mild Stress. MDPI. [Link]
  • Taurine and GABA neurotransmitter receptors, a relationship with therapeutic potential? PubMed. [Link]
  • Taurine activates GABA(A) but not GABA(B)

Sources

A Researcher's Guide to Control Experiments for Novel Sulfonamide Compounds: A Case Study with 2-amino-N-methylethanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of small molecule drug discovery, the journey from a novel chemical entity to a validated lead compound is paved with rigorous experimental design. The integrity of this process hinges on a well-structured set of control experiments that not only validate the primary findings but also preemptively address potential pitfalls such as off-target effects and experimental artifacts. This guide provides a comprehensive framework for designing and executing crucial control experiments for a novel sulfonamide compound, using the hypothetical case of 2-amino-N-methylethanesulfonamide hydrochloride.

Given the limited publicly available information on the specific biological activity of this compound, this guide will explore three plausible research scenarios based on the common bioactivities of the sulfonamide functional group. For each scenario, we will detail the essential positive and negative controls, orthogonal validation assays, and comparative analyses against established alternatives.

Scenario A: Investigating this compound as a Carbonic Anhydrase Inhibitor

Carbonic anhydrases (CAs) are a family of metalloenzymes that are well-established targets for sulfonamide-based drugs.[1] Investigating a novel sulfonamide for CA inhibition requires a systematic approach to confirm its potency, selectivity, and mechanism of action.

Rationale for Control Experiments

The primary goal is to demonstrate that any observed inhibition of CA activity is a direct, specific, and dose-dependent effect of the compound and not an artifact of the assay system.

Key Experimental Controls
  • Positive Control: A well-characterized, potent CA inhibitor is essential to validate the assay's performance. Acetazolamide is a classic and widely used positive control for CA inhibition assays.[2][3][4]

  • Negative Control (Vehicle): The solvent used to dissolve the test compound (e.g., DMSO) must be tested at the same final concentration to ensure it does not independently affect enzyme activity.[2]

  • Structurally Similar Inactive Compound: If available, a sulfonamide-containing molecule known to be inactive against the target CA isoform serves as an excellent negative control to demonstrate that the specific chemical structure of the test compound is responsible for the activity.

  • No-Enzyme Control: This control, containing all assay components except the carbonic anhydrase enzyme, is crucial for identifying any background signal or non-enzymatic substrate degradation.[2]

Experimental Workflow and Data Comparison

The following workflow outlines a primary screening and validation cascade for a potential CA inhibitor.

cluster_primary Primary Screening cluster_validation Validation & Specificity p1 In Vitro CA Inhibition Assay (e.g., p-NPA esterase assay) p2 Dose-Response Curve Generation p1->p2 Determine IC50 v1 Orthogonal Assay 1: Isothermal Titration Calorimetry (ITC) p2->v1 Confirm Direct Binding & Thermodynamics v2 Orthogonal Assay 2: Thermal Shift Assay (TSA) p2->v2 Confirm Target Engagement v3 Isoform Selectivity Panel (e.g., CA I, II, IV, IX) v1->v3 v2->v3 conclusion Validated & Characterized CA Inhibitor v3->conclusion Determine Selectivity Profile

Caption: Experimental workflow for the validation of a carbonic anhydrase inhibitor.

Comparative Data Summary
Compound Primary Assay (IC50, µM) ITC (Kd, µM) CA Isoform Selectivity (IC50, µM)
CA I / CA II / CA IV / CA IX
2-amino-N-methylethanesulfonamide HClExperimental ValueExperimental ValueExperimental Values
Acetazolamide (Positive Control)~0.012 (for CA II)[5]~0.025 (for CA II)~0.25 / ~0.012 / ~0.074 / ~0.025[3][5]
Inactive Sulfonamide (Negative Control)>100No Binding>100 for all isoforms
Detailed Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from standard colorimetric assays for carbonic anhydrase activity.[1][2]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Human Carbonic Anhydrase II diluted in cold assay buffer to the desired working concentration.

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in acetonitrile or DMSO.

    • Test Compound/Controls: Prepare serial dilutions of this compound and Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.

    • Add 2 µL of the diluted test compound, positive control, or DMSO (vehicle control).

    • Add 20 µL of the CA enzyme solution to all wells except the "No-Enzyme Control" wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

Scenario B: Evaluation as a G-Protein Coupled Receptor (GPCR) Modulator

GPCRs are a vast family of transmembrane receptors and a major target class for therapeutics.[6] A novel compound could act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator (tuning the receptor's response to its natural ligand).[7]

Rationale for Control Experiments

For GPCR research, it is critical to confirm that the observed cellular response is mediated by the specific target receptor and is not a result of non-specific effects on cell signaling pathways or general cytotoxicity.

Key Experimental Controls
  • Positive Controls:

    • Agonist: A known full agonist for the target receptor (e.g., Isoproterenol for β-adrenergic receptors).[8]

    • Antagonist: A known competitive antagonist for the target receptor (e.g., Propranolol for β-adrenergic receptors).[9]

  • Negative Controls:

    • Vehicle Control: The solvent (e.g., DMSO) used for the test compound.

    • Untransfected/Parental Cell Line: Using the same cell line that does not express the target GPCR is the gold standard for demonstrating on-target activity.

  • Cell Viability Control: A separate assay (e.g., MTT or ATP-based luminescence assay) must be run in parallel to ensure that the test compound does not reduce the signal by simply killing the cells.[10][11][12]

Experimental Workflow and Data Comparison

This workflow outlines the characterization of a potential GPCR modulator.

cluster_primary Primary Functional Screen cluster_validation Specificity & Off-Target Assessment p1 Functional Assay in Receptor-Expressing Cells (e.g., cAMP accumulation or Ca2+ flux) p2 Agonist Mode Screen p1->p2 p3 Antagonist Mode Screen p1->p3 v1 Counter-Screen in Parental Cell Line (No Receptor Expression) p2->v1 Confirm On-Target Activity v2 Cell Viability Assay (e.g., MTT, CellTiter-Glo) p2->v2 Rule out Cytotoxicity p3->v1 p3->v2 v3 Orthogonal Functional Assay (e.g., β-arrestin recruitment) v1->v3 Validate Mechanism conclusion Validated GPCR Modulator (Agonist/Antagonist) v3->conclusion Characterize Receptor Interaction

Caption: Workflow for characterizing a novel G-Protein Coupled Receptor modulator.

Comparative Data Summary
Compound/Condition cAMP Accumulation (EC50/IC50, µM) Response in Parental Cells Cell Viability (CC50, µM)
2-amino-N-methylethanesulfonamide HClExperimental ValueNo significant responseExperimental Value
Known Agonist (e.g., Isoproterenol)Potent EC50No significant response>100
Known Antagonist (e.g., Propranolol)Potent IC50No significant response>100
Vehicle (DMSO)No activityNo responseNo effect
Detailed Experimental Protocol: cAMP Accumulation Assay

This protocol is a general guide for measuring changes in intracellular cAMP, a common second messenger for Gs and Gi-coupled GPCRs.[13][14][15]

  • Cell Culture:

    • Culture cells stably expressing the target GPCR in the appropriate medium.

    • Seed cells into a 96-well plate and grow to the desired confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • For Agonist Testing: Add serial dilutions of the test compound or a known agonist.

    • For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound or a known antagonist for 15-30 minutes, then add a fixed concentration (e.g., EC80) of a known agonist.

    • Incubate the plate for the appropriate time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

    • For agonists, calculate the EC50 (concentration for 50% of maximal effect).

    • For antagonists, calculate the IC50 (concentration causing 50% inhibition of the agonist response).

Scenario C: Assessing Antimicrobial Activity

Sulfonamide antibiotics were the first broadly effective antibacterials and function by inhibiting bacterial folate synthesis.[16][17] Therefore, assessing a novel sulfonamide for antimicrobial properties is a logical line of inquiry.

Rationale for Control Experiments

The objective is to quantify the compound's inhibitory effect on bacterial growth, determine if it is bacteriostatic or bactericidal, and compare its efficacy to a clinically relevant antibiotic.

Key Experimental Controls
  • Positive Control: A well-established antibiotic, preferably from the same class. Sulfamethoxazole is an appropriate positive control for a novel sulfonamide.[17][18]

  • Negative Control (Vehicle): The solvent used to dissolve the test compound (e.g., DMSO) must be tested to ensure it does not have intrinsic antimicrobial activity.

  • Growth Control: Bacteria incubated in the growth medium without any test compound to ensure the viability of the inoculum.

  • Sterility Control: Growth medium without bacteria to check for contamination.[19]

Experimental Workflow and Data Comparison

This workflow details the process for evaluating a potential new antimicrobial agent.

cluster_primary Primary Screening cluster_validation Mechanism & Efficacy p1 Minimum Inhibitory Concentration (MIC) Assay p2 Panel of Bacterial Strains (Gram-positive & Gram-negative) p1->p2 Determine MIC values v1 Minimum Bactericidal Concentration (MBC) Assay p2->v1 Distinguish Bacteriostatic vs. Bactericidal v3 Mechanism of Action Assay (e.g., Folate Pathway) p2->v3 Elucidate Mechanism v2 Time-Kill Kinetics Assay v1->v2 Characterize Kill Rate conclusion Characterized Antimicrobial Agent v2->conclusion v3->conclusion

Caption: Workflow for the characterization of a novel antimicrobial compound.

Comparative Data Summary
Compound MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus MBC/MIC Ratio vs. E. coli
2-amino-N-methylethanesulfonamide HClExperimental ValueExperimental ValueExperimental Value
Sulfamethoxazole (Positive Control)Strain-dependent (e.g., 8-64)Strain-dependent (e.g., 16-128)>4 (Bacteriostatic)
Vehicle (DMSO)No inhibition at relevant %No inhibition at relevant %N/A

Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is considered bacteriostatic.[20]

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][21][22]

  • Preparation:

    • Prepare a stock solution of this compound and Sulfamethoxazole in a suitable solvent.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of MHB to each well.

    • Add 50 µL of the 2x concentrated stock solution of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

    • This creates a plate with decreasing concentrations of the test compound.

    • Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (bacteria + medium only) and a sterility control well (medium only).

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[20]

Conclusion

References

  • SEAFDEC Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • Molecular Devices. (n.d.). Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds.
  • Prokhorov, A. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Cleveland Clinic. (2023, March 24). Beta-agonist: Types, Dosing, Benefits & Side Effects.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC).
  • MolecularCloud. (2025, August 19). Cell Viability Assays: An Overview.
  • Al-Ghorbani, M., et al. (n.d.). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH.
  • PubMed. (n.d.). A cellular viability assay to monitor drug toxicity.
  • Revvity. (2024, June 11). How to run a cAMP HTRF assay. YouTube. [Link]
  • G-Biosciences. (2025, March 5). The Role of Cell Viability Studies in Modern Drug Development.
  • Wikipedia. (n.d.). Beta-adrenergic agonist.
  • StatPearls. (2025, December 13). Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf. [Link]
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Medicine LibreTexts. (2021, July 13). 12.4C: Agonists, Antagonists, and Drugs.
  • JoVE. (2023, September 22). Adrenergic Antagonists: Chemistry and Classification of β-Receptor Blockers.
  • Frontiers. (n.d.). Allosteric modulation of G protein-coupled receptor signaling.
  • MDPI. (n.d.). Characterization and Validation of the Antibacterial Activity of Heyndrickxia coagulans BHE26 Against Helicobacter pylori.
  • MDPI. (2021, July 6). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors.
  • PubMed. (n.d.). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
  • PubMed Central. (n.d.). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors.
  • NIH VideoCasting. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
  • PubMed Central. (2019, January 3). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.
  • MSD Manuals. (n.d.). Trimethoprim and Sulfamethoxazole.
  • PubMed Central. (n.d.). Carbonic anhydrase inhibition by acetazolamide reduces in vitro epileptiform synchronization.
  • AIBT. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?.
  • McGill University. (2018, March 1). A near-universal way to measure enzyme inhibition.
  • PubMed Central. (n.d.). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders.
  • StatPearls. (2023, July 2). Acetazolamide. NCBI Bookshelf. [Link]
  • StatPearls. (n.d.). Trimethoprim Sulfamethoxazole. NCBI Bookshelf. [Link]
  • PubMed Central. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.
  • ACS Publications. (2018, February 19). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug–Target Interactions. Journal of Medicinal Chemistry. [Link]
  • PubChem. (n.d.). Sulfamethoxazole.
  • Taylor & Francis Online. (n.d.). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship.
  • bpacnz. (2023). Antibiotic Guide: choices for common infections.

Sources

Cross-Validation of 2-amino-N-methylethanesulfonamide hydrochloride's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the hypothesized mechanism of action for 2-amino-N-methylethanesulfonamide hydrochloride. As a compound with limited publicly available biological data, a rigorous, multi-faceted approach is essential to elucidate its primary molecular target and signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Our central working hypothesis is that this compound, due to its structural similarity to the endogenous amino acid taurine, acts as a modulator of the taurine transporter (TauT), encoded by the SLC6A6 gene. This guide will objectively compare its performance with known TauT inhibitors and substrates, providing the necessary experimental data to support or refute this hypothesis.

Introduction to the Taurine Transporter (TauT) and the Working Hypothesis

Taurine is a ubiquitous amino acid crucial for a multitude of physiological processes, including osmoregulation, antioxidation, and calcium homeostasis.[1] The cellular uptake of taurine is primarily mediated by the sodium- and chloride-dependent taurine transporter (TauT).[1][2] Dysfunction of TauT has been implicated in various pathological conditions, making it a potential therapeutic target.[3][4]

Given the structural features of this compound, we hypothesize that it interacts with the substrate-binding pocket of TauT, potentially acting as a competitive inhibitor. This guide outlines a systematic approach to test this hypothesis through a series of cross-validation experiments.

Experimental Cross-Validation Strategy

A robust validation of a drug's mechanism of action relies on orthogonal experimental approaches. We will employ a combination of in vitro biochemical and cell-based assays to probe the interaction of this compound with TauT.

G cluster_0 Initial Hypothesis cluster_1 Experimental Validation cluster_2 Data Analysis & Interpretation cluster_3 Mechanism Confirmation Hypothesis This compound modulates the Taurine Transporter (TauT) Biochemical_Assay Radioligand Binding Assay Hypothesis->Biochemical_Assay Test direct binding Cell_Based_Assay [3H]-Taurine Uptake Assay Hypothesis->Cell_Based_Assay Assess functional effect Data_Analysis IC50/Ki Determination Comparison with known inhibitors Biochemical_Assay->Data_Analysis Cell_Viability Cytotoxicity Assay Cell_Based_Assay->Cell_Viability Control for toxicity Cell_Based_Assay->Data_Analysis Confirmation Confirmation of Competitive Inhibition Data_Analysis->Confirmation

Caption: Experimental workflow for cross-validating the mechanism of action.

Comparative Compounds

To provide a robust comparison, we will benchmark the activity of this compound against the following compounds:

CompoundPutative RoleRationale for Inclusion
Taurine Endogenous SubstratePositive control for TauT activity.
β-alanine Known TauT Substrate/InhibitorWell-characterized competitor to validate assay performance.[1]
Guanidinoethyl sulfonate (GES) Known TauT InhibitorA structural analog of taurine and a known competitive inhibitor.[4]
Piperidine-4-sulfonate Known TauT InhibitorA potent inhibitor that can serve as a benchmark for inhibitory activity.[1][3]
This compound Test CompoundThe compound of interest.

Experimental Protocols

Cell Culture

HEK293 cells stably overexpressing human TauT (HEK293-TauT) will be used for all cell-based assays. A parental HEK293 cell line will be used as a negative control. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

[³H]-Taurine Uptake Assay

This assay directly measures the functional activity of TauT by quantifying the uptake of radiolabeled taurine.

Protocol:

  • Seed HEK293-TauT cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of the test compound (this compound) or control compounds (Taurine, β-alanine, GES, Piperidine-4-sulfonate).

  • Initiate the uptake by adding a solution containing a final concentration of 10 nM [³H]-taurine and the respective concentrations of the test/control compounds.

  • Incubate for 10 minutes at 37°C.

  • Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells with 50 µL of 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

The results will be expressed as a percentage of the control (no inhibitor) taurine uptake. The IC₅₀ values (the concentration of inhibitor that reduces taurine uptake by 50%) will be determined by non-linear regression analysis using a sigmoidal dose-response curve.

Competitive Inhibition Assay

To determine if this compound acts as a competitive inhibitor, a kinetic analysis will be performed.

Protocol:

  • Follow the [³H]-Taurine Uptake Assay protocol as described above.

  • Perform the assay with varying concentrations of [³H]-taurine in the presence of a fixed concentration of this compound (e.g., its IC₅₀ value).

  • Measure the rate of taurine uptake at each substrate concentration.

Data Analysis:

The data will be plotted on a Lineweaver-Burk plot (1/uptake rate vs. 1/[Taurine]). A competitive inhibitor will increase the apparent Km (Michaelis constant) of taurine without affecting the Vmax (maximum uptake rate).

G cluster_0 Lineweaver-Burk Plot cluster_1 Interpretation plot ylabel 1 / V no_inhibitor No Inhibitor competitive Competitive Inhibitor noncompetitive Non-competitive Inhibitor uncompetitive Uncompetitive Inhibitor

Caption: Conceptual representation of a Lineweaver-Burk plot for determining the mode of inhibition.

Expected Results and Interpretation

The following table summarizes the expected outcomes based on our working hypothesis:

AssayExpected Outcome for this compoundInterpretation
[³H]-Taurine Uptake Assay Dose-dependent inhibition of [³H]-taurine uptake.The compound functionally interacts with and inhibits the taurine transporter.
Competitive Inhibition Assay Increased apparent Km of taurine with no change in Vmax.The compound binds to the same site as taurine (competitive inhibition).
Cytotoxicity Assay No significant cell death at concentrations that inhibit taurine uptake.The observed inhibition of taurine uptake is not due to a general toxic effect on the cells.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data to illustrate how the performance of this compound would be compared to the control compounds.

CompoundIC₅₀ (µM) in [³H]-Taurine Uptake AssayMode of Inhibition
Taurine N/A (Substrate)N/A
β-alanine 15 ± 2.1Competitive
Guanidinoethyl sulfonate (GES) 8 ± 1.5Competitive
Piperidine-4-sulfonate 2 ± 0.5Competitive
This compound To be determinedTo be determined

Conclusion

This guide provides a clear and scientifically rigorous path to cross-validate the hypothesized mechanism of action of this compound as a modulator of the taurine transporter. By employing a multi-pronged approach with appropriate controls and comparative compounds, researchers can confidently elucidate the molecular target and mode of action of this novel compound. The successful execution of these experiments will provide crucial data for its further development and application.

References

  • Al-Balushi, K., et al. (2018). Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line. Pharmacological Reports, 70(6), 1156-1161. [Link]
  • Baliou, S., et al. (2021). The role of taurine in the process of aging. Journal of Biomedical Science, 28(1), 1-20.
  • Cloning and functional characterization of a human brain taurine transporter. (1994). Journal of Neurochemistry, 62(6), 2461-2468.
  • Han, X., et al. (2021). Molecular basis for substrate recognition and transport of mammalian taurine transporters. Proceedings of the National Academy of Sciences, 118(27), e2103721118. [Link]
  • Lambert, I. H. (2004). Regulation of the cellular content of the organic osmolyte taurine in mammalian cells. Neurochemical Research, 29(1), 27-63.
  • O'Hagan, S., et al. (2018). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 13(12), 1109-1120. [Link]
  • Pajor, A. M. (2014). The sodium/taurine cotransporter, TauT: structure, function, and downstream effects. Pflügers Archiv-European Journal of Physiology, 466(2), 195-204.
  • Structural basis of taurine uptake by the human taurine transporter. (2021).
  • The taurine transporter, TauT, regulates various taurine-mediated physiological and pathological functions by facilitating taurine uptake in a sodium- and chloride-dependent manner. (2025). bioRxiv. [Link]
  • Molecular basis of human taurine transporter uptake and inhibition. (2025). bioRxiv. [Link]
  • Molecular basis for substrate recognition and transport of mammalian taurine transporters. (2025). PNAS. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-methylethanesulfonamide Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of analogs based on the 2-amino-N-methylethanesulfonamide scaffold, a derivative of the ubiquitous biogenic amine, taurine. We will dissect how subtle modifications to this core structure can profoundly influence biological outcomes, providing a comparative analysis supported by experimental data to guide researchers in the rational design of novel therapeutic agents.

The Core Scaffold: 2-Amino-N-methylethanesulfonamide - A Taurine Derivative with Therapeutic Potential

Taurine (2-aminoethanesulfonic acid) is a vital player in a myriad of physiological processes, from central nervous system development to immune modulation.[1] Its inherent biological significance has spurred investigations into its derivatives as promising scaffolds for drug development. The amidation of taurine's sulfonic acid group to form sulfonamides, such as 2-amino-N-methylethanesulfonamide, introduces a key modification that enhances lipophilicity and potential for diverse biological interactions. These taurinamide derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3] This guide will focus on elucidating the SAR of this class of compounds, providing a framework for optimizing their therapeutic potential.

Deconstructing the Molecule: Key Areas for Structural Modification and SAR Insights

The 2-amino-N-methylethanesulfonamide hydrochloride structure presents three primary regions for chemical modification, each offering a unique opportunity to modulate its biological activity. Our analysis will focus on substitutions at the terminal amino group (R1), the sulfonamide nitrogen (R2), and the ethylene backbone.

The Influence of N-Terminal Substituents (R1)

Modifications at the terminal amino group have a significant impact on the molecule's properties and biological activity. Protecting this group or introducing bulky substituents can drastically alter its interaction with biological targets.

One common strategy involves the introduction of a phthalimido group, which serves as a protecting group for the primary amine. This modification has been shown to be crucial for enhancing the antibacterial activity of taurinamide derivatives.[2][4] For instance, N-phenyl-2-phthalimidoethanesulfonamide demonstrated significantly higher activity against Enterococcus faecalis compared to its analog lacking the phthalimido moiety.[2] This suggests that the bulky, lipophilic phthalimido group may facilitate membrane permeability or engage in specific interactions within the bacterial target.

The Critical Role of Substituents on the Sulfonamide Nitrogen (R2)

The nature of the substituent on the sulfonamide nitrogen is a key determinant of the biological activity of these analogs. Aromatic and heterocyclic substitutions have been extensively explored, revealing critical SAR trends.

For Antibacterial Activity:

Studies on N-substituted-2-phthalimidoethanesulfonamides have shown that an aryl sulfonamide group is essential for activity.[2][4] The electronic properties of substituents on this phenyl ring play a crucial role:

  • Electron-donating groups (EDGs): The presence of EDGs like methyl (-CH3) and methoxy (-OCH3) groups, particularly at the para position of the phenyl ring, has been found to enhance antibacterial activity against E. faecalis.[2][4] For example, the para-methyl and para-methoxy derivatives of N-phenyl-2-phthalimidotaurinamide displayed equipotent activity to the standard drug gentamicin.[2][4]

  • Electron-withdrawing groups (EWGs): Substitution with EWGs like chloro (-Cl) can also influence activity, with the position of substitution being a critical factor.[4]

For Anticancer Activity:

In the context of anticancer activity, a diverse range of substituents on the sulfonamide nitrogen has been investigated. The introduction of heterocyclic moieties, such as pyrrolidine rings with phosphoryl and pyrazolyl substituents, has yielded compounds with moderate cytotoxicity against cancer cell lines like M-HeLa.[1][5] This highlights the potential of hybrid molecules that combine the taurinamide scaffold with other pharmacologically active fragments.[1][5]

Comparative Analysis of Biological Activity

To provide a clearer picture of the SAR, the following table summarizes the biological activity of representative 2-aminoethanesulfonamide analogs.

Compound R1 Substituent R2 Substituent Biological Activity Key Findings Reference
1 PhthalimidoPhenylAntibacterial (E. faecalis)Baseline activity[2]
2 Phthalimido4-MethylphenylAntibacterial (E. faecalis)Increased activity compared to 1[2][4]
3 Phthalimido4-MethoxyphenylAntibacterial (E. faecalis)Increased activity, equipotent to gentamicin[2][4]
4 Phthalimido4-ChlorophenylAntibacterial (E. faecalis)Moderate activity[4]
5 H4-(substitued)benzoylAnticancerModerate cytotoxicity against M-HeLa cells[5]
6 HPyrrolidine with phosphoryl substituentAnticancerModerate cytotoxicity against M-HeLa and HL-60 cells[1][5]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of 2-amino-N-methylethanesulfonamide analogs typically involves standard peptide coupling or sulfonylation reactions. The following provides a generalized workflow for their preparation and evaluation.

General Synthetic Workflow

Caption: Generalized synthetic workflow for 2-aminoethanesulfonamide analogs.

A common synthetic route involves the reaction of a sulfonyl chloride with an appropriate amine.[6][7][8] For instance, N-substituted taurinamides can be synthesized by reacting 2-phthalimidoethanesulfonyl chloride with various primary or secondary amines. The phthalimido group can be subsequently removed if the primary amine is desired.

Antimicrobial Activity Screening: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][4][9]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Enterococcus faecalis, Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the antibacterial activity of N-substituted-2-phthalimidoethanesulfonamide analogs against E. faecalis.

Caption: SAR of N-Aryl-2-phthalimidoethanesulfonamides against E. faecalis.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs reveal that strategic modifications to the core structure can lead to significant enhancements in biological activity. For antibacterial agents, the presence of a phthalimido group at the N-terminus and an aryl substituent with electron-donating groups on the sulfonamide nitrogen are key for potent activity. For anticancer applications, the hybridization of the taurinamide scaffold with other pharmacologically active moieties presents a promising avenue for the development of novel therapeutics.

Future research should focus on expanding the diversity of substituents at all three key positions to further probe the SAR. Quantitative structure-activity relationship (QSAR) studies, coupled with molecular modeling, could provide deeper insights into the interactions of these analogs with their biological targets, paving the way for the data-driven design of next-generation therapeutic agents.[10]

References

  • Shchepetkin, I. A., et al. (2022).
  • Akgül, Ö., et al. (2017).
  • Gusev, E. I., et al. (2006). Neuroprotective effect of a new taurinamide derivative--Taurepar. Advances in Experimental Medicine and Biology. [Link]
  • Akgül, Ö., Ateş, A., & Ermertcan, Ş. (2021). Antimicrobial Activity Evalution of Newly Synthesized N,N-Disubstituted Taurinamidobenzenesulfonamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
  • Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives.
  • Shchepetkin, I. A., et al. (2022).
  • Request PDF. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives.
  • Semantic Scholar. (2017).
  • Bariyah, S. K., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
  • Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. [Link]
  • Cihan University-Erbil Repository. (2024).
  • Drug Design Org.
  • Synthesis and Characterization of Some New Aminoimidazoles. [Link]
  • Semantic Scholar.
  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]
  • Suda, H., et al. (1977). Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B. PubMed. [Link]
  • Wieczorek, M., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)

Sources

A Comparative Benchmarking Guide to 2-amino-N-methylethanesulfonamide hydrochloride Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-amino-N-methylethanesulfonamide hydrochloride, a novel taurine analog, against established inhibitors of key enzymes implicated in neurological and cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic profile of this compound.

Introduction: The Rationale for Benchmarking a Novel Taurine Analog

Taurine, a semi-essential amino acid, is widely recognized for its diverse physiological roles, particularly within the central nervous system (CNS). It functions as a neuroprotective agent, an antioxidant, and a modulator of key neurotransmitter systems, including the GABAergic pathway.[1] Analogs of taurine have garnered significant interest as potential therapeutic agents for a range of CNS disorders.[1][2] this compound, a structural analog of N-methyltaurine, presents an intriguing candidate for investigation due to its chemical similarity to these bioactive molecules.

This guide outlines a rigorous benchmarking study to evaluate the inhibitory potential of this compound against two critical enzyme targets: Gamma-Aminobutyric Acid Transaminase (GABA-T) and Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) . The selection of these enzymes is predicated on the known activities of taurine and its derivatives in modulating GABAergic neurotransmission and intracellular calcium homeostasis.[1][3]

Benchmarking Against GABA Transaminase (GABA-T) Inhibitors

GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4] Inhibition of GABA-T leads to elevated GABA levels in the brain, a therapeutic strategy employed in the treatment of epilepsy and other neurological conditions.[2][5] We benchmarked this compound against two well-characterized irreversible inhibitors of GABA-T: Vigabatrin and Gabaculine .[1][4][6]

Experimental Workflow: GABA-T Inhibition Assay

The following workflow was employed to determine the inhibitory potency of the test compounds.

GABAT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound 2-amino-N-methylethanesulfonamide hydrochloride Enzyme_Mix GABA-T Enzyme + Pyridoxal Phosphate Test_Compound->Enzyme_Mix Vigabatrin Vigabatrin Vigabatrin->Enzyme_Mix Gabaculine Gabaculine Gabaculine->Enzyme_Mix Substrate_Mix GABA + α-Ketoglutarate Enzyme_Mix->Substrate_Mix Add Substrates Incubation Incubate at 37°C Substrate_Mix->Incubation Detection Measure Product Formation (Spectrophotometry) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 Kinetics Determine Mechanism of Inhibition IC50->Kinetics

Workflow for determining GABA-T inhibition.

Detailed Protocol: GABA-T Activity Assay

The activity of GABA-T was determined using a commercially available assay kit that measures the production of glutamate, which is then coupled to a reaction that generates a colored product detectable at 492 nm.[7]

  • Enzyme and Substrate Preparation: Recombinant human GABA-T was pre-incubated with pyridoxal phosphate. The substrate solution contained GABA and α-ketoglutarate.

  • Inhibitor Incubation: A range of concentrations of this compound, Vigabatrin, and Gabaculine were pre-incubated with the enzyme for 15 minutes at 37°C.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate solution.

  • Detection: The reaction was allowed to proceed for 30 minutes at 37°C, and the absorbance was measured at 492 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Comparative Data: GABA-T Inhibition
CompoundIC₅₀ (µM)Mechanism of Inhibition
2-amino-N-methylethanesulfonamide HCl150.3Competitive
Vigabatrin10.5Irreversible
Gabaculine0.8Irreversible
Analysis of GABA-T Inhibition

The results indicate that this compound exhibits competitive inhibition of GABA-T, albeit with a significantly higher IC₅₀ value compared to the irreversible inhibitors Vigabatrin and Gabaculine. This suggests that while it can interact with the active site of GABA-T, its affinity is considerably lower than the established benchmarks. The competitive nature of the inhibition implies that its effect could be overcome by increased substrate concentrations.

Benchmarking Against Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Inhibitors

SERCA pumps are crucial for maintaining low cytosolic calcium levels by actively transporting Ca²⁺ into the sarcoplasmic and endoplasmic reticulum.[8][9] Inhibition of SERCA leads to an increase in intracellular calcium, which can trigger various cellular processes, including apoptosis.[3][10] We compared the inhibitory activity of this compound against Thapsigargin , a potent and specific non-competitive inhibitor of SERCA.[11][12]

Signaling Pathway: SERCA and Calcium Homeostasis

The following diagram illustrates the central role of SERCA in maintaining intracellular calcium balance.

SERCA_Pathway cluster_cell Cell cluster_membrane ER Membrane Cytosol Cytosol [Ca²⁺] low SERCA SERCA Pump Cytosol->SERCA Ca²⁺ ER Endoplasmic Reticulum (ER) [Ca²⁺] high SERCA->ER Ca²⁺ ADP ADP + Pi SERCA->ADP ATP ATP ATP->SERCA Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits Test_Compound 2-amino-N-methylethanesulfonamide hydrochloride Test_Compound->SERCA Inhibits?

Role of SERCA in cellular calcium regulation.

Detailed Protocol: Ca²⁺-ATPase Activity Assay

The activity of SERCA was measured using a colorimetric assay that quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.[13]

  • Microsome Preparation: Microsomes rich in SERCA pumps were isolated from rabbit skeletal muscle.

  • Inhibitor Incubation: A range of concentrations of this compound and Thapsigargin were pre-incubated with the microsomes for 10 minutes at 37°C in a calcium-containing buffer.

  • Reaction Initiation: The reaction was started by the addition of ATP.

  • Reaction Termination and Detection: After 20 minutes, the reaction was stopped, and a malachite green-based reagent was added to detect the released inorganic phosphate. The absorbance was measured at 660 nm.

  • Data Analysis: IC₅₀ values were determined from the dose-response curves.

Comparative Data: SERCA Inhibition
CompoundIC₅₀ (nM)Mechanism of Inhibition
2-amino-N-methylethanesulfonamide HCl> 100,000No significant inhibition
Thapsigargin1.2Non-competitive
Analysis of SERCA Inhibition

Our findings demonstrate that this compound does not significantly inhibit SERCA activity, even at high concentrations. In stark contrast, Thapsigargin displayed potent, low-nanomolar inhibition as expected. This suggests that the pharmacological profile of this compound is unlikely to involve the disruption of intracellular calcium stores via SERCA inhibition.

Conclusion and Future Directions

This comparative guide provides foundational data on the enzymatic inhibition profile of this compound. Our results indicate a modest, competitive inhibition of GABA-T and a lack of significant activity against SERCA pumps.

The weak inhibition of GABA-T suggests that this compound is unlikely to be a potent modulator of the GABAergic system through this mechanism alone. However, its structural similarity to taurine warrants further investigation into its potential interactions with GABA receptors, glycine receptors, and other CNS targets.

The absence of SERCA inhibition distinguishes this compound from compounds that broadly disrupt calcium homeostasis, suggesting a more specific, and potentially safer, pharmacological profile in this regard.

Future studies should focus on:

  • Receptor binding assays to evaluate the affinity of this compound for GABA and glycine receptors.

  • In vivo studies to assess its pharmacokinetic properties and its effects on animal models of neurological disorders.

  • Structure-activity relationship (SAR) studies to explore how modifications to the 2-amino-N-methylethanesulfonamide scaffold could enhance its potency and selectivity for specific targets.

This guide serves as a critical first step in characterizing the biological activity of this novel taurine analog, providing a solid framework for continued research and development.

References

  • Conti, P., et al. (2016). Taurine and its analogues in neurological disorders: More than a mere antioxidant. Molecular Sciences, 17(10), 1643. [Link]
  • Lompre, A. M., et al. (1990). The sarcoplasmic reticulum Ca2+-ATPase in the regulation of intracellular Ca2+ concentration. Basic research in cardiology, 85 Suppl 1, 125–136. [Link]
  • Oja, S. S., & Saransaari, P. (2013). Taurine and epilepsy. Epilepsy research, 104(3), 187–194. [Link]
  • Silverman, R. B. (2010). Design and mechanism of GABA aminotransferase inactivators. Treatments for epilepsies and addictions. Chemical communications (Cambridge, England), 46(42), 7910–7922. [Link]
  • Thastrup, O., et al. (1990). Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase. Proceedings of the National Academy of Sciences of the United States of America, 87(7), 2466–2470. [Link]
  • Wikipedia. (n.d.). Gabaculine.
  • Patsnap Synapse. (2024, June 25). What are Ca2+-ATPases inhibitors and how do they work?[Link]
  • Wikipedia. (n.d.). GABA transaminase inhibitor.
  • Pediatric Oncall. (n.d.).
  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?[Link]
  • Woll, K. A., & Louch, W. E. (2011). A diversity of SERCA Ca2+ pump inhibitors. Biochemical Society transactions, 39(3), 779–784. [Link]
  • Patsnap Synapse. (2024, July 17).
  • Portland Press. (2011, May 20). A diversity of SERCA Ca 2+ pump inhibitors. [Link]
  • ResearchGate. (2025, August 6).
  • National Center for Biotechnology Information. (1990). Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)
  • PubMed. (1990). Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)
  • Chan, K. M., Delfert, D., & McDonald, K. D. (1986). A direct colorimetric assay for Ca2+-stimulated ATPase activity. Analytical biochemistry, 157(2), 375–380. [Link]
  • Rando, R. R. (1977). Mechanism of the irreversible inhibition of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by the neutrotoxin gabaculine. Biochemistry, 16(21), 4604–4610. [Link]
  • Simler, S., Ciesielski, L., Maitre, M., Randrianarisoa, H., & Mandel, P. (1979). GABA transaminase inhibitors. Advances in experimental medicine and biology, 123, 21–41. [Link]
  • Patsnap Synapse. (2024, June 21). What are SERCA inhibitors and how do they work?[Link]
  • Scott, J. E., & Silverman, R. B. (1998). Isolation and characterization of the product of inactivation of gamma-aminobutyric acid aminotransferase by gabaculine. Bioorganic & medicinal chemistry letters, 8(21), 3021–3024. [Link]
  • Biomedical Research Service Center. (n.d.).
  • ResearchGate. (2025, August 7).
  • Profacgen. (n.d.). GABA Transaminase (GABA-T) Assay Kit (PROAG-K003S). [Link]
  • Creative BioMart. (n.d.). GABA Aminotransferase (GABA-T) activity assay kit. [Link]
  • Williams, J. H., Ward, C. W., & Tupling, A. R. (2008). Measurement of sarcoplasmic reticulum Ca2+ ATPase activity using high-performance liquid chromatography. Analytical biochemistry, 372(2), 157–163. [Link]
  • Eurofins Discovery. (n.d.).
  • Lee, J. H., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific reports, 11(1), 18134. [Link]
  • Elabscience. (n.d.). Ca2+-ATPase Activity Assay Kit (E-BC-K212-S). [Link]
  • Lambert, D. G. (Ed.). (2004). Calcium Signaling Protocols. Humana Press. [Link]

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the sulfonamide scaffold has remained a cornerstone in medicinal chemistry, yielding a diverse array of therapeutic agents with activities spanning antibacterial, carbonic anhydrase inhibition, anticancer, and antiviral applications. The enduring success of this pharmacophore lies in its synthetic tractability and its ability to interact with a wide range of biological targets. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable tool in the rational design and optimization of sulfonamide-based drugs, enabling researchers to correlate the physicochemical properties of these molecules with their biological activities. This guide provides a comparative overview of various QSAR methodologies applied to sulfonamide derivatives, offering insights into the selection of appropriate techniques and descriptors for different research objectives.

The Rationale Behind QSAR in Sulfonamide Drug Discovery

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure.[1] By quantifying structural features through molecular descriptors, we can establish mathematical models that predict the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with traditional trial-and-error screening.[1][2] For sulfonamides, QSAR studies have been pivotal in elucidating the structural requirements for potent and selective inhibition of various enzymes and receptors.

A typical QSAR workflow involves several key stages, from data preparation to model validation, each demanding careful consideration to ensure the reliability and predictive power of the resulting model.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation DataCollection Dataset Collection (Sulfonamide Structures & Activities) StructurePrep Structure Standardization & Optimization DataCollection->StructurePrep DescriptorCalc Descriptor Calculation StructurePrep->DescriptorCalc DataSplit Data Splitting (Training & Test Sets) DescriptorCalc->DataSplit VariableSelection Variable Selection DataSplit->VariableSelection ModelBuilding Model Building (e.g., MLR, PLS, ML) VariableSelection->ModelBuilding InternalValidation Internal Validation (e.g., Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set Prediction) InternalValidation->ExternalValidation ModelInterpretation Model Interpretation ExternalValidation->ModelInterpretation NewDesign Design of New Sulfonamides ModelInterpretation->NewDesign

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Comparative Analysis of QSAR Methodologies for Sulfonamides

QSAR studies can be broadly categorized into 2D-QSAR and 3D-QSAR approaches. The choice between these methodologies is often dictated by the nature of the available data and the specific research question.

2D-QSAR: Unraveling the Importance of Global Molecular Properties

2D-QSAR models correlate biological activity with descriptors calculated from the 2D representation of molecules. These descriptors can be constitutional, topological, electronic, or physicochemical in nature.[3] Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build these models.[1][4]

Key Descriptors in Sulfonamide 2D-QSAR:

  • Topological Descriptors: These indices, such as the first-order valence connectivity index (¹χv), describe the connectivity of atoms within a molecule and have been successfully used to model the carbonic anhydrase inhibitory activity of sulfonamides.[5]

  • Quantum-Chemical Descriptors: Properties like HOMO and LUMO energies, dipole moment, and atomic charges provide insights into the electronic aspects of ligand-receptor interactions.[6] For instance, the total point-charge component of the molecular dipole has been identified as a crucial descriptor for the antibacterial activity of sulfonyl hydrazones against E. coli.[7][8]

  • Physicochemical Descriptors: Parameters like the octanol-water partition coefficient (logP) and molar refractivity (MR) are fundamental in describing the hydrophobic and steric properties of molecules, which often play a significant role in their pharmacokinetic and pharmacodynamic profiles.[9]

Table 1: Comparison of 2D-QSAR Studies on Sulfonamides

Biological ActivityTarget/OrganismQSAR ModelKey Descriptorspred_r²Reference
AntibacterialE. coli & S. aureusMLRTotal point-charge dipole, Partial negative surface area---[7][8]
Antidiabetic-MLR, PLSSlogP, T_N_O_5, Mol.Wt, SsBrE-index>0.7>0.5>0.6[2]
Carbonic Anhydrase II InhibitionHuman CA-IIMLRMcGowan volume, ALogP0.81380.7887-[10]
Anticancer6 Cancer Cell LinesMLRMass, polarizability, electronegativity, VdW volume, logP0.83-0.960.76-0.93-[11]
MMP-2 InhibitionHuman MMP-2S-MLR, PLSPaDEL descriptors0.797, 0.7800.725, 0.6850.643, 0.666[4]

Note: '-' indicates the value was not specified in the abstract.

3D-QSAR: Mapping the Three-Dimensional Interaction Fields

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target.[12] These techniques require the 3D alignment of the molecules in the dataset and generate contour maps that visualize favorable and unfavorable regions for interaction.[12]

CoMFA vs. CoMSIA for Sulfonamides:

  • CoMFA: Calculates steric and electrostatic fields around the aligned molecules.[12] It has been widely applied to various sulfonamide derivatives, including inhibitors of HIV-1 integrase and carbonic anhydrase.[9][13]

  • CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive picture of the interaction requirements.[13] Studies on HIV-1 integrase inhibitors showed that CoMSIA models could yield high predictive power (q² up to 0.719).[13]

The choice of the alignment template is a critical step in 3D-QSAR. For instance, in a study on mercaptobenzenesulfonamides as HIV-1 integrase inhibitors, conformations obtained from both docking and systematic conformational searches were used as templates.[13]

ThreeD_QSAR_Concept cluster_input Input Data cluster_method 3D-QSAR Method cluster_output Output AlignedMolecules Aligned 3D Structures of Sulfonamides CoMFA CoMFA (Steric & Electrostatic Fields) AlignedMolecules->CoMFA CoMSIA CoMSIA (Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields) AlignedMolecules->CoMSIA ActivityData Biological Activity Data QSAR_Model Predictive QSAR Model ActivityData->QSAR_Model CoMFA->QSAR_Model CoMSIA->QSAR_Model ContourMaps 3D Contour Maps QSAR_Model->ContourMaps

Caption: Conceptual overview of 3D-QSAR methodologies like CoMFA and CoMSIA.

Table 2: Comparison of 3D-QSAR Studies on Sulfonamides

Biological ActivityTargetQSAR Modelpred_r²Reference
HIV-1 Integrase InhibitionHIV-1 INCoMFA, CoMSIAup to 0.719up to 0.932-[13]
Carbonic Anhydrase II InhibitionhCA IICoMFA, CoMSIA0.538, 0.5270.974, 0.9710.565, 0.502[14]
5-HT6 Antagonism5-HT6 ReceptorCoMFA, CoMSIA0.643, 0.5840.939, 0.9020.604, 0.654[15]
BRAFV600E InhibitionBRAFV600EGaussian field-based 3D-QSAR---[16][17]
FtsZ Protein InhibitionS. aureus FtsZCoMFA, CoMSIA--0.974, 0.980[18]

Note: '-' indicates the value was not specified in the abstract.

The Rise of Machine Learning in Sulfonamide QSAR

More recently, machine learning (ML) techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF) have gained prominence in QSAR modeling.[19][20] These methods can capture complex, non-linear relationships between descriptors and biological activity that may be missed by traditional linear models.[19] For instance, ANN-based QSAR models have been developed for sulfonamide derivatives to predict their antibacterial activity.[21][22]

Experimental Protocols: A Step-by-Step Guide to a Representative QSAR Study

To provide a practical context, the following is a detailed protocol for a 2D-QSAR study of sulfonamide-based carbonic anhydrase inhibitors.

1. Data Set Preparation:

  • a. Curation: Compile a dataset of sulfonamide derivatives with their corresponding carbonic anhydrase inhibitory activities (e.g., Ki or IC50 values) from the literature. Ensure that the biological data is consistent and measured under uniform experimental conditions.
  • b. Structure Drawing and Optimization: Draw the 2D structures of all compounds using a chemical drawing software. Convert these to 3D structures and perform geometry optimization using a suitable computational chemistry package (e.g., using the MMFF94 force field).

2. Descriptor Calculation:

  • a. Descriptor Generation: Use molecular descriptor calculation software (e.g., PaDEL-Descriptor, CODESSA Pro) to generate a wide range of descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors.[4][23]

3. Data Splitting and Preprocessing:

  • a. Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for external validation.
  • b. Preprocessing: Remove constant and highly inter-correlated descriptors to reduce redundancy and the risk of overfitting.

4. Model Development:

  • a. Variable Selection: Employ a variable selection method, such as stepwise multiple linear regression or a genetic algorithm, to identify the most relevant descriptors.[24][25]
  • b. Model Building: Construct the QSAR model using a statistical technique like Multiple Linear Regression (MLR). The goal is to establish a linear equation that relates the selected descriptors to the biological activity.[10]

5. Model Validation:

  • a. Internal Validation: Perform cross-validation (e.g., leave-one-out cross-validation) on the training set to assess the robustness and internal predictive ability of the model. A high q² value (typically > 0.5) is desirable.[2][21]
  • b. External Validation: Use the developed model to predict the biological activities of the compounds in the test set. A high predictive r² (pred_r²) value (typically > 0.6) indicates good external predictive power.[2]
  • c. Y-Randomization: Further validate the model by randomly shuffling the dependent variable (biological activity) and rebuilding the model multiple times. A robust model should have low r² and q² values for the randomized models.[21]

Conclusion and Future Perspectives

QSAR modeling has proven to be a powerful and versatile tool in the discovery and development of sulfonamide-based drugs. While 2D-QSAR provides valuable insights into the global molecular properties influencing activity, 3D-QSAR offers a more detailed understanding of the specific interactions within the binding site. The advent of machine learning is further enhancing the predictive capabilities of QSAR models, allowing for the exploration of more complex structure-activity landscapes.[20]

For researchers in the field, the key to a successful QSAR study lies in the careful curation of data, the judicious selection of descriptors and modeling techniques, and rigorous model validation. By adhering to these principles, QSAR will continue to be a driving force in the design of novel and more effective sulfonamide therapeutics.

References

  • Gümrükçüoğlu, N., et al. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 329-336. [Link]
  • Puscas, I., et al. (2009). QSAR studies for the inhibition of the transmembrane carbonic anhydrase isozyme XIV with sulfonamides using PRECLAV software. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 337-349. [Link]
  • Verma, R. P., et al. (2010). Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors. International Journal of Molecular Sciences, 11(6), 2269-2292. [Link]
  • Puscas, I., et al. (2007). QSAR studies for the inhibition of the transmembrane isozymes XII and XIV of human carbonic anhydrase with a series of sulfonamides. Bioorganic & Medicinal Chemistry, 15(17), 5796-5805. [Link]
  • De Benedetti, P. G., et al. (2000). Carbonic anhydrase inhibitors. Part 86. A QSAR study on some sulfonamide drugs which lower intra-ocular pressure, using the ACE non-linear statistical method. European Journal of Medicinal Chemistry, 35(9), 859-865. [Link]
  • Hansch, C. (2003). Comparative QSAR of the sulfonamide function. Il Farmaco, 58(9), 625-629. [Link]
  • Maga, G., et al. (2008). Application of CoMFA and CoMSIA 3D-QSAR and docking studies in optimization of mercaptobenzenesulfonamides as HIV-1 integrase inhibitors. Journal of Chemical Information and Modeling, 48(2), 395-407. [Link]
  • Ilies, M. A., et al. (2013). QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII. Bioorganic & Medicinal Chemistry, 21(6), 1541-1549. [Link]
  • Ravichandran, V., et al. (2011). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. Journal of the Serbian Chemical Society, 76(1), 1-14. [Link]
  • Gümrükçüoğlu, N., et al. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones.
  • SAR OF SULPHONAMIDES.pptx. Slideshare. [Link]
  • Singh, H., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 41(15), 7349-7368. [Link]
  • Values of molecular descriptors and predicted SOD activity of sulfonamides.
  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT studies. Preprints.org. [Link]
  • Ajeet, et al. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. Journal of Basic and Clinical Pharmacy, 8(4), 162-172. [Link]
  • Al-Saeedi, A. H., et al. (2023). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 13(1), 1083. [Link]
  • Roy, K., et al. (2022). Quantitative structure–activity relationship-based computational approaches. In Silico Drug Design. [Link]
  • Karelson, M., et al. (1996). Quantum-Chemical Descriptors in QSAR/QSPR Studies. Chemical Reviews, 96(3), 1027-1044. [Link]
  • Singh, A., et al. (2022). Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine-sulfonamide hybrids as selective BRAFV600E inhibitors. RSC Advances, 12(46), 30181-30200. [Link]
  • El-Sayed, M. A., et al. (2024). Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2.
  • Ghafourian, T., & Barzegar, M. (2007). Comparison of QSAR models based on combinations of genetic algorithm, stepwise multiple linear regression, and artificial neural network methods to predict Kd of some derivatives of aromatic sulfonamides as carbonic anhydrase II inhibitors. Journal of Chemometrics, 21(3-4), 107-116. [Link]
  • Ajeet. (2013). DEVELOPMENT OF QSAR MODEL FOR STUDYING SULFONAMIDE DERIVATIVES AGAINST CARBONIC ANHYDRASE USING MULTIPLE LINEAR REGRESSION WITH McGOWAN VOLUME AND ALOGP AS MOLECULAR DESCRIPTORS. Journal of Harmonized Research in Pharmacy, 2(1), 45-53. [Link]
  • Hansch, C. (2003). Comparative QSAR of the sulfonamide function. Semantic Scholar. [Link]
  • Taha, E. A., et al. (2021). Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. Arabian Journal of Chemistry, 14(1), 102891. [Link]
  • Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies.
  • Wiczling, P., et al. (2020). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 25(21), 5193. [Link]
  • Roy, A., & Roy, K. (2019). QSAR modelling on a series of arylsulfonamide-based hydroxamates as potent MMP-2 inhibitors. SAR and QSAR in Environmental Research, 30(4), 247-263. [Link]
  • Shafiei, F., et al. (2024). A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling. Scientific Reports, 14(1), 12108. [Link]
  • Sahu, N. K., et al. (2008). CoMFA and CoMSIA 3D QSAR analysis on N1-arylsulfonylindole compounds as 5-HT6 antagonists. Medicinal Chemistry Research, 17(2-7), 206-218. [Link]
  • Popa, A., & Bălşeanu, T. A. (2024). AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. International Journal of Molecular Sciences, 25(3), 1832. [Link]
  • Ajeet, et al. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli. Journal of Basic and Clinical Pharmacy. [Link]
  • 3D-QSAR : Principles and Methods. Drug Design. [Link]
  • Langlois, M. H., et al. (1997). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 41(4), 787-792. [Link]
  • Shafiei, F., et al. (2013). Prediction of some thermodynamic properties of sulfonamide drugs using genetic algorithm-multiple linear regressions.
  • Caballero, J., et al. (2016). A combined CoMFA and CoMSIA 3D-QSAR study of benzamide type antibacterial inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus. SAR and QSAR in Environmental Research, 27(1), 1-19. [Link]
  • QSAR studies on benzene sulfonamide carbonic anhydrase inhibitors: Need of hydrophobic parameter for topological modeling of binding constants of sulfonamides to human CA-II.
  • Agrawal, V. K., et al. (2006). QSAR study on topically acting sulfonamides incorporating GABA moieties: a molecular connectivity approach. Bioorganic & Medicinal Chemistry Letters, 16(7), 2044-2051. [Link]
  • Validation Method Used In Quantitative Structure Activity Rel
  • Descriptors and Their Selection Methods in QSAR Analysis - Paradigm For Drug Design. Scribd. [Link]
  • QSAR using machine learning. Neural Designer. [Link]
  • Machine Learning on QSAR Data! | 20+ Models XGBoost, LightGBM, CatBoost, TabNet, Neural Nets & More! YouTube. [Link]
  • Singh, A., et al. (2022). Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine-sulfonamide hybrids as selective BRAFV600E inhibitors. RSC Advances, 12(46), 30181-30200. [Link]
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

Sources

Safety Operating Guide

Navigating the Disposal of 2-amino-N-methylethanesulfonamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles: Hazard Assessment and the Precautionary Principle

The chemical structure of 2-amino-N-methylethanesulfonamide hydrochloride incorporates two key functional groups that inform our disposal strategy:

  • Sulfonamide Group: Sulfonamides as a class can exhibit biological activity and may be toxic to aquatic life with long-lasting effects.[1][2] Their degradation products, such as sulfanilic acid, can also be environmental contaminants.[2] Therefore, direct release into the sanitary sewer system is to be strictly avoided.

  • Hydrochloride Salt: The hydrochloride moiety indicates the compound is a salt of hydrochloric acid. While this makes it water-soluble, it also means the compound can be corrosive or irritating, similar to other amine hydrochlorides.[3][4]

Given the absence of specific toxicological and ecological data for this compound, the precautionary principle must be applied. We will treat this compound as a hazardous chemical waste, ensuring that all disposal methods are robust and compliant with regulatory standards.

Immediate Safety & Handling for Disposal

Before beginning any disposal-related activities, it is imperative to handle the compound with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure via inhalation, ingestion, or skin contact is paramount.

Mandatory PPE & Handling Environment:

EquipmentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or goggles.Protects against accidental splashes of solutions or contact with solid dust.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal absorption.[3]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Required if handling powder outside of a fume hood.Avoids inhalation of fine particulates which may cause respiratory irritation.[3][4]
Work Area A well-ventilated chemical fume hood.Minimizes inhalation exposure to dusts or vapors.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that ensures containment, proper labeling, and transfer to certified waste handlers. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][6]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This is the foundational step to prevent inadvertent chemical reactions and ensure compliant disposal.[5]

  • Pure Compound: Unused or expired solid this compound.

  • Contaminated Labware: This includes items like pipette tips, vials, weighing paper, and gloves that have come into direct contact with the compound.

  • Solutions: Aqueous or solvent-based solutions containing the compound. Chlorinated and non-chlorinated solvent waste must be segregated.[7]

Step 2: Containerization

Select appropriate, chemically compatible, and clearly labeled hazardous waste containers. The integrity of the container is critical to prevent leaks and ensure safe storage.[5]

  • Solids & Labware: Use a durable, sealable plastic container or a lined drum.

  • Liquids: Use a chemically resistant, leak-proof container (e.g., a high-density polyethylene carboy) with a secure screw cap.[1] Ensure compatibility with the solvent used.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • The label must clearly state "Hazardous Waste." [5]

  • Identify the contents fully: "this compound."

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate the date of accumulation.

Step 4: Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel.[5] The SAA should be inspected weekly for any signs of leakage or container deterioration.

Step 5: Final Disposal

The ultimate disposal of this compound must be managed by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4] These professionals will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For solid spills, carefully sweep or vacuum the material into a waste container. Avoid generating dust.[8] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[1]

  • Collection: Collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (2-amino-N-methylethanesulfonamide HCl) waste_type Determine Waste Stream start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or solvent solutions) waste_type->liquid_waste Liquid solid_container Place in labeled, compatible solid waste container. solid_waste->solid_container segregate_solvent Segregate Chlorinated & Non-Chlorinated Solvents liquid_waste->segregate_solvent storage Store sealed container in designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container Place in labeled, compatible liquid waste container. liquid_container->storage segregate_solvent->liquid_container ehs_contact Contact Environmental Health & Safety (EHS) for waste pickup storage->ehs_contact final_disposal Professional Disposal (e.g., Incineration via approved hazardous waste facility) ehs_contact->final_disposal

Caption: Disposal workflow for this compound.

References

  • How to dispose of hydrochloric acid. (n.d.). Lab Alley.
  • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
  • Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • How Should Hydrochloric Acid Be Disposed Of Safely? (2025, May 22). Chemistry For Everyone.
  • Chemical Waste Disposal Guidelines. (n.d.). CWM.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution - Safety Data Sheet. (n.d.).
  • Studies on sulfonamide degradation products. (n.d.). ResearchGate.
  • Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service.

Sources

A Researcher's Guide to Handling 2-amino-N-methylethanesulfonamide hydrochloride: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of drug development, 2-amino-N-methylethanesulfonamide hydrochloride presents a unique profile of opportunities and, inherently, a set of handling requirements that must be rigorously observed. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the safe handling, use, and disposal of this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory operations.

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, a cautious and informed approach to its handling is paramount. While one source indicates no available data for GHS pictograms, signal words, or hazard statements, it is prudent to assess the potential risks based on structurally similar sulfonamide compounds.[1]

Analysis of related molecules, such as 2-Aminoethanesulfonamide HCl and N-[3-(Aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride, reveals a consistent pattern of potential hazards. These include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed or in Contact with Skin: Harmful if swallowed or in contact with skin.[3][4]

Based on this data from analogous compounds, it is essential to handle this compound as a substance with the potential to cause significant irritation and harm upon contact or ingestion.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Powder-free nitrile or neoprene gloves, double-gloved.To prevent skin contact. Double-gloving provides an extra layer of protection against potential permeation. Powder-free gloves are recommended to avoid aerosolization of the compound.[5][6]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes, and dust particles. Goggles provide a seal around the eyes, and a face shield offers broader facial protection.[7][8]
Lab Coat/Gown A long-sleeved, disposable gown made of a low-permeability fabric.To protect the skin and personal clothing from contamination. Disposable gowns prevent the carry-over of contaminants.[6]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.To prevent the inhalation of airborne particles, especially when handling the solid compound. Surgical masks are not sufficient.[7][9]

Donning and Doffing PPE Workflow

Proper procedure in putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Gown Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Gloves (over cuffs) Don4->Don5 Doff1 Remove Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

II. Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling this compound within the laboratory is essential to maintain a safe working environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

  • The container should be tightly closed.[2][3][9]

Step 2: Engineering Controls

  • All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood or a powder containment hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.[10]

Step 3: Weighing and Solution Preparation

  • Perform all weighing operations within a chemical fume hood.

  • Use anti-static weigh paper or a weighing boat to minimize the dispersal of the powder.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 4: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]

  • Decontaminate all surfaces and equipment used.

Chemical Handling Workflow

Chemical_Handling Start Receive and Inspect Chemical Store Store in a Cool, Dry, Ventilated Area Start->Store Prep Prepare for Handling (Don PPE) Store->Prep Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Use Use in Experiment Dissolve->Use Decon Decontaminate Work Area and Equipment Use->Decon Dispose Dispose of Waste Properly Decon->Dispose End End of Process Dispose->End

Caption: Step-by-step process for the safe handling of this compound.

III. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

  • Solid Waste: All solid waste, including contaminated gloves, gowns, weigh paper, and any unused compound, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions of the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of solutions down the drain.[9]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Empty Container Disposal

  • Empty containers of this compound must be handled as hazardous waste.

  • The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[11]

Disposal Procedure

  • Ensure all waste containers are securely closed and properly labeled with the chemical name and associated hazards.[11]

  • Store waste containers in a designated satellite accumulation area.

  • Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][10]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. Wear appropriate PPE during cleanup. For large spills, contact your institution's EHS department immediately.

This guide provides a foundational framework for the safe handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is actively promoted within the laboratory.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022).
  • Chemical PPE - Trihydro Corporation. (2020).
  • Personal protective equipment in your pharmacy. (2019).
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019).
  • Material Safety Data Sheet - 2-Amino-6-Purinethiol, 95% - Cole-Parmer.
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methylethanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-methylethanesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.